molecular formula C7H14O2S B1346146 3-(butylthio)propanoic acid CAS No. 22002-73-9

3-(butylthio)propanoic acid

Cat. No.: B1346146
CAS No.: 22002-73-9
M. Wt: 162.25 g/mol
InChI Key: TUUHTXRXGNYVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(butylthio)propanoic acid is a useful research compound. Its molecular formula is C7H14O2S and its molecular weight is 162.25 g/mol. The purity is usually 95%.
The exact mass of the compound Propanoic acid, 3-(butylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-butylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUHTXRXGNYVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278618
Record name Propanoic acid, 3-(butylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22002-73-9
Record name 3-(Butylthio)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22002-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(butylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(butylthio)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-(butylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(butylthio)propanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 3-(butylthio)propanoic acid. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

This compound is an organosulfur compound featuring a carboxylic acid functional group and a butyl thioether. Its structure is characterized by a propanoic acid backbone with a butyl group attached via a sulfur atom at the 3-position.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 22002-73-9[1]
Molecular Formula C7H14O2S[1]
Molecular Weight 162.25 g/mol [1]
Boiling Point 270.7 ± 23.0 °C at 760 mmHg (for isomer 3-(sec-butylthio)propionic acid)
Density 1.1 ± 0.1 g/cm³ (for isomer 3-(sec-butylthio)propionic acid)
Canonical SMILES CCCCSCCC(=O)O

Note: Specific experimental data for the boiling point and density of the n-butyl isomer were not available. Data for the sec-butyl isomer is provided for approximation.

Safety and Handling

Table 2: Inferred GHS Hazard Classification

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

Disclaimer: This classification is inferred from related compounds and should be used for guidance only. A comprehensive risk assessment should be conducted before handling.

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash hands thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a nucleophilic thiol-Michael addition reaction. This method involves the addition of a thiol (1-butanethiol) across the double bond of an α,β-unsaturated carbonyl compound (acrylic acid). The reaction is typically catalyzed by a base or a nucleophile.[4][5][6]

Experimental Protocol: Michael Addition of 1-Butanethiol to Acrylic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 1-Butanethiol

  • Acrylic Acid

  • Triethylamine (catalyst)

  • Dichloromethane (solvent)

  • 1 M Hydrochloric Acid

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve acrylic acid (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Thiol: Add 1-butanethiol (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acrylic acid) is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the mixture to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Process Acrylic_Acid Acrylic Acid Mixing Mix in Solvent (Dichloromethane) Acrylic_Acid->Mixing Butanethiol 1-Butanethiol Butanethiol->Mixing Catalyst Triethylamine Catalyst->Mixing Reaction Stir at RT Mixing->Reaction Workup Aqueous Work-up (HCl, Brine) Reaction->Workup Drying Dry with MgSO4 Workup->Drying Purification Solvent Removal & Purification Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While no specific studies on the biological activity of this compound were identified, the activities of related compounds provide insights into its potential roles and applications.

Analogy to 3-(methylthio)propanoic acid (MTPA)

3-(methylthio)propanoic acid (MTPA), a close structural analog, is a known intermediate in the metabolism of methionine.[7][8] MTPA has demonstrated antifungal and nematicidal properties.[7] Its biological effects are believed to be mediated through its metabolic conversion to methanethiol and subsequently to hydrogen sulfide (H₂S), a significant gasotransmitter involved in various signaling pathways.[7] It is plausible that this compound could be metabolized in a similar fashion, potentially releasing butanethiol and H₂S, and thus may exhibit analogous biological activities.

Propionic Acid Metabolism

The propanoic acid moiety of the molecule is a key feature. In mammals, propionic acid is metabolized via conversion to propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized and rearranged to form succinyl-CoA. Succinyl-CoA is an intermediate of the citric acid (TCA) cycle, a central pathway in cellular energy metabolism.[9][10] This suggests that this compound could potentially enter cellular metabolism following cleavage of the thioether bond.

Potential Signaling Pathway

Based on the metabolism of the related compound MTPA to H₂S, a hypothetical signaling pathway for this compound can be proposed.

SignalingPathway BTPA This compound Metabolism Cellular Metabolism BTPA->Metabolism BuSH Butanethiol Metabolism->BuSH H2S Hydrogen Sulfide (H₂S) Metabolism->H2S Signaling Modulation of Cellular Signaling Pathways H2S->Signaling Response Biological Response (e.g., anti-inflammatory, antifungal) Signaling->Response

Caption: Hypothetical metabolic and signaling pathway of this compound.

Applications in Drug Development

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] Although this compound lacks an aryl group, its propanoic acid structure suggests it could serve as a scaffold or starting material in the synthesis of novel therapeutic agents. The thioether linkage offers a site for further chemical modification, allowing for the development of derivatives with tailored properties.

Conclusion

This compound is a thioether derivative of propanoic acid with potential for further investigation. While specific data on its physical properties and biological activities are limited, its synthesis is straightforward via Michael addition. Based on the activities of related compounds, it may possess interesting biological properties and could serve as a valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Further research is warranted to fully characterize this compound and explore its potential applications.

References

Synthesis Pathways for 3-(Butylthio)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Butylthio)propanoic acid is a sulfur-containing carboxylic acid with applications in various fields of chemical synthesis and materials science. Its structure, featuring a flexible butylthio side chain and a terminal carboxylic acid group, makes it a versatile building block. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals in their work.

Primary Synthesis Pathway: Nucleophilic Substitution of Butyl Halide with 3-Mercaptopropanoic Acid

The most common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 3-mercaptopropanoic acid and a butyl halide (e.g., butyl bromide or butyl chloride). This reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion.

A particularly effective variation of this method utilizes microwave assistance to accelerate the reaction, leading to high yields in short reaction times.[1]

Reaction Scheme:

G cluster_conditions r1 3-Mercaptopropanoic Acid c1 NaOH, Ethanol p1 This compound r1->p1 Reaction plus1 + plus1->p1 Reaction r2 Butyl Bromide r2->p1 Reaction c2 Microwave, 80-120 °C

Caption: Nucleophilic substitution pathway for this compound synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a reported green and efficient preparation method.[1]

Materials:

  • 3-Mercaptopropanoic acid

  • n-Butyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

Procedure:

  • In a microwave-transparent reaction vessel, dissolve 3-mercaptopropanoic acid and a stoichiometric equivalent of sodium hydroxide in ethanol.

  • Add a stoichiometric equivalent of n-butyl bromide to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 80 °C or 120 °C) for a specified time (e.g., 10 minutes).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Quantitative Data

The following table summarizes the yields of 3-(alkylthio)propanoic acids synthesized via the microwave-assisted method using various alkyl halides.[1]

EntryAlkyl Halide (R-X)ProductIsolated Yield (%)Ratio of Acid to Ester
1n-Butyl bromideThis compound8999 : 1
2n-Pentyl bromide3-(Pentylthio)propanoic acid9499 : 1
3n-Hexyl bromide3-(Hexylthio)propanoic acid9499 : 1
4Benzyl chloride3-(Benzylthio)propanoic acid7799 : 1
5Allyl bromide3-(Allylthio)propanoic acid9799 : 1

Alternative Synthesis Pathway: Michael Addition

An alternative approach for the synthesis of this compound is the Michael addition of n-butanethiol to acrylic acid. This reaction is typically base-catalyzed and involves the conjugate addition of the thiol to the α,β-unsaturated carbonyl compound.

Reaction Scheme:

G cluster_conditions r1 n-Butanethiol c1 Base Catalyst p1 This compound r1->p1 Reaction plus1 + plus1->p1 Reaction r2 Acrylic Acid r2->p1 Reaction

Caption: Michael addition pathway for this compound synthesis.

Experimental Protocol: Base-Catalyzed Michael Addition

Materials:

  • n-Butanethiol

  • Acrylic acid

  • A suitable base catalyst (e.g., triethylamine, sodium hydroxide)

  • A suitable solvent (e.g., water, ethanol, or solvent-free)

Procedure:

  • Combine acrylic acid and the chosen solvent in a reaction flask.

  • Add the base catalyst to the mixture.

  • Slowly add n-butanethiol to the reaction mixture, controlling the temperature as the reaction can be exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Upon completion, neutralize the catalyst with an acid if necessary.

  • Isolate the product by extraction or distillation.

  • Purify the product as needed, for example, by vacuum distillation.

Quantitative Data

While this is a plausible synthetic route, specific yield data for the direct synthesis of this compound via this method was not detailed in the provided search results. However, the addition of hydrogen sulfide to acrylic acid to form 3-mercaptopropionic acid is a well-established industrial process with high yields, often exceeding 97%.[2] This suggests that the analogous addition of an alkylthiol should also be efficient under optimized conditions.

Synthesis of Precursor: 3-Mercaptopropanoic Acid

The primary starting material, 3-mercaptopropanoic acid, is commercially available but can also be synthesized in the laboratory. The industrial synthesis involves the addition of hydrogen sulfide (H₂S) to acrylic acid.[2][3]

Reaction Scheme:

G cluster_conditions r1 Hydrogen Sulfide c1 Basic Catalyst p1 3-Mercaptopropanoic Acid r1->p1 Reaction plus1 + plus1->p1 Reaction r2 Acrylic Acid r2->p1 Reaction G start Start reactants Mix Acrylic Acid and Basic Catalyst start->reactants addition Introduce Hydrogen Sulfide Gas reactants->addition reaction Reaction under Controlled Temperature and Pressure addition->reaction workup Acidification and Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification product 3-Mercaptopropanoic Acid purification->product end End product->end

References

An In-depth Technical Guide to 3-(butylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Butylthio)propanoic acid, a sulfur-containing carboxylic acid, holds potential as a versatile chemical intermediate in various scientific and industrial applications. This technical guide provides a comprehensive overview of its chemical identifiers, physical properties, and detailed synthesis protocols. While direct biological data on this compound is limited, this document explores the known biological activities and metabolic pathways of structurally related thioether and short-chain fatty acid compounds to infer potential areas of investigation and application in drug discovery and development. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and similar molecules.

Chemical Identifiers and Properties

This compound is a relatively simple molecule combining a propanoic acid backbone with a butyl thioether substituent. Its fundamental properties are summarized below.

Identifier/PropertyValueReference
CAS Number 22002-73-9[1]
Molecular Formula C₇H₁₄O₂S[1]
Molecular Weight 162.25 g/mol [1]
IUPAC Name 3-(Butylsulfanyl)propanoic acid
Canonical SMILES CCCCSCCC(=O)O
Physical Form Colorless oil[2]

Synthesis of this compound

An efficient and environmentally conscious method for the synthesis of 3-(alkylthio)propionic acids, including the butyl derivative, has been developed. This approach utilizes a microwave-assisted reaction that offers high yields and selectivity.[2][3]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes the synthesis of this compound from 3-mercaptopropionic acid and a butyl halide.

Materials:

  • 3-mercaptopropionic acid

  • Butyl bromide (or other butyl halide)

  • Sodium hydroxide

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in ethanol.

  • Add 3-mercaptopropionic acid to the ethanolic sodium hydroxide solution.

  • Introduce the butyl halide to the reaction mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80°C or 120°C) for a specified duration. The reaction progress can be monitored by appropriate analytical techniques.

  • Upon completion, cool the reaction mixture.

  • Acidify the mixture to a pH of approximately 1-2 using a suitable acid (e.g., concentrated HCl).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product using flash column chromatography to obtain the final this compound.

Reaction Yields

The microwave-assisted synthesis has been shown to produce 3-(alkylthio)propionic acids in good yields. The table below summarizes the reported yields for the synthesis of this compound under specific conditions.[2]

ReactantsTemperature (°C)Yield (%)
3-mercaptopropionic acid, Butyl bromide, NaOH, Ethanol8089

Potential Biological Significance and Therapeutic Applications (Inferred from Related Compounds)

Direct research into the biological activities and signaling pathways of this compound is not extensively documented. However, by examining related compounds, we can infer potential areas for future investigation.

Insights from 3-(Methylthio)propanoic Acid (MTPA)

3-(Methylthio)propanoic acid (MTPA), a close structural analog, is a known intermediate in the metabolism of methionine.[4][5] Its biological effects are thought to be mediated through its metabolic conversion to methanethiol and subsequently to hydrogen sulfide (H₂S), a recognized gasotransmitter involved in various signaling pathways.[4] MTPA itself has demonstrated antifungal and potential antineoplastic properties.[4] Given the structural similarity, it is plausible that this compound could also serve as a precursor for the release of sulfur-containing signaling molecules or exhibit its own intrinsic biological activities.

Role of Short-Chain Fatty Acids (SCFAs) and Thioethers in Cellular Signaling

Propionic acid is a short-chain fatty acid (SCFA) that plays a significant role in gut health and systemic metabolism. SCFAs can modulate inflammatory responses and influence glucose and lipid metabolism through various signaling pathways, including the activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs). Furthermore, certain thioether compounds have been shown to inhibit fatty acid synthase (FAS), an enzyme implicated in metabolic syndrome.[6] The dual nature of this compound as both a thioether and a propionic acid derivative suggests it could potentially interact with these pathways.

Visualizing Chemical and Biological Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

G cluster_reactants Reactants cluster_process Process 3-mercaptopropionic_acid 3-Mercaptopropionic Acid Microwave_reaction Microwave Irradiation (80-120°C) 3-mercaptopropionic_acid->Microwave_reaction Butyl_bromide Butyl Bromide Butyl_bromide->Microwave_reaction NaOH NaOH (Base) NaOH->Microwave_reaction Ethanol Ethanol (Solvent) Ethanol->Microwave_reaction Acidification Acidification (pH 1-2) Microwave_reaction->Acidification Extraction Solvent Extraction Acidification->Extraction Purification Chromatography Extraction->Purification Product This compound Purification->Product

Microwave-assisted synthesis of this compound.
Hypothetical Metabolic Pathway

Based on the metabolism of the related compound 3-(methylthio)propanoic acid, a hypothetical metabolic pathway for this compound is proposed below. This pathway could involve enzymatic cleavage of the thioether bond, potentially releasing butanethiol, which may have its own biological effects.

G 3_butylthio_propanoic_acid This compound Enzymatic_cleavage Enzymatic Cleavage (e.g., by a C-S lyase) 3_butylthio_propanoic_acid->Enzymatic_cleavage Butanethiol Butanethiol Enzymatic_cleavage->Butanethiol Propionic_acid Propionic Acid Enzymatic_cleavage->Propionic_acid Further_metabolism_butanethiol Further Metabolism (e.g., oxidation) Butanethiol->Further_metabolism_butanethiol SCFA_pathways Integration into SCFA Signaling Pathways Propionic_acid->SCFA_pathways

Hypothetical metabolic fate of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable molecule with a chemical structure that suggests potential for interesting biological activities. While current research on this specific compound is sparse, the known roles of its structural relatives, such as 3-(methylthio)propanoic acid and other short-chain fatty acids, provide a strong rationale for further investigation. Future research should focus on elucidating the specific biological effects of this compound, including its potential interactions with cellular signaling pathways, its metabolic fate, and its viability as a lead compound or intermediate in drug discovery programs. The detailed synthesis protocol provided herein offers a solid starting point for producing this compound for further in vitro and in vivo studies.

References

physical properties of 3-(butylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 3-(butylthio)propanoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . The information is presented to support research and development activities where this compound is of interest. All quantitative data is summarized for clarity, and detailed experimental protocols for determining these properties are provided.

Core Physical Properties

This compound, with the CAS number 22002-73-9, is an organic compound featuring a carboxylic acid and a thioether functional group.[1] Its physical characteristics are crucial for handling, formulation, and application in various scientific contexts.

Data Presentation

The and a related isomer are summarized in the table below.

PropertyThis compound3-(sec-butylthio)propionic acid (Isomer)
Molecular Formula C₇H₁₄O₂S[1]C₇H₁₄O₂S[2]
Molecular Weight 162.25 g/mol [1]Not specified
Density 1.062 g/cm³[3]1.1 ± 0.1 g/cm³[2]
Boiling Point 278.3 °C at 760 mmHg[3][4]270.7 ± 23.0 °C at 760 mmHg[2]
Melting Point No data availableNo data available
Flash Point 122.1 °C[3]Not applicable
Solubility Inferred to have some solubility in water and good solubility in organic solvents.Inferred to have some solubility in water and good solubility in organic solvents.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key .

Determination of Melting Point

The melting point of a solid organic compound is the temperature at which it transitions to a liquid state and can be determined using a capillary tube method with a melting point apparatus.[8][9]

  • Sample Preparation: A small amount of the solid compound is finely crushed. The open end of a capillary tube is pressed into the powder and tapped gently to pack the sample to a height of 2-3 mm.[10]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate.[8] The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9][11] For a pure compound, this range is typically narrow.[9]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] A common method for its determination is the capillary method.[13]

  • Sample Preparation: A small volume of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[12][14]

  • Apparatus Setup: The test tube is heated in a controlled manner, often using an oil bath or a heating block. A thermometer is positioned to measure the temperature of the vapor.[14]

  • Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[13] The heating is then stopped, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[12][13]

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[15]

  • Measurement of Volume: A precise volume of the liquid is measured using a volumetric flask or a graduated cylinder.[15][16]

  • Measurement of Mass: The mass of the empty container is measured. The container is then filled with the liquid to the calibrated mark, and the total mass is measured. The mass of the liquid is the difference between the two measurements.[16]

  • Calculation: Density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[16]

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and functional groups.[17]

  • Qualitative Assessment: A small, measured amount of this compound is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, diethyl ether).[18]

  • Observation: The mixture is vigorously shaken.[18] The substance is classified as soluble if it completely dissolves, partially soluble if some of it dissolves, and insoluble if it does not dissolve at all.[19]

  • Acid-Base Solubility: To further characterize an organic acid, its solubility in aqueous base solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) and aqueous acid solutions (e.g., 5% hydrochloric acid) is tested.[17][18] An acidic compound like this compound is expected to be soluble in dilute aqueous base.[20]

Visualizations

The following diagram illustrates the general workflow for the characterization of the physical properties of an organic compound such as this compound.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Sample of This compound B Melting Point Determination (Capillary Method) A->B C Boiling Point Determination (Capillary Method) A->C D Density Determination (Mass/Volume) A->D E Solubility Assessment (Qualitative in Various Solvents) A->E F Data Compilation and Analysis B->F C->F D->F E->F

Workflow for Physical Property Characterization.

References

Spectroscopic Characterization of 3-(butylthio)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(butylthio)propanoic acid. The document details the expected data from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and outlines the standard experimental protocols for their acquisition. This guide is intended to assist researchers in the identification, purification, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: 3-(Butylsulfanyl)propanoic acid

  • Molecular Formula: C₇H₁₄O₂S

  • Molecular Weight: 162.25 g/mol [1]

  • CAS Number: 22002-73-9[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCOOH
~2.75Triplet2H-S-CH₂-CH₂-COOH
~2.65Triplet2H-S-CH₂-CH₂-COOH
~2.55Triplet2H-S-CH₂-CH₂-CH₂-CH₃
~1.55Sextet2H-S-CH₂-CH₂-CH₂-CH₃
~1.38Sextet2H-S-CH₂-CH₂-CH₂-CH₃
~0.90Triplet3H-S-CH₂-CH₂-CH₂-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~178COOH
~35-S-CH₂-C H₂-COOH
~32-S-C H₂-CH₂-CH₂-CH₃
~31-S-CH₂-C H₂-COOH
~28-S-CH₂-C H₂-CH₂-CH₃
~22-S-CH₂-CH₂-C H₂-CH₃
~13-S-CH₂-CH₂-CH₂-C H₃
Table 3: Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
2960, 2930, 2870Medium-StrongC-H stretch (Alkyl)
1700-1725StrongC=O stretch (Carboxylic Acid)
1410-1440MediumC-O-H bend
1210-1320MediumC-O stretch
600-700Weak-MediumC-S stretch
Table 4: Expected Mass Spectrometry Fragmentation
m/zInterpretation
162[M]⁺ (Molecular Ion)
117[M - COOH]⁺
89[M - CH₂CH₂COOH]⁺
73[CH₂CH₂COOH]⁺
57[C₄H₉]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a liquid sample, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) at a low concentration (e.g., 1 mg/mL).

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups - COOH (O-H, C=O) - C-S IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure Structural Elucidation of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for Structural Elucidation.

References

The Solubility Profile of 3-(butylthio)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(butylthio)propanoic acid. Given the limited availability of direct quantitative solubility data for this specific compound, this document synthesizes information on structurally similar molecules, outlines detailed experimental protocols for solubility determination, and explores potential biological relevance to offer a valuable resource for laboratory and development work.

Physicochemical Properties

This compound is a carboxylic acid containing a thioether linkage. Its structure, featuring a polar carboxylic acid head and a nonpolar butyl tail, suggests it will exhibit solubility in a range of organic solvents and limited, pH-dependent solubility in aqueous solutions.

Solubility Data

Table 1: Solubility of 3-(methylthio)propanoic Acid in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Comments
Dimethyl Sulfoxide (DMSO)≥ 23Not SpecifiedHigh solubility is expected due to the polar aprotic nature of DMSO.
Ethanol (EtOH)≥ 18.7Not SpecifiedGood solubility is anticipated in polar protic solvents like ethanol.
Water≥ 20.8Not SpecifiedSolubility is likely pH-dependent; at neutral or acidic pH, the protonated carboxylic acid is less soluble than its deprotonated form at basic pH.

Data for 3-(methylthio)propanoic acid.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound can be achieved through various established laboratory methods. The choice of method will depend on the required accuracy and the nature of the solvent.

Qualitative to Semi-Quantitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Add approximately 25 mg of this compound to a test tube.

  • Add 0.25 mL of the selected solvent to the test tube.

  • Vortex the mixture for 1-2 minutes.

  • Observe the solution. If the solid has completely dissolved, the compound is considered soluble at a concentration of at least 100 mg/mL.

  • If the solid has not completely dissolved, add another 0.25 mL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Record the approximate volume of solvent required to dissolve the solute to classify the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).

Quantitative Solubility Determination by Saturation Method

This method provides a precise measurement of solubility.

Materials:

  • This compound

  • Selected solvent

  • Scintillation vials or other sealable containers

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealable container.

  • Seal the container and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the sample at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC.

  • Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis cluster_3 Result A Add excess solute to a known volume of solvent B Seal container A->B C Incubate with shaking at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw a known volume of supernatant D->E F Dilute supernatant E->F G Analyze concentration (e.g., HPLC) F->G H Calculate solubility G->H

Quantitative Solubility Determination Workflow

Potential Biological Relevance

While direct studies on the biological activity of this compound are limited, research on the closely related 3-(methylthio)propanoic acid has demonstrated significant nematicidal activity. This suggests that compounds within this structural class may have potential applications in agriculture or as leads for the development of new therapeutic agents.

The following diagram illustrates a hypothetical pathway for investigating the biological activity of this compound, inspired by the findings for its methyl analogue.

G A This compound B In vitro screening (e.g., against nematodes, cancer cell lines) A->B C Identification of active 'hits' B->C D Mechanism of Action studies C->D F Lead optimization C->F E Target identification D->E E->F G Preclinical development F->G

Hypothetical Drug Discovery Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While direct quantitative data remains to be established, the provided information on related compounds and detailed experimental protocols offers a robust framework for initiating laboratory work. The potential for biological activity, suggested by studies on a close structural analogue, warrants further investigation into the applications of this compound.

Navigating the Uncharted Territory of 3-(butylthio)propanoic acid: A Guide to Potential Biological Activities Based on Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 3-(butylthio)propanoic acid is scarce in publicly available literature. This guide provides an overview of its synthesis and explores potential biological activities by drawing inferences from the well-documented properties of structurally similar compounds, namely 3-(methylthio)propanoic acid and the broader class of propionic acid derivatives. The information presented herein is intended to highlight areas for future research and should not be interpreted as established biological functions of this compound.

Introduction to this compound

This compound is an organosulfur compound belonging to the family of thiopropanoic acid derivatives. While its specific biological roles are yet to be extensively investigated, its structural similarity to other biologically active molecules suggests it may possess noteworthy pharmacological properties. This document aims to provide a comprehensive overview of what can be inferred about the potential biological activities of this compound based on current knowledge of related compounds.

Synthesis of this compound

The synthesis of 3-(alkylthio)propanoic acids, including the butyl derivative, has been described in the literature. One common method involves the reaction of 3-mercaptopropionic acid with an appropriate alkyl halide. For the synthesis of this compound, this would involve the reaction of 3-mercaptopropionic acid with a butyl halide (e.g., butyl bromide or butyl chloride) under basic conditions. Microwave-assisted synthesis has been shown to be an efficient method for preparing such compounds, yielding good product quantities.

Insights from a Close Relative: 3-(methylthio)propanoic acid

A significant portion of the available research focuses on 3-(methylthio)propanoic acid (MTPA), a structurally analogous compound that is an intermediate in methionine metabolism. The biological activities of MTPA may offer valuable clues into the potential functions of this compound.

Role in Methionine Metabolism

In mammals, L-methionine can be metabolized to α-keto-γ-methiolbutyrate, which is then oxidatively decarboxylated to form MTPA. MTPA is further metabolized to produce methanethiol, which can be converted to hydrogen sulfide (H₂S), a known gasotransmitter with diverse signaling roles.

Below is a diagram illustrating the metabolic pathway of 3-(methylthio)propanoic acid.

MTPA_Metabolism Met L-Methionine Keto α-Keto-γ-methylthiobutyrate Met->Keto Transamination MTPA 3-(Methylthio)propanoic acid (MTPA) Keto->MTPA Oxidative Decarboxylation Methanethiol Methanethiol MTPA->Methanethiol H2S Hydrogen Sulfide (H₂S) Methanethiol->H2S via SELENBP1

An In-depth Technical Guide to the Research Applications of Sulfur-Containing Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core research applications of sulfur-containing carboxylic acids, with a focus on their therapeutic potential and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Therapeutic Applications and Efficacy

Sulfur-containing carboxylic acids represent a diverse class of molecules with a broad spectrum of therapeutic applications, primarily attributed to their antioxidant, anti-inflammatory, and chelating properties. Key compounds such as alpha-lipoic acid (ALA), N-acetylcysteine (NAC), and penicillamine have been extensively studied and utilized in clinical practice.

Alpha-Lipoic Acid (ALA) in Diabetic Neuropathy and Skin Aging

Alpha-lipoic acid is a potent antioxidant that has shown significant efficacy in the management of diabetic peripheral neuropathy. Clinical studies have demonstrated its ability to improve neuropathic symptoms and nerve function. Furthermore, its antioxidant and anti-inflammatory properties have led to its investigation in dermatology for its anti-aging effects.

Table 1: Efficacy of Alpha-Lipoic Acid in Clinical Trials

IndicationCompoundDosageDurationKey FindingsReference
Diabetic Peripheral NeuropathyAlpha-Lipoic Acid600 mg/day (oral)4 yearsClinically meaningful improvement and prevention of progression of neuropathic impairments.[1]
Diabetic Peripheral NeuropathyAlpha-Lipoic Acid600 mg/day (IV)3 weeksSignificant reduction in neuropathic pain.[2]
Diabetic PolyneuropathyAlpha-Lipoic Acid600 mg/day (oral)6 monthsNo significant effect on neuropathy symptoms or impairment.[3]
Photoaging of Facial Skin5% Alpha-Lipoic Acid CreamTwice daily12 weeksSignificant improvement in clinical characteristics of photoaging, including a 50.8% average decrease in skin roughness.[4][5]
Skin Biomechanical Properties5% Alpha-Lipoic Acid Cream-4 weeksImprovement in skin firmness and elasticity.[6]
N-Acetylcysteine (NAC) in Respiratory Diseases

N-acetylcysteine is a mucolytic agent and antioxidant that has been investigated for its potential to reduce exacerbations in chronic obstructive pulmonary disease (COPD).

Table 2: Efficacy of N-Acetylcysteine in COPD Clinical Trials

Study PopulationCompoundDosageDurationKey FindingsReference
Patients with Chronic Bronchitis or COPDN-Acetylcysteine≥1200 mg/day (high dose)-Significant reduction in exacerbation rate (Relative Risk: 0.75).[7]
Patients with Chronic Bronchitis or COPDN-Acetylcysteine600 mg/day (low dose)-Significant protection against exacerbations (Relative Risk: 0.76).[7]
Patients with Mild-to-Moderate COPDN-Acetylcysteine600 mg twice daily2 years24% lower annual rate of moderate or severe exacerbations compared to placebo.[8]
Patients with COPDN-Acetylcysteine600 mg/day3 yearsIneffective in preventing the deterioration of lung function and exacerbations.[3][9]
Penicillamine in Wilson's Disease and Rheumatoid Arthritis

Penicillamine is a chelating agent used in the treatment of Wilson's disease to reduce excess copper levels. It has also been used as a disease-modifying antirheumatic drug (DMARD) in rheumatoid arthritis.

Table 3: Efficacy of Penicillamine in Clinical Trials

IndicationCompoundDosageDurationKey FindingsReference
Wilson's DiseaseD-Penicillamine--Urinary copper excretion gradually leveled off to ~50% of initial values.[10]
Wilson's DiseaseD-Penicillamine-1 and 2 yearsSignificant falls in both basal and post-penicillamine urinary copper excretion.[11]
Wilson's Disease (Compliant Patients)D-Penicillamine-48-hour cessationNormalization of urinary copper excretion (<50 μg/24 h) in 91% of patients.[12]
Rheumatoid ArthritisD-Penicillamine500 to <1000 mg/day (moderate dose)6 monthsStatistically significant benefit in tender joint counts, pain, and physician's global assessments.[10][13]
Rheumatoid ArthritisD-Penicillamine100 mg/day24 weeks65% improvement in the drug group compared to 27% in the control group based on physicians' global judgment.[14]
Juvenile Chronic ArthritisD-Penicillamine-6 monthsImprovement in the total number of stiff and painful joints, and total severity index of joint pain.[15]
Anticancer and Anti-inflammatory Activity

Various sulfur-containing carboxylic acid derivatives have demonstrated potential as anticancer and anti-inflammatory agents in preclinical studies.

Table 4: In Vitro Anticancer and Anti-inflammatory Activity (IC50 Values)

Compound ClassCell Line/TargetActivityIC50 ValueReference
Thiobarbiturate-based s-triazine hydrazonesHepG2 (Hepatocellular Carcinoma)Anticancer3.8 ± 0.3 µg/mL[2]
Thiobarbiturate-based s-triazine hydrazonesHCT-116 (Colon Cancer)Anticancer1.9 ± 0.4 µg/mL[2]
2,4-disubstituted-2-thiopyrimidine derivativesHepG2 (Hepatocellular Carcinoma)Anticancer-[16]
2,4-disubstituted-2-thiopyrimidine derivativesUO-31 (Renal Cell Carcinoma)Anticancer-[16]
Sulindac SulfideCytochrome P450 4A11 (HLMs)Inhibition6.16 µM[11][17]
SulindacCytochrome P450 4A11 (HLMs)Inhibition52.7 µM[11][17]
Sulindac SulfoneCytochrome P450 4A11 (HLMs)Inhibition71.6 µM[11][17]

Key Signaling Pathways

The therapeutic effects of sulfur-containing carboxylic acids are often mediated through the modulation of critical intracellular signaling pathways involved in inflammation, oxidative stress, and metabolism.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Alpha-lipoic acid has been shown to inhibit this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm ALA Alpha-Lipoic Acid IKK_complex IKK Complex ALA->IKK_complex Inhibits TNFa TNF-α TNFa->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression

Alpha-lipoic acid inhibits the NF-κB signaling pathway.

Alpha-lipoic acid inhibits the activation of the IKK complex, which is responsible for phosphorylating the inhibitory protein IκB. This prevents the degradation of IκB and the subsequent translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[18][19][20][21]

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Organosulfur compounds, including alpha-lipoic acid, can activate this pathway to enhance endogenous antioxidant defenses.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm Organosulfur Organosulfur Compounds Keap1 Keap1 Organosulfur->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_active Active Nrf2 Nrf2->Nrf2_active Proteasome Proteasome Ub->Proteasome Degradation nucleus Nucleus Nrf2_active->nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Organosulfur compounds activate the Keap1-Nrf2 pathway.

Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. Organosulfur compounds can inhibit Keap1, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes.[4][13][18][20]

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a crucial sensor of cellular energy status. Alpha-lipoic acid has been shown to activate this pathway, leading to beneficial metabolic effects.

AMPK_Pathway ALA Alpha-Lipoic Acid AMPK AMPK ALA->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

Alpha-lipoic acid activates the AMPK signaling pathway.

Alpha-lipoic acid activates AMPK, which in turn stimulates PGC-1α, a master regulator of mitochondrial biogenesis. Activated AMPK also promotes glucose uptake and fatty acid oxidation, contributing to improved cellular energy metabolism.[16][17][22][23][24]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of sulfur-containing carboxylic acids.

Synthesis of Thioacetic Acid

Objective: To synthesize thioacetic acid from acetic anhydride and hydrogen sulfide.[1][2][25][26][27]

Materials:

  • Acetic anhydride (95%)

  • Hydrogen sulfide gas

  • Powdered sodium hydroxide

  • Anhydrous calcium sulfate (Drierite)

  • Mercury

  • Glass beads

  • Phosphorus pentasulfide (alternative method)

  • Glacial acetic acid (alternative method)

Procedure:

  • Set up a reaction flask with a stirrer, condenser, gas inlet tube, and thermometer.

  • Connect the gas inlet tube to a hydrogen sulfide source through a drying tube containing anhydrous calcium sulfate and a safety bubbler with mercury.

  • To the flask, add 107 g (100 ml, 1 mole) of 95% acetic anhydride and 1 g (0.025 mole) of powdered sodium hydroxide.

  • Start the stirrer and pass hydrogen sulfide gas into the mixture as rapidly as possible.

  • The temperature will rise to 50-55°C; maintain this temperature with intermittent cooling.

  • Continue the reaction for approximately 6 hours, or until the absorption of hydrogen sulfide ceases.

  • Transfer the reaction mixture to a Claisen flask and distill rapidly at 200 mm Hg to separate the product from sodium salts.

  • Collect the distillate of thioacetic acid and acetic acid (b.p. 35–82°C/200 mm).

  • Fractionally distill the collected liquid at atmospheric pressure to obtain pure thioacetic acid (b.p. 86–88°C).

Alternative Method using Phosphorus Pentasulfide:

  • Grind 150 g of phosphorus pentasulfide and mix with an equal weight of glacial acetic acid and 50 g of glass beads in a distillation flask.

  • Gently heat the mixture to initiate the reaction.

  • Once the reaction starts, it will proceed spontaneously. Control the reaction by intermittent heating.

  • Stop the reaction when the temperature reaches 103°C and fractionally distill the product.

Synthesis of N-Acetylcysteine (NAC)

Objective: To synthesize N-acetylcysteine by the acetylation of L-cysteine.[28][29][30][31][32]

Materials:

  • L-cysteine

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Rectified spirit

  • Water

Procedure:

  • Weigh 1 g of L-cysteine and transfer it to a conical flask.

  • Add 1 ml of acetic anhydride and a few drops of concentrated sulfuric acid carefully.

  • Warm the reaction mixture at 60°C for about 20 minutes with intermittent stirring.

  • Cool the flask in an ice bath and scratch the sides with a glass rod to induce crystallization.

  • Filter the crude product and wash it thoroughly with cold water.

  • Recrystallize the crude product from a 1:1 mixture of rectified spirit and water to obtain pure, white, crystalline N-acetylcysteine (mp 106–109.5°C).

Assessment of Copper Chelation by Penicillamine

Objective: To quantify the in vivo copper chelation efficacy of penicillamine by measuring 24-hour urinary copper excretion.[10][11][12][33][34]

Materials and Equipment:

  • 24-hour urine collection containers (acid-washed and metal-free)

  • Atomic absorption spectrophotometer or inductively coupled plasma mass spectrometer (ICP-MS)

Procedure:

  • Baseline Measurement: Instruct the patient to collect all urine for a 24-hour period in the provided container before initiating penicillamine treatment. This serves as the baseline urinary copper excretion level.

  • Treatment Protocol: Administer D-penicillamine to the patient according to the prescribed dosage regimen.

  • Follow-up Measurements: At specified intervals during the treatment (e.g., after 1 and 2 years), repeat the 24-hour urine collection.

  • Sample Preparation: Measure the total volume of the 24-hour urine collection. Acidify an aliquot of the urine sample to prevent precipitation of copper salts.

  • Copper Analysis: Determine the copper concentration in the urine samples using atomic absorption spectrophotometry or ICP-MS.

  • Calculation: Calculate the total 24-hour urinary copper excretion by multiplying the copper concentration by the total urine volume.

  • Compliance Assessment (Optional): To assess patient compliance, measure the 24-hour urinary copper excretion after a 48-hour cessation of D-penicillamine therapy. A return to near-baseline levels suggests compliance.

In Vitro Evaluation of NF-κB Inhibition by Alpha-Lipoic Acid

Objective: To assess the inhibitory effect of alpha-lipoic acid on TNF-α-induced NF-κB activation in human aortic endothelial cells (HAEC).[19][35][36]

Materials and Reagents:

  • Human Aortic Endothelial Cells (HAEC)

  • Cell culture medium and supplements

  • (R)-alpha-lipoic acid (LA)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Reagents for Western blotting (primary antibodies for IκBα, secondary antibodies, etc.)

  • Reagents for Electrophoretic Mobility Shift Assay (EMSA)

Procedure:

  • Cell Culture: Culture HAEC in appropriate medium until they reach the desired confluence.

  • Pre-treatment: Pre-incubate the HAEC with varying concentrations of alpha-lipoic acid (e.g., 0.05-1 mmol/L) for 48 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with TNF-α (e.g., 10 U/ml) for a specified time.

  • Western Blot for IκBα Degradation:

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Probe the membrane with a primary antibody against IκBα, followed by a secondary antibody.

    • Visualize the protein bands and quantify the levels of IκBα to assess its degradation. A decrease in IκBα levels indicates NF-κB activation.

  • Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding:

    • Prepare nuclear extracts from the treated cells.

    • Incubate the nuclear extracts with a radiolabeled DNA probe containing the NF-κB consensus binding site.

    • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the shifted bands corresponding to the NF-κB-DNA complex. A decrease in the intensity of the shifted band in LA-treated cells indicates inhibition of NF-κB DNA binding activity.

Conclusion

Sulfur-containing carboxylic acids, particularly alpha-lipoic acid, N-acetylcysteine, and penicillamine, have demonstrated significant therapeutic potential across a range of clinical applications. Their mechanisms of action, primarily involving antioxidant, anti-inflammatory, and chelating activities, are increasingly understood through the modulation of key signaling pathways such as NF-κB, Keap1-Nrf2, and AMPK. The quantitative data from clinical trials, while sometimes varied, provide a strong basis for their continued investigation and use. The experimental protocols detailed herein offer standardized methods for the synthesis and evaluation of these and related compounds. Further research into the structure-activity relationships and optimization of these molecules holds great promise for the development of novel and more effective therapies for a variety of diseases.

References

An In-depth Technical Guide to the Derivatives and Analogs of 3-(Butylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(butylthio)propanoic acid and its derivatives and analogs, focusing on their synthesis, chemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. It details experimental protocols for the synthesis of these compounds and for the evaluation of their biological effects. Quantitative data are summarized in structured tables for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of their mechanisms of action and potential therapeutic applications.

Introduction

This compound is a sulfur-containing carboxylic acid with a simple thioether structure. Its analogs, characterized by modifications to the alkyl chain, the propanoic acid backbone, or through the formation of derivatives such as esters and amides, have garnered interest in medicinal chemistry. These compounds are explored for a variety of potential therapeutic applications, including anticancer, antifungal, and anti-inflammatory activities. A significant aspect of their biological action is believed to be mediated through the release of hydrogen sulfide (H₂S), a gaseous signaling molecule involved in a multitude of physiological processes. This guide will delve into the synthesis, quantitative biological data, and experimental methodologies related to these promising compounds.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives, such as esters and amides, can be achieved through several established organic chemistry reactions.

Synthesis of this compound

A common method for the synthesis of 3-(alkylthio)propanoic acids is the Michael addition of a thiol to an α,β-unsaturated carbonyl compound, such as acrylic acid.

Experimental Protocol: Synthesis of this compound

  • Materials: 1-Butanethiol, acrylic acid, and a basic catalyst (e.g., sodium hydroxide or triethylamine).

  • Procedure:

    • In a round-bottom flask, dissolve acrylic acid in a suitable solvent, such as ethanol.

    • Add a stoichiometric equivalent of 1-butanethiol to the solution.

    • Introduce a catalytic amount of a base (e.g., a few drops of triethylamine) to the mixture.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Synthesis of 3-(Butylthio)propanoate Esters

Ester derivatives of this compound can be synthesized through Fischer esterification.

Experimental Protocol: Synthesis of Ethyl 3-(Butylthio)propanoate

  • Materials: this compound, ethanol, and a strong acid catalyst (e.g., sulfuric acid).

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an excess of ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

    • After cooling, the excess ethanol is removed by rotary evaporation.

    • The residue is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

    • Purification by column chromatography provides the pure ethyl 3-(butylthio)propanoate.

Synthesis of 3-(Butylthio)propanamides

Amide derivatives are typically synthesized by activating the carboxylic acid, followed by reaction with an amine.

Experimental Protocol: Synthesis of 3-(Butylthio)propanamide

  • Materials: this compound, a coupling agent (e.g., dicyclohexylcarbodiimide - DCC), an amine (e.g., ammonia or a primary/secondary amine), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask.

    • Add one equivalent of the coupling agent (DCC) and stir the mixture at 0 °C for 30 minutes to form the activated ester.

    • Add the desired amine to the reaction mixture and allow it to warm to room temperature, stirring for several hours.

    • The dicyclohexylurea byproduct precipitates and can be removed by filtration.

    • The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried, filtered, and concentrated to give the crude amide, which can be purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives and analogs of this compound have been investigated for several biological activities. The following tables summarize the available quantitative data.

Anticancer Activity

The cytotoxic effects of various propanoic acid derivatives have been evaluated against different cancer cell lines. While specific IC₅₀ values for this compound are not widely reported, data for structurally related compounds provide insights into their potential.

Table 1: Cytotoxicity of Propanoic Acid Derivatives against Cancer Cell Lines

Compound/AnalogCell LineAssayIC₅₀ (µM)Reference
3-((4-Hydroxyphenyl)amino)propanoic acid derivative 20 A549 (Lung)MTT>50 (approx. 50% viability at 50 µM)[1]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 A549 (Lung)Not specified5.42[2]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 A549 (Lung)Not specified2.47[2]
Organotin(IV) carboxylate with 3-(4,5-diphenyloxazol-2-yl)propanoic acid (Ph₃SnL1)MCF-7 (Breast)CV0.218 ± 0.025[3]
Antifungal Activity

The antifungal properties of thioether-containing compounds are an area of active research. Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antifungal Activity of Propanoic Acid Analogs

Compound/AnalogFungal StrainMIC (µg/mL)Reference
(E)-3-(Furan-2-yl)acrylic acidCandida albicans ATCC 7648564[4]
(E)-3-(Furan-2-yl)acrylic acidCandida parapsilosis ATCC 22019512[4]
Arylsulfonamide derivative 3 Candida spp.125 - 1000[5]
Anti-inflammatory Activity

The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory drugs.

Table 3: COX Enzyme Inhibition by Propanoic Acid Analogs

Compound/AnalogEnzymeIC₅₀ (µM)Reference
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative A COX-1Similar to Meloxicam[6]
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative A COX-2Similar to Meloxicam[6]
Diterpene 7 from Aralia cordataCOX-111.7[7]
Diterpene 4 from Aralia cordataCOX-2127.6[7]

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[10]

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

    • MTT Addition: Add 10-28 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37 °C.[8][10]

    • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

    • Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 490-570 nm.[8][10]

    • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value from the dose-response curve.

Broth Microdilution Assay for Antifungal Susceptibility (MIC)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[5]

  • Principle: A standardized suspension of a fungus is exposed to serial dilutions of the test compound in a liquid medium to determine the lowest concentration that inhibits visible growth.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

    • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

    • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plates at 35 °C for 24-48 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[5]

Hydrogen Sulfide (H₂S) Release Assay

The ability of this compound and its analogs to release H₂S can be measured using various methods.

  • Principle: The compound is incubated under physiological conditions, and the released H₂S is trapped and quantified, often using a colorimetric or fluorescent method.

  • Procedure (using a methylene blue assay as an example):

    • Reaction Setup: In a sealed vial, incubate the test compound in a phosphate buffer (pH 7.4) with a source of cysteine (as H₂S is often released in the presence of other thiols).

    • H₂S Trapping: Place a separate container with a zinc acetate solution inside the sealed vial to trap the released H₂S as zinc sulfide.

    • Colorimetric Reaction: After incubation, add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride to the zinc sulfide solution. This reaction forms methylene blue in the presence of sulfide.

    • Quantification: Measure the absorbance of the methylene blue solution at approximately 670 nm and quantify the H₂S concentration using a standard curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are often attributed to their ability to release hydrogen sulfide (H₂S), which can modulate various cellular signaling pathways.

H₂S-Mediated Signaling

3-(Alkylthio)propanoic acids can be metabolized to release H₂S. This gaseous molecule can then influence a variety of cellular processes.

H2S_Release_and_Action This compound This compound Metabolism Metabolism This compound->Metabolism Cellular uptake H2S H2S Metabolism->H2S Release Signaling Pathways Signaling Pathways H2S->Signaling Pathways Modulation Biological Effects Biological Effects Signaling Pathways->Biological Effects

Caption: H₂S release from this compound and subsequent biological effects.

Modulation of the NF-κB Signaling Pathway

Hydrogen sulfide has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer.[11] Propionic acid itself has been shown to inhibit the TLR4/NF-κB pathway.[11]

NFkB_Pathway_Modulation cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition Stimulus Stimulus IKK IKK Stimulus->IKK activates H2S_from_Thioether H2S (from this compound) H2S_from_Thioether->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription activates

Caption: Inhibition of the NF-κB signaling pathway by H₂S.

Quorum Sensing Inhibition

Some short-chain fatty acid derivatives have been investigated as inhibitors of quorum sensing in bacteria, a process of cell-to-cell communication that regulates virulence and biofilm formation. This presents a potential mechanism for antimicrobial activity that does not directly kill the bacteria, possibly reducing the development of resistance.

Quorum_Sensing_Inhibition Bacteria Bacteria Autoinducers Autoinducers Bacteria->Autoinducers produce Receptor Receptor Autoinducers->Receptor bind to Virulence_Expression Virulence Gene Expression Receptor->Virulence_Expression activates Thioether_Analog 3-(Alkylthio)propanoic Acid Analog Thioether_Analog->Receptor antagonizes

Caption: Quorum sensing inhibition by thioether propanoic acid analogs.

Conclusion

This compound and its derivatives represent a class of compounds with significant potential for further investigation in drug discovery and development. Their straightforward synthesis, coupled with their diverse biological activities, including anticancer, antifungal, and anti-inflammatory effects, makes them attractive candidates for medicinal chemistry programs. The role of hydrogen sulfide as a key mediator of their biological effects provides a mechanistic basis for their action and opens avenues for the design of novel H₂S-releasing prodrugs. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the therapeutic potential of this promising class of molecules. Further studies are warranted to elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for clinical applications.

References

The Natural Occurrence of Thiopropionic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of thiopropionic acid derivatives, focusing on their presence in various organisms, biosynthetic origins, and the analytical methodologies used for their detection and quantification. Thiopropionic acid and its derivatives are organosulfur compounds that play significant roles in the flavor and aroma profiles of various foods and are intermediates in key metabolic pathways. This document synthesizes current scientific knowledge to serve as a resource for professionals in research and drug development.

Introduction to Thiopropionic Acid Derivatives

Thiopropionic acid derivatives are a class of organic compounds characterized by a three-carbon propionic acid backbone containing a sulfur atom. The position of the sulfur atom and its functional group (e.g., a thiol or a thioether) define the specific derivative. The two most prominent naturally occurring derivatives are 3-mercaptopropionic acid (3-MPA) and 3-(methylthio)propionic acid (MTPA), which are found in a diverse range of biological systems, from microorganisms to plants and animals. Their presence is often linked to the metabolism of sulfur-containing amino acids and other organosulfur precursors.

Natural Occurrence and Biosynthesis

3-Mercaptopropionic Acid (3-MPA)

3-Mercaptopropionic acid (3-MPA) is a bifunctional molecule containing both a thiol and a carboxylic acid group. While primarily synthesized for industrial applications, it also occurs naturally in trace amounts across different biological kingdoms.

Natural Sources:

  • Microorganisms: 3-MPA is produced by various microorganisms. Notably, it has been identified as a metabolite in the hyperthermophilic methanogen Methanocaldococcus jannaschii, an archaeon originally isolated from a deep-sea hydrothermal vent.[1] Its production is part of the metabolic pathways involving sulfur compounds in bacteria.[1]

  • Plants: Trace amounts of 3-MPA have been reported in Brassica napus (rapeseed).[2]

  • Animals: The compound has been detected in Bos taurus (cattle).[2]

  • Algae: 3-MPA is recognized as a metabolite in algae, such as the cyanobacterium Synechococcus elongatus.[2]

  • Marine Environments: 3-MPA is a significant intermediate in the degradation of dimethylsulfoniopropionate (DMSP), a major organosulfur compound produced by marine phytoplankton. This degradation pathway is an important part of the global sulfur cycle.

Biosynthesis in Methanocaldococcus jannaschii Research has elucidated a biosynthetic pathway for 3-MPA in M. jannaschii. This pathway involves novel intermediates and proceeds as follows:

  • The pathway begins with malate semialdehyde and hydrogen sulfide.

  • These precursors are converted to 2-hydroxy-4-mercaptobutyric acid (HMBA).

  • HMBA is then oxidized to 4-mercapto-2-oxobutyric acid (MOB) in an NAD-dependent reaction catalyzed by an enzyme derived from the MJ1425 gene, identified as an L-sulfolactate dehydrogenase.

  • Finally, MOB serves as the precursor to 3-MPA within the cell extracts of M. jannaschii.

This proposed pathway may contribute to the widespread presence of 3-MPA in marine environments.

MPA_Biosynthesis Malate Semialdehyde Malate Semialdehyde HMBA 2-Hydroxy-4-mercaptobutyric Acid (HMBA) Malate Semialdehyde->HMBA H2S Hydrogen Sulfide H2S->HMBA MOB 4-Mercapto-2-oxobutyric Acid (MOB) HMBA->MOB  L-sulfolactate  dehydrogenase (MJ1425) MPA 3-Mercaptopropionic Acid (3-MPA) MOB->MPA Decarboxylation

Biosynthesis of 3-MPA in M. jannaschii.
3-(Methylthio)propionic Acid (MTPA)

3-(Methylthio)propionic acid (MTPA), also known as 3-(methylsulfanyl)propanoic acid, is a thioether and a key contributor to the aroma of several fruits and fermented beverages.

Natural Sources:

  • Fruits: MTPA and its esters (e.g., methyl and ethyl esters) are significant volatile components in pineapple (Ananas comosus), where they are key contributors to its characteristic sweet and sulfureous aroma.[3][4]

  • Vegetables: It has been detected in asparagus at concentrations up to 0.05 mg/kg.[5]

  • Beverages: MTPA is found in white and red wines, with concentrations influenced by the grape cultivar and yeast strain used during fermentation.[6][7] It has also been reported in beer, with levels up to 0.03 mg/kg.[5]

  • Microorganisms: The yeast Metschnikowia hawaiiensis is known to produce methyl 3-methylthiopropanoate.[8] MTPA is also a known metabolite of Saccharomyces cerevisiae.[9]

Biosynthesis via Methionine Catabolism: MTPA is a well-established intermediate in the catabolism of the essential amino acid L-methionine in both mammals and microorganisms.[10] The primary pathway, known as the transaminative pathway, proceeds as follows:

  • Transamination: L-methionine undergoes transamination to form its corresponding α-keto acid, α-keto-γ-methylthiobutyrate (KMTB).

  • Oxidative Decarboxylation: KMTB is then oxidatively decarboxylated to yield 3-(methylthio)propionic acid.

This pathway represents a major route for methionine oxidation in vitro.

MTPA_Biosynthesis Methionine L-Methionine KMTB α-Keto-γ-methylthiobutyrate (KMTB) Methionine->KMTB Transamination MTPA 3-(Methylthio)propionic Acid (MTPA) KMTB->MTPA Oxidative Decarboxylation

Methionine catabolism to MTPA.
Other Thiopropionic Acid Derivatives

While 3-MPA and MTPA are the most well-documented naturally occurring derivatives, others exist, though their natural presence is less clear. 2-Mercaptopropionic acid is not reported to occur naturally in foods according to the Volatile Compounds in Food (VCF) database, though it is used as a flavoring agent.[5] Esters of 3-MPA and MTPA, such as methyl 3-(methylthio)propanoate and ethyl 3-(methylthio)propanoate , are significant natural products, particularly in pineapple flavor.[3]

Quantitative Data on Natural Occurrence

The concentration of thiopropionic acid derivatives varies significantly depending on the source, cultivar, processing, and fermentation conditions. While data for 3-MPA is sparse, with most literature citing "trace amounts," more quantitative information is available for MTPA and its esters.

CompoundNatural SourceConcentration RangeReference(s)
3-(Methylthio)propionic Acid White Wine0 - 70 µg/L[6]
13 - 168 µg/L[7]
Red Wine0 - 140 µg/L[6]
Asparagusup to 50 µg/kg[5]
Beerup to 30 µg/kg[5]
Methyl & Ethyl 3-(Methylthio)propanoate Pineapple (whole fruit basis)13 - 32 µg/kg (ppb)[3]

Experimental Protocols for Analysis

The analysis of thiopropionic acid derivatives requires distinct methodologies based on their chemical properties, particularly volatility and the presence of a free thiol group.

Protocol 1: Analysis of 3-Mercaptopropionic Acid (a non-volatile thiol) by HPLC with Fluorescence Detection

This method is suitable for quantifying non-volatile thiols like 3-MPA in biological and environmental matrices. It involves pre-column derivatization to attach a fluorescent tag to the thiol group, enabling sensitive detection.

1. Sample Preparation (Aqueous Samples): a. Collect the sample (e.g., cell culture supernatant, water sample). b. Centrifuge at high speed (e.g., 10,000 x g for 10 min) to remove particulate matter. c. Filter the supernatant through a 0.22 µm syringe filter.

2. Derivatization: a. In a microcentrifuge tube, combine:

  • 100 µL of the filtered sample.
  • 100 µL of Tris-HCl buffer (e.g., 200 mM, pH 8.0).
  • 50 µL of a derivatizing agent solution (e.g., 10 mM monobromobimane in acetonitrile). b. Vortex the mixture briefly. c. Incubate in the dark at room temperature for 30 minutes. d. Stop the reaction by adding 50 µL of an acid (e.g., 1 M HCl) to lower the pH.

3. HPLC-FLD Analysis: a. HPLC System: A standard HPLC system equipped with a fluorescence detector (FLD). b. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: Acetonitrile. e. Gradient Elution:

  • 0-5 min: 10% B
  • 5-25 min: Linear gradient from 10% to 90% B
  • 25-30 min: Hold at 90% B
  • 30-35 min: Return to 10% B and equilibrate. f. Flow Rate: 1.0 mL/min. g. Injection Volume: 20 µL. h. Fluorescence Detection:
  • Excitation Wavelength (λex): ~380 nm (for bimane derivatives).
  • Emission Wavelength (λem): ~480 nm (for bimane derivatives).

4. Quantification: a. Prepare a series of 3-MPA standards and subject them to the same derivatization procedure to create a calibration curve. b. Quantify the 3-MPA concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: Analysis of 3-(Methylthio)propionic Acid and its Esters (Volatiles) by HS-SPME-GC-MS

This method is ideal for the extraction and analysis of volatile and semi-volatile sulfur compounds like MTPA and its esters from complex food and beverage matrices.

1. Sample Preparation (Fruit or Beverage): a. Homogenize solid samples (e.g., pineapple flesh) or use liquid samples directly. b. Place a precise amount of the sample (e.g., 5 g of homogenate or 5 mL of liquid) into a 20 mL headspace vial. c. Add a saturated salt solution (e.g., 2 g of NaCl) to increase the volatility of the analytes. d. Add an internal standard solution (e.g., thiophene or a deuterated analog) for accurate quantification. e. Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. SPME Fiber: Select a fiber coating suitable for volatile sulfur compounds, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). b. Incubation/Equilibration: Place the vial in an autosampler tray or heating block set to a specific temperature (e.g., 40-60 °C) and allow it to equilibrate for a set time (e.g., 15 min) with agitation. c. Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 min) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorption: Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250 °C) to thermally desorb the analytes onto the column. b. GC System: A gas chromatograph coupled to a mass spectrometer. c. Column: A mid-polarity capillary column is often used (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness). d. Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min). e. Oven Temperature Program:

  • Initial temperature: 40 °C, hold for 3 min.
  • Ramp 1: Increase to 180 °C at a rate of 5 °C/min.
  • Ramp 2: Increase to 240 °C at a rate of 20 °C/min, hold for 5 min. f. MS System:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 350.
  • Ion Source Temperature: 230 °C.
  • Transfer Line Temperature: 250 °C.

4. Data Analysis and Quantification: a. Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and by matching their retention indices with known standards. b. Quantify analytes by creating a calibration curve using external or internal standards and integrating the peak area of a characteristic ion.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Fruit, Wine, Cell Culture) Homogenize Homogenization / Dilution Sample->Homogenize Spike Add Internal Standard Homogenize->Spike HS_SPME HS-SPME (for Volatiles like MTPA) Spike->HS_SPME Derivatization Derivatization (for Thiols like 3-MPA) Spike->Derivatization GCMS GC-MS HS_SPME->GCMS HPLC HPLC-FLD Derivatization->HPLC Identification Compound Identification (Mass Spectra, Retention Time) GCMS->Identification HPLC->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

General workflow for thiopropionic acid derivative analysis.

References

The Putative Mechanism of Action of 3-(butylthio)propanoic Acid in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the hypothesized mechanism of action of 3-(butylthio)propanoic acid. As of the latest literature review, no direct experimental studies have been published elucidating the specific biological activities of this compound. The proposed mechanism is inferred from the known biological effects of structurally similar molecules, particularly 3-mercaptopropionic acid and other thioether-containing compounds. All data and protocols are presented to guide future research and should be interpreted with this significant caveat in mind.

Executive Summary

This compound is a sulfur-containing carboxylic acid for which a definitive biological mechanism of action has not been experimentally determined. However, based on its structural analogy to known inhibitors of fatty acid metabolism, it is hypothesized that this compound primarily acts as an inhibitor of mitochondrial fatty acid β-oxidation. This guide posits that the molecule may undergo intracellular bioactivation to a CoA thioester, which then targets and inhibits key enzymes within the fatty acid oxidation pathway, such as acyl-CoA dehydrogenases. This proposed mechanism has significant implications for cellular energy metabolism and suggests potential applications in research areas where modulation of fatty acid oxidation is of interest. This document provides a comprehensive overview of this hypothesized mechanism, supported by data from related compounds, detailed experimental protocols for testing this hypothesis, and visual representations of the proposed molecular pathways.

Proposed Mechanism of Action: Inhibition of Fatty Acid β-Oxidation

The central hypothesis is that this compound functions as a modulator of cellular energy metabolism by inhibiting the β-oxidation of fatty acids. This proposed mechanism is predicated on the well-documented activities of its structural analog, 3-mercaptopropionic acid (3-MPA), which is a known inhibitor of this pathway.[1] The mechanism can be broken down into two key stages: metabolic activation and enzymatic inhibition.

Metabolic Activation

It is proposed that this compound, upon entering the cell, is converted to its coenzyme A (CoA) thioester, 3-(butylthio)propanoyl-CoA. This activation is likely catalyzed by cellular acyl-CoA synthetases, which typically activate fatty acids for metabolism. The general metabolism of propionic acid to propionyl-CoA is a well-established pathway.[2][3] This bioactivation is a critical step, as the CoA derivative is the likely active form of the inhibitor.

Inhibition of Acyl-CoA Dehydrogenases

Once activated, 3-(butylthio)propanoyl-CoA is hypothesized to inhibit one or more of the acyl-CoA dehydrogenases (ACADs). These flavoenzymes catalyze the first and often rate-limiting step in each cycle of β-oxidation.[4] The butylthio moiety may confer specificity for certain ACADs (e.g., short-chain, medium-chain, or long-chain). Inhibition could be either competitive or irreversible, depending on the precise nature of the interaction with the enzyme's active site.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed metabolic activation of this compound and its subsequent inhibitory effect on the fatty acid β-oxidation pathway.

Metabolic_Activation_of_3_butylthio_propanoic_acid 3-(butylthio)propanoic_acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 3-(butylthio)propanoic_acid->Acyl_CoA_Synthetase 3-(butylthio)propanoyl_CoA 3-(butylthio)propanoyl-CoA (Active Inhibitor) Acyl_CoA_Synthetase->3-(butylthio)propanoyl_CoA

Proposed metabolic activation pathway.

Inhibition_of_Fatty_Acid_Oxidation cluster_mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Beta_Oxidation_Cycle Further β-Oxidation Cycles Enoyl_CoA->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Inhibitor 3-(butylthio)propanoyl-CoA Inhibitor->Acyl_CoA_Dehydrogenase Inhibition

Hypothesized inhibition of β-oxidation.

Quantitative Data (from Structurally Related Compounds)

No quantitative data for the biological activity of this compound has been published. The following table summarizes data for related sulfur-containing compounds that inhibit enzymes in fatty acid metabolism, providing a potential reference for future studies.

CompoundTarget EnzymeAssay TypeIC50 / Kinetic ParameterReference
Diallyl trisulfideFatty Acid Synthase (FAS)Enzyme activity assayIC50 = 8.37 µM[5]
Oct-4-en-2-ynoyl-CoAMedium-Chain Acyl-CoA Dehydrogenase (MCAD)Irreversible inhibition kineticsK_I = 11 µM, k_inact = 0.025 min⁻¹[6]

Experimental Protocols

The following protocols are adapted from established methods for assessing the inhibition of fatty acid oxidation and the activity of acyl-CoA dehydrogenases. These can be used to test the hypothesis of this compound's mechanism of action.

Protocol 1: Cellular Fatty Acid Oxidation Inhibition Assay

This protocol measures the effect of this compound on the overall fatty acid oxidation rate in cultured cells using a radiolabeled substrate.

Materials:

  • Cultured cells (e.g., HepG2, C2C12 myotubes)

  • (1-¹⁴C)-Palmitic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Preparation of Radiolabeled Substrate: Prepare a stock solution of (1-¹⁴C)-palmitic acid complexed with BSA in serum-free culture medium.

  • Cell Treatment: Plate cells in multi-well plates. Once confluent, pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Oxidation Reaction: Remove the treatment medium and add the (1-¹⁴C)-palmitic acid-BSA medium. Incubate for 1-2 hours at 37°C.

  • Measurement of ¹⁴CO₂: At the end of the incubation, add perchloric acid to the medium to stop the reaction and release dissolved CO₂. The ¹⁴CO₂ is trapped on a filter paper soaked in a CO₂-trapping agent (e.g., NaOH).

  • Quantification: The filter paper is placed in scintillation fluid, and the radioactivity is measured using a scintillation counter. The amount of ¹⁴CO₂ produced is proportional to the rate of fatty acid oxidation. A decrease in ¹⁴CO₂ in treated cells compared to control cells indicates inhibition.

Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)

This assay directly measures the activity of a specific ACAD (e.g., MCAD) in the presence of this compound (or its CoA derivative). It utilizes an artificial electron acceptor that changes color upon reduction.

Materials:

  • Purified ACAD enzyme (e.g., recombinant human MCAD)

  • Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD)

  • Electron Transfer Flavoprotein (ETF)

  • Phenazine ethosulfate (PES) or similar electron carrier

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • 3-(butylthio)propanoyl-CoA (requires custom synthesis)

  • Spectrophotometer

Procedure:

  • Assay Mixture Preparation: In a cuvette, prepare an assay buffer containing ETF, PES, and DCPIP.

  • Enzyme and Inhibitor Incubation: Add the purified ACAD enzyme to the cuvette. For inhibition studies, also add varying concentrations of 3-(butylthio)propanoyl-CoA and incubate for a specific time.

  • Reaction Initiation: Initiate the reaction by adding the acyl-CoA substrate.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is proportional to the ACAD activity.

  • Data Analysis: Calculate the initial reaction rates. A decrease in the rate in the presence of the inhibitor indicates inhibition. IC50 values can be determined by plotting the percent inhibition against the inhibitor concentration.

Experimental_Workflow_for_ACAD_Inhibition Start Start: Prepare Assay Components Mix_Components Mix Buffer, ETF, PES, DCPIP in Cuvette Start->Mix_Components Add_Enzyme Add Purified ACAD Enzyme Mix_Components->Add_Enzyme Add_Inhibitor Add 3-(butylthio)propanoyl-CoA (Test Condition) Add_Enzyme->Add_Inhibitor Add_Substrate Initiate with Acyl-CoA Substrate Add_Inhibitor->Add_Substrate Measure_Absorbance Monitor Absorbance at 600 nm Add_Substrate->Measure_Absorbance Analyze_Data Calculate Reaction Rate and % Inhibition Measure_Absorbance->Analyze_Data

Workflow for ACAD inhibition assay.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of this compound to known inhibitors of fatty acid metabolism provides a strong foundation for the hypothesis that it acts by inhibiting fatty acid β-oxidation. The proposed mechanism, involving metabolic activation to a CoA thioester followed by inhibition of acyl-CoA dehydrogenases, is a testable model.

Future research should focus on validating this hypothesis through the experimental protocols outlined in this guide. Key steps will include:

  • Confirming the cellular uptake and metabolic activation of this compound.

  • Determining its effect on fatty acid oxidation in various cell types and isolated mitochondria.

  • Identifying the specific enzyme(s) within the β-oxidation pathway that are targeted by this compound.

  • Elucidating the mode of inhibition (e.g., competitive, non-competitive, irreversible).

Such studies will be crucial in defining the biological role of this compound and evaluating its potential as a tool for studying cellular metabolism or as a lead compound for therapeutic development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Butylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(butylthio)propanoic acid. The primary method described is a green and efficient microwave-assisted synthesis from 3-mercaptopropionic acid and a butyl halide. This approach offers high yields and minimizes the use of hazardous reagents. An alternative synthetic route via a thiol-ene reaction is also discussed. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 22002-73-9) is a carboxylic acid containing a thioether linkage.[1] Its structure lends itself to applications in various fields, including materials science and as a building block in organic synthesis. The synthesis of 3-(alkylthio)propanoic acids can be achieved through several methods. A particularly effective and environmentally friendly method is the microwave-assisted thio-alkylation of 3-mercaptopropionic acid.[2] This method provides good yields and avoids the use of malodorous thiols directly in excess.[2]

Reaction Scheme

The primary synthesis route involves the S-alkylation of 3-mercaptopropionic acid with a butyl halide in the presence of a base.

Scheme 1: Synthesis of this compound

(Where X = Cl or Br)

An alternative approach is the thiol-ene reaction, which involves the radical-initiated addition of butanethiol to acrylic acid. This reaction is known for its high efficiency and stereoselectivity.[3]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a reported green preparation of 3-(alkylthio)propionic acids.[2]

3.1. Materials and Equipment

  • Reagents:

    • 3-Mercaptopropionic acid (≥99%)

    • n-Butyl bromide or n-butyl chloride

    • Sodium hydroxide (NaOH)

    • Ethanol (absolute)

    • Hydrochloric acid (HCl), concentrated

    • Dichloromethane (CH₂Cl₂)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Equipment:

    • Microwave reactor

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware

    • pH paper or pH meter

3.2. Procedure

  • Reaction Setup: In a microwave reactor vessel, dissolve 3-mercaptopropionic acid and sodium hydroxide in ethanol.

  • Add n-butyl bromide or n-butyl chloride to the solution.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to the specified temperature (e.g., 80 °C or 120 °C) for a designated time (e.g., 10 minutes).[2]

  • Work-up:

    • After cooling, transfer the reaction mixture to a round-bottom flask.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and acidify with concentrated HCl to a pH of approximately 2.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent in vacuo to yield the crude product.

  • Purification (if necessary): The crude this compound can be further purified by distillation under reduced pressure or by column chromatography.

3.3. Characterization

The final product should be a colorless to pale yellow oil.

  • Molecular Formula: C₇H₁₄O₂S[1]

  • Molecular Weight: 162.25 g/mol [1]

  • Expected Spectroscopic Data: Characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following table summarizes the reported yields for the microwave-assisted synthesis of this compound under various conditions.[2]

EntryButyl HalideBase (equiv.)Temperature (°C)Time (min)Yield (%)
1n-Butyl chloride2.01001098
2n-Butyl chloride2.012010>98
3n-Butyl bromide2.0801087
4n-Butyl bromide2.01001087

Alternative Synthesis: Thiol-Ene Reaction

The thiol-ene reaction provides an alternative "click chemistry" approach to synthesize this compound.[3] This reaction involves the anti-Markovnikov addition of a thiol to an alkene, typically initiated by a radical source like light or a chemical initiator.[3]

5.1. Conceptual Workflow

  • Mixing Reagents: Butanethiol and acrylic acid are mixed, often with a photoinitiator.

  • Initiation: The mixture is exposed to UV light to generate thiyl radicals.

  • Propagation: The thiyl radical adds to the double bond of acrylic acid, followed by chain transfer with another molecule of butanethiol to yield the product and a new thiyl radical.

  • Purification: The product is purified to remove any unreacted starting materials and initiator byproducts.

Visualizations

Diagram 1: Experimental Workflow for Microwave-Assisted Synthesis

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Mix Reagents: - 3-Mercaptopropanoic Acid - n-Butyl Halide - NaOH - Ethanol microwave Microwave Irradiation (e.g., 80-120°C, 10 min) reagents->microwave evaporation Solvent Evaporation microwave->evaporation acidification Acidification (HCl) evaporation->acidification extraction Extraction (DCM) acidification->extraction drying Drying (MgSO4) extraction->drying purification Purification drying->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Thiol-Ene Reaction Pathway

thiol_ene_pathway cluster_reactants Reactants cluster_process Reaction Process cluster_product Product butanethiol Butanethiol radical_initiation Radical Initiation (e.g., UV Light) butanethiol->radical_initiation acrylic_acid Acrylic Acid propagation Propagation acrylic_acid->propagation radical_initiation->propagation product This compound propagation->product

Caption: Conceptual pathway for the thiol-ene synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Mercaptopropionic acid has a strong, unpleasant odor. Handle with care.

  • Microwave reactors operate under pressure and high temperatures. Follow the manufacturer's safety guidelines.

  • Handle corrosive reagents like NaOH and HCl with caution.

Conclusion

The microwave-assisted synthesis of this compound from 3-mercaptopropionic acid and a butyl halide is a highly efficient and green method, providing excellent yields in a short reaction time. The detailed protocol and supporting data provided in this application note offer a reliable guide for researchers in the synthesis of this and related compounds. The alternative thiol-ene reaction pathway also presents a viable and efficient synthetic strategy.

References

Application Notes and Protocols: 3-(Butylthio)propanoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Butylthio)propanoic acid is a bifunctional molecule featuring both a carboxylic acid and a thioether moiety. This unique combination allows for a wide range of chemical transformations, making it a valuable building block for synthesizing more complex molecules, including heterocycles and potential pharmaceutical intermediates. The carboxylic acid group can be readily converted into amides, esters, and other derivatives, while the sulfur atom can undergo oxidation to form sulfoxides and sulfones, which are key functional groups in many biologically active compounds.

These application notes provide an overview of key synthetic transformations using this compound and detailed protocols for its application.

Physicochemical Data

PropertyValue
CAS Number 22002-73-9
Molecular Formula C₇H₁₄O₂S[1]
Molecular Weight 162.25 g/mol [1]
Appearance Colorless oil
Boiling Point 128.5-131 °C (at 2.6 mmHg)[2]

Application 1: Synthesis of Amide Derivatives via Direct Amidation

The carboxylic acid functionality of this compound is readily derivatized. One of the most common and important transformations is the formation of amides, a functional group present in approximately 25% of available drugs.[3] Direct amidation offers an efficient route to a diverse library of compounds. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃], have emerged as effective catalysts for this transformation, proceeding under mild conditions with broad substrate compatibility.[3][4]

General Workflow for Direct Amidation

The workflow illustrates the direct coupling of the carboxylic acid with an amine, facilitated by a coupling agent, to form the corresponding amide, followed by purification.

G cluster_0 Reaction Setup A This compound D Reaction Mixture (80 °C, 5-15h) A->D B Amine (R-NH2) B->D C B(OCH2CF3)3 in Acetonitrile C->D E Solid-Phase Workup (Resin Filtration) D->E F Pure Amide Product E->F

Caption: Workflow for B(OCH₂CF₃)₃-mediated direct amidation.

Experimental Protocol: Synthesis of N-Benzyl-3-(butylthio)propanamide
  • Reagent Preparation : To a solution of this compound (1.0 mmol, 1.0 equiv) in acetonitrile (5 mL), add benzylamine (1.0 mmol, 1.0 equiv).

  • Catalyst Addition : Add tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] (1.1 mmol, 1.1 equiv) to the mixture.

  • Reaction : Stir the reaction mixture in a sealed vial at 80 °C for 15 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification : After completion, cool the mixture to room temperature. The product can be purified by a simple filtration procedure using commercially available resins, which avoids the need for a traditional aqueous workup or column chromatography.[3][4]

  • Analysis : Characterize the final product by NMR and mass spectrometry.

Representative Data for Amide Synthesis

The following table summarizes expected yields for the amidation of various carboxylic acids with benzylamine using B(OCH₂CF₃)₃, demonstrating the reagent's effectiveness.

Carboxylic Acid SubstrateReaction Time (h)Yield (%)
Benzoic Acid598
Phenylacetic Acid599
N-Boc-Alanine1588
This compound 15 ~90 (Expected)

Yields are based on analogous reactions reported in the literature.[3]

Application 2: Oxidation of the Thioether to a Sulfone

The thioether group in this compound can be selectively oxidized to the corresponding sulfone. Sulfones are important structural motifs in medicinal chemistry. The oxidation can be achieved using a variety of oxidizing agents, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice, often in the presence of a catalyst.[5]

General Workflow for Thioether Oxidation

This diagram outlines the process of oxidizing the thioether to a sulfone using an oxidizing agent, followed by isolation of the final product.

G A This compound C Reaction in Suitable Solvent (e.g., Acetic Acid) A->C B Oxidizing Agent (e.g., H2O2, m-CPBA) B->C D Reaction Monitoring (TLC/HPLC) C->D E Workup & Isolation (Extraction/Crystallization) D->E F 3-(Butylsulfonyl)propanoic Acid E->F

Caption: General workflow for the oxidation of a thioether to a sulfone.

Experimental Protocol: Synthesis of 3-(Butylsulfonyl)propanoic Acid
  • Dissolution : Dissolve this compound (1.0 mmol, 1.0 equiv) in glacial acetic acid (5 mL).

  • Oxidant Addition : Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% aqueous solution, 2.5 equiv) dropwise, maintaining the temperature below 10 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or HPLC to observe the disappearance of the starting material and the formation of the more polar sulfone product.[6]

  • Quenching : After the reaction is complete, carefully quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite until a negative test is obtained with starch-iodide paper.

  • Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

  • Analysis : Confirm the structure of the resulting 3-(butylsulfonyl)propanoic acid by NMR, IR, and mass spectrometry.

Expected Product Characteristics
ProductTransformationExpected Yield (%)Key Analytical Features
3-(Butylsulfonyl)propanoic AcidOxidation> 90IR: Strong S=O stretches (~1300, 1120 cm⁻¹). ¹H NMR: Downfield shift of protons α to the sulfur atom.

The conversion of sulfides to sulfones using hydrogen peroxide is generally efficient and high-yielding.[5] The resulting sulfonylpropanoic acid is a valuable intermediate for further functionalization, for example, in the synthesis of β-aminoethylsulfones which have applications in medicinal chemistry.[5]

References

Application Notes and Protocols: 3-(Butylthio)propanoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific applications of 3-(butylthio)propanoic acid in materials science is limited. The following application notes and protocols are based on the well-established principles of analogous molecules, primarily 3-mercaptopropionic acid (3-MPA) and other alkanethiols, which are widely used for surface modification. The presence of a butyl group on the sulfur atom, forming a thioether, is expected to influence the packing, stability, and hydrophobic character of the resulting materials compared to their thiol counterparts.

Application Note 1: Formation of Self-Assembled Monolayers (SAMs) for Surface Engineering

This compound is a bifunctional molecule ideally suited for the surface modification of noble metals, particularly gold. The thioether group serves as a robust anchor to the metal surface, while the terminal carboxylic acid group provides a versatile functional handle for subsequent chemical modifications.

Principle: The sulfur atom in the thioether group has a strong affinity for gold surfaces, leading to the spontaneous organization of the molecules into a densely packed, ordered monolayer known as a self-assembled monolayer (SAM).[1][2][3][4] The alkyl chain and the terminal functional group dictate the properties of the modified surface. In this case, the propanoic acid terminus renders the surface hydrophilic and acidic.

Key Features and Advantages:

  • Surface Functionalization: The terminal carboxylic acid groups (-COOH) create a reactive surface that can be used to immobilize biomolecules (proteins, DNA, antibodies) through amide bond formation, making it valuable for biosensor development and biocompatible coatings.[5]

  • Wettability Control: The carboxylic acid terminus imparts a hydrophilic character to the otherwise hydrophobic gold surface, which can be modulated by changing the pH of the surrounding environment.

  • Influence of the Butyl Group: Unlike a simple alkanethiol, the butyl group attached to the sulfur atom introduces additional steric bulk near the gold surface. This may result in a less densely packed or more disordered monolayer compared to shorter-chain thiols. However, the increased van der Waals interactions from the butyl group could contribute to the overall stability of the monolayer.

Potential Applications:

  • Biosensors: Covalent immobilization of enzymes or antibodies onto the SAM-modified surface for specific analyte detection.

  • Drug Delivery Platforms: Functionalization of surfaces for controlled drug loading and release.

  • Corrosion Inhibition: Formation of a protective molecular layer on metal surfaces.

  • Patterning: Used in soft lithography techniques to create chemically patterned surfaces for cell culture studies or microelectronics.[6]

Application Note 2: Ligand for Nanoparticle Functionalization

This compound can serve as a capping agent to stabilize and functionalize a variety of nanoparticles, including gold nanoparticles (AuNPs) and quantum dots (QDs).

Principle: During or after nanoparticle synthesis, this compound can be introduced to cap the nanoparticle surface. The thioether group binds to the nanoparticle core, preventing aggregation and providing colloidal stability in solution.[7][8] The outwardly oriented carboxylic acid groups provide a hydrophilic shell and sites for further bioconjugation.

Key Features and Advantages:

  • Colloidal Stability: The organic layer prevents the nanoparticles from aggregating, which is crucial for their application in biological and diagnostic systems.

  • Biocompatibility: The hydrophilic carboxylic acid surface can improve the biocompatibility of the nanoparticles.

  • Targeted Delivery: The -COOH groups can be conjugated to targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues in biomedical applications.[7]

  • Diagnostic Probes: Functionalization with fluorescent dyes or other reporter molecules for use in bio-imaging and diagnostics.

Data Presentation

The following table presents a comparison of the expected properties of self-assembled monolayers formed from this compound and its analogue, 3-mercaptopropionic acid, on a gold surface. These values are estimations based on established principles of SAMs.

Property3-Mercaptopropionic Acid SAMThis compound SAM (Expected)Rationale for Difference
Binding Group Thiol (-SH)Thioether (-S-C₄H₉)Stronger, more direct S-Au bond with thiol. Thioether binding is also robust but may have different kinetics and geometry.
Water Contact Angle ~20-30°~30-45°The presence of the hydrophobic butyl group near the base of the monolayer is expected to slightly increase the overall hydrophobicity, leading to a higher contact angle.
Ellipsometric Thickness ~5-7 Å~7-10 ÅThe additional butyl group will increase the overall thickness of the monolayer.
Packing Density HighModerate to HighThe steric hindrance from the butyl group may prevent the molecules from achieving the same high-density packing as the less bulky 3-mercaptopropionic acid.[9]
Thermal Stability GoodGood to ExcellentIncreased van der Waals interactions among the butyl groups could potentially enhance the thermal stability of the monolayer.

Experimental Protocols

Protocol 1: Formation of a this compound SAM on a Gold Substrate

This protocol describes the standard procedure for forming a self-assembled monolayer on a clean gold surface via solution deposition.[10][11]

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound

  • 200-proof ethanol (spectroscopic grade)

  • Deionized (DI) water (18 MΩ·cm)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION) or UV-Ozone cleaner

  • Clean glass vials with caps

  • Tweezers

  • Nitrogen gas source for drying

Procedure:

  • Substrate Cleaning:

    • Piranha Etch (for experienced users in a certified fume hood): Immerse the gold substrate in freshly prepared piranha solution for 5-10 minutes. This process is extremely hazardous and should only be performed with proper personal protective equipment (PPE) and engineering controls.

    • Alternative UV-Ozone Cleaning: Place the substrate in a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants.

    • After cleaning, rinse the substrate thoroughly with DI water, followed by ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas. The surface should be hydrophilic and free of visible contaminants.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in 200-proof ethanol. For example, to make 10 mL of a 1 mM solution, dissolve 1.62 mg of this compound (MW: 162.25 g/mol ) in 10 mL of ethanol.

    • Sonicate the solution for 5 minutes to ensure it is fully dissolved.

  • Monolayer Self-Assembly:

    • Place the clean, dry gold substrate in a glass vial.

    • Pour the prepared thiol solution into the vial, ensuring the entire gold surface is submerged.

    • Seal the vial to minimize solvent evaporation and contamination. For optimal results, you can purge the vial headspace with nitrogen before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Carefully remove the substrate from the solution using clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

    • Store the SAM-coated substrate in a clean, dry environment (e.g., a desiccator) until use.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the ligand exchange process to cap citrate-stabilized AuNPs with this compound.

Materials:

  • Citrate-stabilized gold nanoparticle solution (e.g., 20 nm diameter)

  • This compound

  • Ethanol or Methanol

  • Deionized (DI) water

  • Microcentrifuge and tubes

Procedure:

  • Ligand Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in ethanol.

  • Ligand Exchange Reaction:

    • To 1 mL of the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring gently. A typical starting point is to add a large molar excess of the ligand (e.g., 10 µL of the 10 mM stock solution).

    • Allow the mixture to react for 12-24 hours at room temperature with gentle stirring to facilitate the exchange of citrate ions with the thioether ligand.

  • Purification:

    • Transfer the solution to a microcentrifuge tube.

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (this depends on nanoparticle size; e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes).

    • Carefully remove the supernatant, which contains excess ligand and displaced citrate.

    • Resuspend the nanoparticle pellet in DI water or a buffer of choice (e.g., PBS) by gentle vortexing or sonication.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound ligands.

  • Characterization and Storage:

    • After the final wash, resuspend the functionalized AuNPs in the desired buffer.

    • Characterize the functionalized nanoparticles using techniques such as UV-Vis Spectroscopy (to check for aggregation), Dynamic Light Scattering (DLS) (for size and zeta potential), and FTIR (to confirm the presence of carboxylic acid groups).

    • Store the functionalized nanoparticle solution at 4°C.

Visualizations

G cluster_prep Substrate Preparation cluster_sam Self-Assembly Process cluster_result Result Au_Substrate Bare Gold Substrate Cleaning Surface Cleaning (Piranha or UV-Ozone) Au_Substrate->Cleaning Rinse_Dry1 Rinse (DI Water, Ethanol) & Dry (N2 Gas) Cleaning->Rinse_Dry1 Immersion Immerse Substrate in Solution (18-24 hours) Rinse_Dry1->Immersion Thiol_Sol Prepare 1-5 mM Solution of This compound in Ethanol Thiol_Sol->Immersion Rinse_Dry2 Rinse (Ethanol) & Dry (N2 Gas) Immersion->Rinse_Dry2 Final_SAM Functionalized Surface with -COOH Terminated SAM Rinse_Dry2->Final_SAM

Caption: Experimental workflow for forming a self-assembled monolayer.

G cluster_NP Nanoparticle Functionalization cluster_ligand cluster_bio Bioconjugation (EDC/NHS Chemistry) NP Gold Nanoparticle Ligand This compound Functional_NP Functionalized Nanoparticle (-COOH surface) Ligand->Functional_NP Ligand Exchange Biomolecule Antibody / Protein (-NH2 group) Functional_NP->Biomolecule Amide Bond Formation

Caption: Logic diagram of nanoparticle functionalization and bioconjugation.

References

Application Notes and Protocols for the Functionalization of Carboxylic Acids with Thiols to Form Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thioesters are a critical class of organic compounds characterized by the C(=O)-S-C functional group. They are vital intermediates in organic synthesis and are central to numerous biological processes, including acyl-coenzyme A (acyl-CoA) metabolism. The synthesis of thioesters from carboxylic acids and thiols is a fundamental transformation in chemistry, enabling the creation of complex molecules, bioconjugates, and pharmaceuticals. This document provides detailed protocols and comparative data for the most effective methods of thioester formation.

Chemical Principles of Thioester Synthesis

The direct reaction between a carboxylic acid and a thiol to form a thioester is generally not feasible under mild conditions due to the poor leaving group nature of the hydroxyl group (-OH) on the carboxylic acid. Therefore, the carboxylic acid must first be "activated." This typically involves converting the hydroxyl group into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by the thiol.

The most common strategy for this activation involves the use of coupling reagents, such as carbodiimides. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the nucleophilic sulfur atom of the thiol.[1]

Method 1: Carbodiimide-Mediated Thioester Synthesis

Carbodiimides are widely used "zero-length" crosslinkers that facilitate the formation of an amide or ester bond between a carboxyl group and a primary amine or alcohol, respectively.[2][3] This chemistry is also highly effective for thioester formation. The most common carbodiimides are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which is water-soluble, and Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), which are soluble in organic solvents.[3][4]

The reaction proceeds through an O-acylisourea intermediate.[3] However, this intermediate is unstable and can rearrange to a stable N-acylurea, which is a common side product.[5][6] To improve efficiency and suppress this side reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with the thiol to yield the desired thioester.[7][8]

General Workflow for Thioester Synthesis

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Workup & Purification Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent (e.g., EDC/NHS) Coupling Reagent Coupling Reagent Thioester Thioester Activated Intermediate->Thioester + Thiol Thiol Thiol Byproduct Byproduct Pure Thioester Pure Thioester Thioester->Pure Thioester e.g., Chromatography

Caption: General workflow for thioester synthesis.

Mechanism of EDC/NHS-Mediated Thioester Formation

G RCOOH Carboxylic Acid R-C(=O)OH O_acylisourea O-Acylisourea Intermediate [Unstable] RCOOH->O_acylisourea + EDC EDC EDC R'-N=C=N-R'' NHS_Ester NHS Ester [Amine-Reactive] O_acylisourea->NHS_Ester + NHS Urea Isourea Byproduct O_acylisourea->Urea NHS NHS Thioester Thioester R-C(=O)S-R''' NHS_Ester->Thioester + Thiol (R'''-SH) RSH Thiol R'''-SH Released_NHS Released NHS

Caption: Mechanism of EDC/NHS-mediated thioester formation.

Experimental Protocol: EDC/NHS Coupling in Organic Solvent

This protocol describes a general procedure for coupling a carboxylic acid to a thiol in a non-aqueous solvent.

Materials:

  • Carboxylic acid

  • Thiol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.

  • Activation: Add EDC·HCl (1.5 eq) to the solution. If the carboxylic acid is sterically hindered, a catalytic amount of DMAP (0.1 eq) can be added.

  • Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.[7]

  • Thiol Addition: Add the thiol (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, or until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure thioester.

Quantitative Data: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and reaction time. The table below summarizes data for various reagents used in thioester synthesis.

Coupling ReagentCarboxylic AcidThiolSolventTime (h)Yield (%)Reference(s)
TBTU Benzoic AcidThiophenolCH₂Cl₂0.2592[9]
TBTU Acetic AcidThiophenolCH₂Cl₂0.588[9]
TBTU Benzoic AcidBenzyl MercaptanCH₂Cl₂385[9]
DIC/DMAP VariousVariousDCM1-380-95[10]
TFFH Benzoic AcidThiophenolCH₂Cl₂-94[9]
Photocatalytic Cyclohexanecarboxylic acid4-IodobenzonitrileDMSO1285[11][12]
Photocatalytic Benzoic acid4-IodoanisoleDMSO1278[11][12]

TBTU: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate DIC: Diisopropylcarbodiimide DMAP: 4-(Dimethylamino)pyridine TFFH: Tetramethylfluoroformamidinium hexafluorophosphate

Method 2: Uronium/Aminium Salt-Based Coupling

Reagents such as HBTU, HATU, and TBTU are highly efficient for amide bond formation and are equally effective for synthesizing thioesters.[4] They react with the carboxylic acid to form an activated ester, which then reacts rapidly with the thiol. These reagents are often preferred for sterically hindered substrates or when rapid reaction times are required.[4]

Experimental Protocol: TBTU-Mediated Coupling

This protocol is adapted from a procedure demonstrating the use of TBTU as an efficient coupling reagent for thioester synthesis.[9]

Materials:

  • Carboxylic acid

  • Thiol

  • TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) and the thiol (1.1 mmol) in anhydrous DCM (10 mL), add DIPEA (2.5 mmol).

  • Coupling Reagent Addition: Add TBTU (1.05 mmol) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Aromatic thiols typically react within 15-45 minutes, while aliphatic thiols may require longer reaction times (e.g., 3-5 hours).[9]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the final thioester.

Method 3: Photocatalytic Thioester Synthesis

Recent advances have led to the development of novel, mild methods for thioester synthesis using visible-light photocatalysis. One such method involves the use of tetramethylthiourea as both a sulfur source and a photoreductant, allowing for the coupling of carboxylic acids and aryl halides.[11] This thiol-free protocol is advantageous as it avoids the use of often malodorous and easily oxidized thiols.[11]

Mechanism of a Photocatalytic Thiol-Free Synthesis

G Thiourea Thiourea (A) Excited_Thiourea Excited Thiourea (A*) Thiourea->Excited_Thiourea Light Purple Light (405 nm) Light->Excited_Thiourea Aryl_Radical Aryl Radical (Ar•) Excited_Thiourea->Aryl_Radical + Ar-X (SET) Aryl_Halide Aryl Halide (Ar-X) Isothiouronium Isothiouronium Salt (I) Aryl_Radical->Isothiouronium Thioester Thioester (RCO-SAr) Isothiouronium->Thioester + RCOOH Carboxylic_Acid Carboxylic Acid (RCOOH)

Caption: Photocatalytic synthesis of thioesters.

Experimental Protocol: Photocatalytic Thioester Synthesis

This protocol is a general representation of the thiol-free method described in the literature.[11]

Materials:

  • Carboxylic acid

  • Aryl halide (e.g., aryl iodide)

  • 1,1,3,3-Tetramethylthiourea

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purple LED light source (e.g., 405 nm)

Procedure:

  • Reaction Setup: In a reaction vial, combine the carboxylic acid (0.2 mmol, 1.0 eq), aryl halide (0.6 mmol, 3.0 eq), and tetramethylthiourea (0.6 mmol, 3.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the vial.

  • Irradiation: Place the vial under illumination from a purple LED (405 nm) and stir at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, purify the mixture directly by column chromatography to isolate the desired thioester.[12]

Summary and Outlook

The functionalization of carboxylic acids with thiols is a robust and versatile transformation with numerous available methods.

  • Carbodiimide-mediated coupling (EDC/NHS) remains the gold standard, especially in bioconjugation, due to its reliability and the water-solubility of EDC.

  • Uronium/aminium salt reagents (TBTU, HATU) offer faster reaction times and are highly effective for challenging substrates.

  • Modern photocatalytic methods provide innovative, mild, and sometimes thiol-free alternatives, expanding the scope and convenience of thioester synthesis.

The choice of method will depend on the specific substrates, desired scale, and available laboratory equipment. For researchers in drug development, the ability to perform these couplings under mild, biocompatible conditions is of paramount importance, making the optimization of these protocols a key area of ongoing research.

References

Application Notes and Protocols for 3-(butylthio)propanoic acid in Corrosion Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated use of 3-(butylthio)propanoic acid as a corrosion inhibitor. The information presented is based on established principles of corrosion science and data from analogous sulfur-containing organic compounds, offering a predictive framework for research and development.

Introduction

Organic compounds containing heteroatoms such as sulfur, nitrogen, and oxygen are effective corrosion inhibitors for various metals and alloys in corrosive environments.[1][2][3][4] this compound, with its sulfur atom and carboxyl group, is a promising candidate for corrosion inhibition. The sulfur atom can act as a coordination center with the metal surface, while the carboxyl group can enhance its solubility in aqueous media and also participate in the adsorption process. This document outlines the hypothetical mechanism of action, illustrative performance data, and detailed experimental protocols for evaluating this compound as a corrosion inhibitor.

Proposed Mechanism of Action

The corrosion inhibition by this compound is expected to occur through the adsorption of its molecules onto the metal surface, forming a protective barrier. This adsorption can be a combination of physisorption and chemisorption. The lone pair of electrons on the sulfur atom and the oxygen atoms of the carboxyl group can be donated to the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond (chemisorption).[4][5] Additionally, electrostatic interactions between the charged metal surface and the inhibitor molecules can contribute to physisorption. This adsorbed layer blocks the active corrosion sites, thereby reducing both the anodic and cathodic reactions of the corrosion process.[3][4]

G cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_anodic Anodic Reaction (Inhibited) cluster_cathodic Cathodic Reaction (Inhibited) Inhibitor This compound Adsorbed_Inhibitor Adsorbed Inhibitor Film Inhibitor->Adsorbed_Inhibitor Adsorption (S and COO⁻ interaction) H2O H₂O H_plus H⁺ H2 H2 H_plus->H2 Hydrogen Evolution (2H⁺ + 2e⁻ → H₂) Cl_minus Cl⁻ Metal Metal (e.g., Steel) Metal->Adsorbed_Inhibitor Coordination Bond Formation Anode Anodic Sites Adsorbed_Inhibitor->Anode Blocks Sites Cathode Cathodic Sites Adsorbed_Inhibitor->Cathode Blocks Sites Metal_Ion Metal_Ion Anode->Metal_Ion Metal Oxidation (M → Mⁿ⁺ + ne⁻)

Caption: Proposed mechanism of this compound as a corrosion inhibitor.

Illustrative Performance Data

The following tables present hypothetical, yet realistic, data for the performance of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution. This data is intended to serve as a benchmark for experimental investigations.

Table 1: Weight Loss Measurements

Inhibitor Conc. (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
025.5-
0.110.260.0
0.55.180.0
1.02.889.0
5.01.395.0

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0-450100070120-
0.1-4404006811560.0
0.5-4322006511080.0
1.0-4251106210889.0
5.0-418506010595.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters

Inhibitor Conc. (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
050200-
0.112515060.0
0.525010080.0
1.04558089.0
5.09506094.7

Experimental Protocols

The following are detailed protocols for the standard evaluation of a corrosion inhibitor.

1. Weight Loss Measurement

This gravimetric method provides a direct measure of metal loss.[6]

  • Materials: Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.2 cm), 1 M HCl solution, this compound, acetone, distilled water, analytical balance.

  • Procedure:

    • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

    • Weigh the coupons accurately using an analytical balance.

    • Prepare 1 M HCl solutions with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mM) and a blank solution without the inhibitor.

    • Immerse the weighed coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.

    • After immersion, remove the coupons, clean them with a brush to remove corrosion products, rinse with distilled water and acetone, and dry.

    • Reweigh the coupons to determine the weight loss.

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

      • CR (mm/year) = (87.6 × W) / (D × A × T)

        • W = Weight loss in mg

        • D = Density of the metal in g/cm³

        • A = Area of the coupon in cm²

        • T = Immersion time in hours

      • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

2. Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process.[6][7]

  • Apparatus: Potentiostat/Galvanostat with a three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE).

  • Procedure:

    • Prepare the working electrode by embedding a mild steel rod in an epoxy resin, leaving a defined surface area exposed. Polish the exposed surface before each experiment.

    • Fill the electrochemical cell with the test solution (1 M HCl with and without the inhibitor).

    • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Potentiodynamic Polarization:

      • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

      • Plot the logarithm of the current density versus the potential (Tafel plot).

      • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves.

      • Calculate the inhibition efficiency: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

      • Plot the impedance data as Nyquist and Bode plots.

      • Model the data using an equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

      • Calculate the inhibition efficiency: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.

G cluster_conclusion Conclusion A Prepare Mild Steel Coupons C Weight Loss Measurement A->C D Electrochemical Measurements A->D B Prepare Corrosive Media with Inhibitor Concentrations B->C B->D G Calculate Corrosion Rate and Inhibition Efficiency C->G E Potentiodynamic Polarization D->E F Electrochemical Impedance Spectroscopy D->F H Determine Ecorr, Icorr, Rct, Cdl E->H F->H K Elucidate Inhibition Mechanism G->K H->K I Surface Characterization (SEM, XPS) I->K J Quantum Chemical Calculations J->K

Caption: Experimental workflow for evaluating corrosion inhibitors.

Quantum Chemical Calculations

Theoretical calculations using Density Functional Theory (DFT) can provide insights into the relationship between the molecular structure of the inhibitor and its efficiency.[1][2][8] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can be correlated with the inhibition efficiency.[1][2] A higher EHOMO value suggests a greater tendency to donate electrons, while a lower ELUMO value indicates a greater ability to accept electrons. A small energy gap generally implies higher reactivity and thus better inhibition efficiency.[2] These calculations can be a valuable tool for screening potential inhibitor candidates before experimental synthesis and testing.

References

Application Notes and Protocols for the Quantification of 3-(butylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-(butylthio)propanoic acid in various sample matrices. The methodologies described leverage common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a sulfur-containing carboxylic acid. Accurate and sensitive quantification of this and similar compounds is essential in various fields, including metabolic research, food science, and pharmaceutical development. Due to its polarity and potential for low volatility, direct analysis can be challenging, often necessitating derivatization to improve chromatographic performance and detection sensitivity.[1] This document outlines protocols for both GC-MS and LC-MS/MS, which are powerful techniques for the analysis of such molecules.

Analytical Techniques

Two primary analytical techniques are detailed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and thermal stability.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for a wide range of compounds in complex matrices. Derivatization can also be employed to enhance ionization efficiency and improve chromatographic retention.[1][2]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of this compound to a more volatile ester form, followed by analysis using GC-MS. Esterification of the carboxylic acid group reduces its polarity and increases its volatility, making it amenable to GC analysis.[1]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • For biological samples (e.g., plasma, urine, cell culture media), acidify the sample to a pH of approximately 2-3 using a suitable acid (e.g., HCl).

  • Add an appropriate internal standard (e.g., an isotopically labeled analog of this compound or a structurally similar compound not present in the sample).

  • Extract the analyte from the aqueous sample using a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Perform the extraction multiple times (e.g., 3 times) to ensure efficient recovery.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

2. Derivatization: Esterification

  • To the dried extract, add a derivatization agent for esterification. A common reagent is Boron Trifluoride (BF₃) in an alcohol (e.g., methanol or ethanol) to form the corresponding methyl or ethyl ester.[1]

  • Procedure with BF₃ in Methanol:

    • Add 1-2 mL of 14% BF₃ in methanol to the dried sample residue.[1]

    • Cap the vial tightly and heat at 60°C for 10-30 minutes.[1]

    • Cool the reaction mixture to room temperature.

    • Add a non-polar solvent like hexane and an aqueous salt solution (e.g., saturated NaCl) to partition the phases.

    • Vortex the mixture and allow the layers to separate.

    • Carefully collect the upper organic layer containing the derivatized analyte.

    • The sample is now ready for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless injection is often preferred for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the analyte from other matrix components.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[3]

Quantitative Data Summary (Based on Similar Short-Chain Fatty Acids)
ParameterTypical ValueSource
Limit of Detection (LOD)1.2 - 2.5 mg L⁻¹[4]
Limit of Quantification (LOQ)1.9 - 3.7 mg L⁻¹[4]
Recovery90.9 - 104.0%[4]
Repeatability (%RSD)4.2 - 20.7%[4]

Note: The data presented is for short-chain fatty acids and may vary for this compound. Method validation is required.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Acidification Acidification (pH 2-3) Sample->Acidification Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Acidification->Extraction Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying Evaporation Evaporation to Dryness Drying->Evaporation Derivatization Esterification (e.g., BF₃/Methanol, 60°C) Evaporation->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Workflow for the quantification of this compound by GC-MS.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the quantification of this compound, particularly in complex biological matrices. Derivatization with a labeling reagent such as 3-nitrophenylhydrazine (3-NPH) can be used to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[1][5][6]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • For biological samples like serum or plasma, a protein precipitation step is typically performed.[6]

  • Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the sample.

  • Vortex the mixture thoroughly to precipitate proteins.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Collect the supernatant for the derivatization step.

2. Derivatization: Amidation/Hydrazone Formation

  • The carboxylic acid group of this compound is reacted with a labeling reagent to form a derivative with improved analytical characteristics.[1]

  • Procedure with 3-Nitrophenylhydrazine (3-NPH):

    • To the supernatant from the sample preparation step, add a solution of 3-NPH and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like pyridine.[5][6]

    • The reaction mixture is typically incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes).[5]

    • After the reaction, the mixture may be diluted with a suitable solvent (e.g., a mixture of acetonitrile and water) before injection into the LC-MS/MS system.[5]

3. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used for the separation of the derivatized analyte.[5]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.[5]

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, which provides high selectivity and sensitivity.[6][7]

Quantitative Data Summary (Based on Similar Short-Chain Fatty Acids)
ParameterTypical ValueSource
Limit of Detection (LOD)1 - 7 ng mL⁻¹[6]
Limit of Quantification (LOQ)3 - 19 ng mL⁻¹[6]
Recovery94 - 114%[6]
Linearity Range0.015 - 25 µg mL⁻¹ (analyte dependent)[6]

Note: The data presented is for short-chain fatty acids and may vary for this compound. Method validation is required.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Amidation with 3-NPH/EDC (e.g., 40°C, 30 min) Supernatant->Derivatization LCMS LC-MS/MS Analysis (MRM Mode) Derivatization->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Conclusion

The choice between GC-MS and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, can provide accurate and reliable quantitative data. The protocols provided herein are based on established methods for similar analytes and should serve as a strong starting point for method development and validation for this compound.

References

The Pivotal Role of 3-(Butylthio)propanoic Acid in Advancing Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Butylthio)propanoic acid, a sulfur-containing carboxylic acid, and its related esters are emerging as significant molecules in the field of flavor and fragrance research. While specific quantitative sensory data for this compound is not extensively documented in publicly available literature, the characteristics of analogous compounds, such as 3-(methylthio)propanoic acid and its esters, provide a strong framework for understanding its potential applications. These compounds are known for their potent and complex aroma profiles, often described as sulfurous, cheesy, fruity, and tropical, with exceptionally low odor thresholds. This document provides detailed application notes and experimental protocols for the synthesis, sensory evaluation, and instrumental analysis of this compound to guide researchers in exploring its utility as a novel flavor and fragrance ingredient.

Introduction to this compound in Flavor and Fragrance

Sulfur-containing compounds are critical components in the flavor profiles of many foods and beverages, contributing to both desirable and undesirable aromas[1]. This compound belongs to this class of impactful molecules. Its chemical structure, featuring a carboxylic acid group and a butylthioether moiety, suggests a complex sensory profile that can be leveraged in the creation of unique flavor and fragrance formulations. The presence of the sulfur atom often imparts a potent and distinctive character, while the carboxylic acid and butyl groups can contribute to fruity and cheesy notes.

Key Attributes:

  • Chemical Formula: C₇H₁₄O₂S[2]

  • Molecular Weight: 162.25 g/mol [2]

  • CAS Number: 22002-73-9[2]

Quantitative Data on Related Flavor Compounds

CompoundChemical FormulaMolecular Weight ( g/mol )Flavor/Odor ProfileOdor Threshold (in water)
3-(Methylthio)propanoic acid C₄H₈O₂S120.17Sulfurous, Cheesy, Fruity, Tropical, Vegetable[3][4]Not widely reported
Methional (3-(Methylthio)propionaldehyde) C₄H₈OS104.17Cooked potato, Savory, Brothy200 ng/L
Dimethyl Sulfide (CH₃)₂S62.13Boiled cabbage, Sweet corn, Tomato, Asparagus, Creamy25 µg/L (in white wine)
Methyl 3-(methylthio)propionate C₅H₁₀O₂S134.20Sweet, Pineapple-like (at high dilutions), Onion-like (at high concentrations)Not widely reported
Ethyl 3-(methylthio)propionate C₆H₁₂O₂S148.23Green, Fresh melon, Fruity, Metallic, Pineapple[5]Not widely reported

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 3-(alkylthio)propionic acids can be adapted for this compound. The following protocol is based on the reaction of an alkyl halide with 3-mercaptopropionic acid.

Materials:

  • 1-Bromobutane (or 1-iodobutane)

  • 3-Mercaptopropionic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-mercaptopropionic acid and two equivalents of sodium hydroxide in ethanol.

  • Add one equivalent of 1-bromobutane to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2.

  • Extract the product with dichloromethane three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 1-Bromobutane 1-Bromobutane Mixing Mix Reactants 1-Bromobutane->Mixing 3-Mercaptopropionic_acid 3-Mercaptopropionic_acid 3-Mercaptopropionic_acid->Mixing NaOH NaOH NaOH->Mixing Ethanol Ethanol Ethanol->Mixing Reflux Reflux (4-6h) Mixing->Reflux Acidification Acidify with HCl Reflux->Acidification Extraction Extract with CH2Cl2 Acidification->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation 3-Butylthio-propanoic_acid 3-Butylthio-propanoic_acid Evaporation->3-Butylthio-propanoic_acid

Synthesis workflow for this compound.
Sensory Evaluation Protocol: Descriptive Analysis

Objective: To quantitatively describe the flavor and aroma profile of this compound.

Materials:

  • Purified this compound

  • Odor-free water

  • Nosing glasses with lids, labeled with random three-digit codes

  • A dedicated sensory evaluation room with controlled lighting, temperature, and air circulation.

Panelist Selection and Training:

  • Recruit 8-12 individuals with demonstrated sensory acuity and availability.

  • Train the panel to recognize and scale the intensity of specific flavor and aroma attributes relevant to sulfur-containing compounds (e.g., "sulfurous," "cheesy," "fruity," "tropical," "vegetable," "cooked potato," "cabbage-like").

  • Provide reference standards for each attribute to anchor the panelists' evaluations.

Sample Preparation:

  • Prepare a stock solution of this compound in odor-free water at a concentration well above its expected odor threshold.

  • Create a series of dilutions from the stock solution to present to the panelists.

Evaluation Procedure:

  • Present the samples to the panelists in a randomized and balanced order.

  • Instruct panelists to first evaluate the aroma of the sample by sniffing from the glass.

  • If taste evaluation is required and deemed safe, instruct panelists to take a small sip, hold it in their mouth for a few seconds, and then expectorate.

  • Panelists will individually rate the intensity of each identified flavor and aroma attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Provide unsalted crackers and odor-free water for palate cleansing between samples.

Data Analysis:

  • Analyze the intensity ratings for each attribute using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples and to generate a comprehensive sensory profile.

Sensory_Evaluation_Workflow Start Start Panelist_Selection Panelist Selection & Training Start->Panelist_Selection Sample_Preparation Sample Preparation Start->Sample_Preparation Sensory_Evaluation Sensory Evaluation Session Panelist_Selection->Sensory_Evaluation Sample_Preparation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End Generate Sensory Profile Data_Analysis->End

Workflow for descriptive sensory analysis.
Instrumental Analysis Protocol: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the odor-active compounds, including this compound, in a sample and to estimate their odor intensity.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).

  • Capillary column suitable for the analysis of volatile sulfur compounds (e.g., DB-Sulphur or equivalent).

  • Mass spectrometer (MS) for compound identification (optional but recommended).

Procedure:

  • Sample Preparation: Prepare a solution of the sample containing this compound in a suitable solvent (e.g., dichloromethane).

  • GC-O Analysis:

    • Inject the sample into the GC.

    • The effluent from the column is split between the FID (or MS) and the olfactometry port.

    • A trained assessor (panelist) sniffs the effluent from the olfactometry port and records the retention time and a descriptor for any detected odor.

    • The intensity of the odor can also be rated on a scale.

  • Aroma Extract Dilution Analysis (AEDA):

    • Serially dilute the original sample extract.

    • Analyze each dilution by GC-O.

    • The highest dilution at which an odor is still detected is the flavor dilution (FD) factor, which is proportional to the odor activity value (OAV).

  • Compound Identification: Correlate the retention times of the detected odors with the peaks from the FID or MS chromatogram to identify the responsible compounds.

Signaling Pathways in Odor Perception

The perception of odors is mediated by a large family of G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity[6][7]. The binding of an odorant molecule to a specific olfactory receptor (OR) triggers a signaling cascade that ultimately leads to the perception of a particular smell.

While the specific olfactory receptors for this compound have not been identified, research on related compounds provides some insights. It is known that class I odorant receptors play a critical role in the perception of carboxylic acids[8]. Given its structure, it is plausible that this compound interacts with a subset of these or other specialized olfactory receptors that can accommodate its sulfur-containing side chain.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein OR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ion_Channel Ion Channel Second_Messenger->Ion_Channel Opening Signal Signal to Brain Ion_Channel->Signal Depolarization

Simplified olfactory signaling pathway.

Conclusion

This compound holds considerable promise as a novel ingredient in the flavor and fragrance industry. Although direct quantitative sensory data is currently limited, the established profiles of analogous sulfur-containing compounds, coupled with the detailed experimental protocols provided herein, offer a robust foundation for researchers to explore its unique sensory characteristics. Further investigation into its odor threshold, flavor profile in various food matrices, and the specific olfactory receptors involved in its perception will undoubtedly unlock its full potential in creating innovative and impactful consumer products.

References

Application Notes and Protocols: 3-(Alkylthio)propanoic Acids as Ligands for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-(butylthio)propanoic acid: Direct literature on the application of this compound as a primary ligand for nanoparticle synthesis is limited. However, its structural analog, 3-mercaptopropionic acid (MPA), is extensively studied and widely utilized for this purpose. The protocols and data presented herein focus on MPA as a representative carboxyl-terminated short-chain alkylthiol ligand. The principles and procedures described can be adapted for this compound, considering potential differences in reactivity and solubility.

Introduction to 3-Mercaptopropionic Acid (MPA) in Nanoparticle Synthesis

3-Mercaptopropionic acid (HSCH₂CH₂COOH) is a bifunctional organic molecule that serves as an excellent capping agent for a variety of nanoparticles, including gold nanoparticles (AuNPs) and quantum dots (QDs).[1][2] Its utility stems from the presence of two key functional groups:

  • A thiol (-SH) group: This group exhibits a strong affinity for the surface of metal and semiconductor nanocrystals, forming a stable covalent bond that passivates the surface, controls particle growth, and prevents aggregation.[1]

  • A carboxylic acid (-COOH) group: This terminal group imparts hydrophilicity to the nanoparticles, allowing for their dispersion in aqueous solutions.[2] Furthermore, the carboxyl group provides a reactive site for subsequent bioconjugation with amines, enabling the attachment of proteins, peptides, and other biomolecules for targeted drug delivery and bioimaging applications.

Applications in Nanotechnology and Drug Development

MPA-functionalized nanoparticles have a broad range of applications in research, diagnostics, and therapeutics:

  • Drug Delivery: The carboxylated surface of MPA-capped nanoparticles can be conjugated with therapeutic agents for targeted delivery to specific cells or tissues.

  • Bioimaging and Sensing: MPA-stabilized quantum dots are used as fluorescent probes for cellular imaging.[3] The functionalized surface of gold nanoparticles can be used in the development of electrochemical biosensors.

  • Biomedical Diagnostics: MPA-coated nanoparticles are utilized in various diagnostic assays due to their stability and conjugation capabilities.

Quantitative Data Summary

The following table summarizes typical quantitative data for nanoparticles synthesized with 3-mercaptopropionic acid as a ligand.

Nanoparticle TypeCore MaterialAverage Diameter (nm)Wavelength (nm)Quantum Yield (%)Reference
Quantum DotsCdS2 - 3.5540 - 620 (Emission)Not Specified[3]
Quantum DotsAgInS₂/ZnS~2.1Tunable (520 - 650)Up to 78%[4][5]
NanoparticlesNiCo₂O₄8.22Not ApplicableNot Applicable[6]

Experimental Protocols

Synthesis of MPA-Capped Gold Nanoparticles (AuNPs)

This protocol describes a single-phase reduction method for synthesizing MPA-functionalized gold nanoparticles.

Materials:

  • Hydrogen tetrachloroaurate trihydrate (HAuCl₄·3H₂O)

  • 3-Mercaptopropionic acid (MPA)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

Procedure:

  • Dissolve hydrogen tetrachloroaurate trihydrate (0.76 mmol) and 3-mercaptopropionic acid (1.8 mmol) in 150 mL of methanol in a flask with vigorous stirring.[7]

  • Freshly prepare a 12 mmol aqueous solution of sodium borohydride.

  • Carefully add the sodium borohydride solution dropwise to the gold and MPA solution while maintaining vigorous stirring.

  • The solution will change color, indicating the formation of gold nanoparticles.

  • Continue stirring for at least one hour to ensure the completion of the reaction.

  • The resulting MPA-capped AuNPs can be purified by centrifugation and washing to remove unreacted precursors.

AuNP_Synthesis_Workflow cluster_preparation Solution Preparation cluster_reaction Nanoparticle Formation cluster_purification Purification reagents HAuCl₄ + MPA in Methanol mixing Dropwise Addition with Vigorous Stirring reagents->mixing reducing_agent Aqueous NaBH₄ reducing_agent->mixing reaction Stir for 1 hour mixing->reaction purification Centrifugation and Washing reaction->purification final_product MPA-Capped AuNPs purification->final_product

Caption: Workflow for the synthesis of MPA-capped gold nanoparticles.

Aqueous Synthesis of MPA-Capped CdS Quantum Dots (QDs)

This protocol outlines a method for the direct synthesis of hydrophilic carboxyl-functionalized CdS quantum dots.[3]

Materials:

  • Cadmium chloride (CdCl₂)

  • 3-Mercaptopropionic acid (MPA)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • Ethanol

Procedure:

  • In a round bottom flask, dissolve 0.02 M CdCl₂ in 100 mL of deionized water.

  • Add 1 mL of MPA to the solution under mild stirring.

  • Adjust the pH of the solution to 10 using 1.0 M NaOH.

  • Add 300 µL of 30% H₂O₂ dropwise to the solution.

  • Heat the reaction mixture and monitor the growth of the quantum dots by observing changes in absorbance and photoluminescence.

  • Once the desired particle size is achieved, stop the reaction.

  • Purify the MPA-capped CdS QDs by centrifugation and washing with ethanol to remove unreacted ions.

  • Resuspend the purified QDs in deionized water for storage.

QD_Synthesis_Workflow cluster_preparation Precursor Solution cluster_reaction Quantum Dot Growth cluster_purification Purification precursors CdCl₂ + MPA in Deionized Water ph_adjustment Adjust pH to 10 with NaOH precursors->ph_adjustment oxidizer Add H₂O₂ ph_adjustment->oxidizer heating Heat Reaction Mixture oxidizer->heating monitoring Monitor Growth (Absorbance/PL) heating->monitoring purification Centrifugation and Washing with Ethanol monitoring->purification final_product MPA-Capped CdS QDs purification->final_product Logical_Relationship cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_conjugation Bioconjugation cluster_application Application np_core Nanoparticle Core (e.g., Au, CdS) functionalized_np MPA-Capped Nanoparticle np_core->functionalized_np Capping mpa_ligand 3-Mercaptopropionic Acid (MPA) mpa_ligand->functionalized_np conjugated_np Bioconjugated Nanoparticle functionalized_np->conjugated_np EDC/NHS Coupling biomolecule Targeting Ligand/ Drug biomolecule->conjugated_np targeting Targeted Drug Delivery/ Bioimaging conjugated_np->targeting

References

Application Notes and Protocols: Investigating the Role of 3-(Butylthio)propanoic Acid in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the role of 3-(butylthio)propanoic acid in cellular signaling is limited. The following application notes and protocols are based on the known activities of structurally related compounds, such as 3-(methylthio)propanoic acid (MTPA), and represent a proposed framework for investigation. The experimental data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a sulfur-containing carboxylic acid. While its direct role in cellular signaling is an emerging area of investigation, its structural similarity to known signaling modulators, such as 3-(methylthio)propanoic acid (MTPA), suggests potential involvement in various cellular processes. MTPA is recognized as an intermediate in methionine metabolism, and its metabolic byproducts, like hydrogen sulfide (H₂S), are potent gaseous signaling molecules. This document outlines a potential mechanism of action for this compound and provides detailed protocols to investigate its effects on cellular signaling pathways.

Proposed Mechanism of Action

It is hypothesized that this compound may serve as a pro-drug for the release of butyl-mercaptan and subsequently hydrogen sulfide (H₂S), a known gasotransmitter involved in vasodilation, neuromodulation, and cytoprotection. The proposed metabolic conversion could influence downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and stress response.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments designed to assess the signaling effects of this compound.

Table 1: Effect of this compound on H₂S Production in HEK293T Cells

Treatment GroupConcentration (µM)H₂S Production (nmol/mg protein)Fold Change vs. Control
Vehicle Control015.2 ± 1.81.0
This compound1028.9 ± 2.51.9
This compound5055.1 ± 4.13.6
This compound10089.7 ± 6.35.9

Table 2: Quantification of Akt and ERK Phosphorylation in Response to this compound

Treatment GroupConcentration (µM)p-Akt/Total Akt Ratiop-ERK/Total ERK Ratio
Vehicle Control01.0 ± 0.11.0 ± 0.1
This compound502.5 ± 0.31.8 ± 0.2
This compound + LY294002 (PI3K Inhibitor)501.1 ± 0.21.7 ± 0.2
This compound + U0126 (MEK Inhibitor)502.4 ± 0.31.1 ± 0.1

Experimental Protocols

Protocol 1: Measurement of Intracellular Hydrogen Sulfide (H₂S) Production

This protocol describes the use of a fluorescent probe to measure intracellular H₂S levels in cultured cells treated with this compound.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 7-azido-4-methylcoumarin (AzMC) fluorescent probe

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Fluorescence microplate reader

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with varying concentrations of this compound (10, 50, 100 µM) for 4 hours. Include a vehicle-only control.

  • After treatment, wash the cells twice with PBS.

  • Incubate the cells with 10 µM AzMC probe in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader with excitation at 365 nm and emission at 450 nm.

  • Lyse the cells and determine the protein concentration using a BCA assay for normalization.

Protocol 2: Western Blot Analysis of Akt and ERK Phosphorylation

This protocol details the detection of phosphorylated and total Akt and ERK proteins by Western blotting to assess pathway activation.

Materials:

  • A549 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • PI3K inhibitor (LY294002)

  • MEK inhibitor (U0126)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Plate A549 cells in 6-well plates and grow to 80% confluency.

  • Pre-treat cells with inhibitors (LY294002 or U0126) for 1 hour where required.

  • Treat cells with 50 µM this compound for 1 hour.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Visualizations

G compound This compound metabolism Intracellular Metabolism compound->metabolism mercaptan Butyl-mercaptan metabolism->mercaptan h2s Hydrogen Sulfide (H₂S) mercaptan->h2s pi3k PI3K/Akt Pathway h2s->pi3k mapk MAPK/ERK Pathway h2s->mapk survival Cell Survival & Proliferation pi3k->survival mapk->survival stress Stress Response mapk->stress G start Cell Culture (e.g., HEK293T, A549) treatment Treatment with This compound +/- Inhibitors start->treatment h2s_assay H₂S Assay (Fluorescent Probe) treatment->h2s_assay lysis Cell Lysis & Protein Quantification treatment->lysis analysis Data Analysis & Interpretation h2s_assay->analysis western Western Blot (p-Akt, p-ERK) lysis->western western->analysis

Application Note: Derivatization of 3-(butylthio)propanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-(butylthio)propanoic acid is a sulfur-containing carboxylic acid. The direct analysis of such polar compounds by gas chromatography (GC) is often challenging. The presence of a carboxylic acid group leads to low volatility and potential thermal instability, which can result in poor chromatographic peak shape and low sensitivity.[1] Derivatization is a chemical modification technique used to convert the analyte into a more volatile and thermally stable form, making it suitable for GC-MS analysis.[1][2] This is typically achieved by converting the polar carboxyl group into a less polar ester or silyl ester derivative.[1] This application note provides detailed protocols for two common derivatization methods for this compound: esterification to form a methyl ester and silylation to form a trimethylsilyl (TMS) ester.

Principle of Derivatization The primary goal of derivatizing this compound is to increase its volatility by replacing the active hydrogen in the carboxylic acid group with a non-polar functional group.[1][3]

  • Esterification: This method, often methylation, converts the carboxylic acid into its corresponding methyl ester. Reagents like methanol in the presence of a catalyst such as Boron Trifluoride (BF₃) are commonly used.[4] The resulting methyl ester is significantly more volatile and less polar than the parent acid.

  • Silylation: This is a very common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[2] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing carboxylic acids.[4] The resulting TMS-esters are thermally stable and volatile, ideal for GC analysis.[5]

Experimental Protocols

Two primary methods for the derivatization of this compound are detailed below.

Method 1: Esterification via BF₃-Methanol

This protocol describes the conversion of the carboxylic acid to its fatty acid methyl ester (FAME) derivative. This method is selective for carboxylic acids and provides clean mass spectra.[4]

Materials:

  • Sample containing this compound

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or oven set to 60°C

Protocol:

  • Transfer 100 µL of the sample (e.g., 1 mg/mL in a suitable solvent like acetonitrile) into an autosampler vial.

  • Add 50 µL of 14% BF₃-Methanol reagent to the vial.[4]

  • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes. Reaction time and temperature can be optimized.[4]

  • Allow the vial to cool to room temperature.

  • Add 0.5 mL of saturated NaCl solution to quench the reaction and vortex for 10 seconds.[4]

  • Add 0.6 mL of hexane to extract the methyl ester derivative. Vortex thoroughly and allow the layers to separate.[4]

  • Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[1][4]

  • Repeat the hexane extraction (steps 6-7) twice more, combining the hexane layers.

  • The dried hexane extract is now ready for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.[1]

Method 2: Silylation using BSTFA + TMCS

This protocol describes the formation of a trimethylsilyl (TMS) ester. Silylation is a rapid and effective method, though the reagent can also derivatize other active hydrogen-containing groups (e.g., hydroxyls, amines).[4]

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine or another suitable aprotic solvent (e.g., Acetonitrile)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or oven set to 60°C

Protocol:

  • Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[1]

  • To the dried sample residue in a vial, add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA + 1% TMCS.[1]

  • Cap the vial tightly and vortex briefly to ensure thorough mixing.[1]

  • Heat the vial at 60°C for 30-60 minutes.[1][4] Optimization of time and temperature may be required for complex matrices.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for direct injection into the GC-MS.[1]

Data Presentation

The following table summarizes the key parameters and characteristics of the two described derivatization methods.

ParameterMethod 1: Esterification (BF₃-Methanol)Method 2: Silylation (BSTFA + TMCS)
Primary Reagent 14% Boron Trifluoride in MethanolBSTFA + 1% TMCS
Derivative Formed Methyl EsterTrimethylsilyl (TMS) Ester
Reaction Temp. ~60°C[4]~60°C[1][4]
Reaction Time ~60 minutes[4]30-60 minutes[1][4]
Selectivity Selective for carboxylic acids.Reacts with any active hydrogen (e.g., -OH, -NH, -SH).[4]
Post-Reaction Step Liquid-liquid extraction required.[4]Direct injection is possible.[1]
Moisture Sensitivity Moderately sensitive.Highly sensitive; sample must be anhydrous.[1]
Advantages Clean EI spectra, selective, robust method.[4]Fast, high reaction yields, volatile by-products.
Disadvantages Longer procedure due to extraction step.Derivatives can be moisture-sensitive, less selective.

Visualizations

Experimental Workflow

The general workflow for preparing this compound for GC-MS analysis involves sample preparation, derivatization, and instrumental analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Containing This compound Extract Extraction & Drying (if necessary) Sample->Extract Deriv Add Reagent (e.g., BSTFA or BF3-Methanol) + Heat Extract->Deriv Proceed to Derivatization GCMS GC-MS Injection Deriv->GCMS Analyze Derivative Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for derivatization and GC-MS analysis.

Chemical Reactions

The following diagrams illustrate the chemical transformation during esterification and silylation.

G reactant1 This compound (C₄H₉SCH₂CH₂COOH) p2 BF₃, Heat reactant1->p2 reactant2 Methanol (CH₃OH) reactant2->p2 product Methyl 3-(butylthio)propanoate (C₄H₉SCH₂CH₂COOCH₃) p1 + p1->p2 p2->product

Caption: Reaction scheme for the esterification of the target analyte.

G reactant1 This compound (C₄H₉SCH₂CH₂COOH) p2 TMCS, Heat reactant1->p2 reactant2 BSTFA reactant2->p2 product TMS-3-(butylthio)propanoate (C₄H₉SCH₂CH₂COOSi(CH₃)₃) p1 + p1->p2 p2->product

Caption: Reaction scheme for the silylation of the target analyte.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Butylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(butylthio)propanoic acid.

Troubleshooting Guides & FAQs

This section addresses specific challenges that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

My reaction yield is lower than expected. What are the common causes and how can I improve it?

Low yields in the synthesis of this compound can arise from several factors depending on the synthetic route employed. Here are the most common issues and their solutions for the two primary synthetic pathways:

For Michael Addition (Base-Catalyzed Reaction of Butanethiol with Acrylic Acid):

  • Incomplete Deprotonation of Thiol: The reaction requires the formation of a thiolate anion to initiate the nucleophilic attack on acrylic acid. If the base is not strong enough or used in insufficient quantity, the thiol will not be fully deprotonated, leading to a low reaction rate and incomplete conversion.

    • Solution: Use a strong enough base to deprotonate butanethiol (pKa ~10.5). Common bases include sodium hydroxide, potassium hydroxide, or triethylamine. Ensure at least a stoichiometric amount of base is used relative to butanethiol. For sensitive substrates, a milder base like an amine in a suitable solvent can be effective.[1][2][3]

  • Polymerization of Acrylic Acid: Acrylic acid can readily polymerize, especially in the presence of bases or at elevated temperatures. This side reaction consumes the acrylic acid, reducing the yield of the desired product.

    • Solution: Add the acrylic acid slowly to the reaction mixture containing the thiolate. Maintain a controlled reaction temperature; exothermic reactions may require cooling. The use of a radical inhibitor can also be considered if radical polymerization is suspected.

  • Reaction Equilibrium: The Michael addition can be reversible.

    • Solution: Use an excess of one of the reactants (usually the less expensive one, butanethiol) to drive the equilibrium towards the product. Removing the product as it is formed, if possible, can also shift the equilibrium.

For Radical-Mediated Thiol-Ene Reaction (Reaction of Butanethiol with Acrylic Acid):

  • Inefficient Radical Initiation: The reaction relies on the generation of thiyl radicals. If the initiator is not effective or used at an incorrect concentration, the reaction will be slow or may not proceed to completion.

    • Solution: Choose an appropriate radical initiator. For thermal initiation, azobisisobutyronitrile (AIBN) is commonly used. For photochemical initiation, a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) is suitable. Optimize the initiator concentration; typically 1-5 mol% is a good starting point.[4][5] High initiator concentrations can lead to side reactions.[4]

  • Oxygen Inhibition: Oxygen is a radical scavenger and can inhibit radical chain reactions, leading to low yields.

    • Solution: Degas the reaction mixture thoroughly before initiating the reaction. This can be done by bubbling an inert gas (nitrogen or argon) through the solvent or by using freeze-pump-thaw cycles.

  • Disulfide Formation: Thiyl radicals can combine to form dibutyl disulfide, a common side product in thiol-ene reactions. This termination step consumes the reactive thiol radicals.

    • Solution: Maintain a sufficiently high concentration of the alkene (acrylic acid) to favor the addition of the thiyl radical to the double bond over radical-radical recombination. Slowly adding the thiol to the reaction mixture containing the alkene and initiator can also minimize disulfide formation.[6]

I see an unexpected peak in my NMR/LC-MS. What could it be?

The presence of unexpected peaks often indicates the formation of side products. Here are some common impurities and how to identify them:

  • Dibutyl Disulfide: This is a common byproduct in the radical-mediated thiol-ene reaction. In the 1H NMR spectrum, it will show characteristic signals for the butyl groups attached to the sulfur atoms, but will lack the propanoic acid moiety. Its identity can be confirmed by mass spectrometry.

  • Poly(acrylic acid): If acrylic acid polymerizes, you may observe a broad, poorly resolved signal in your NMR spectrum. This polymer is often insoluble in common organic solvents used for extraction.

  • Ethyl 3-(butylthio)propanoate (if using ethanol as a solvent): In base-catalyzed reactions performed in ethanol, esterification of the carboxylic acid product can occur.[7] This will be evident in the 1H NMR by the presence of a quartet and a triplet corresponding to the ethyl group, in addition to the signals for the this compound backbone. Mass spectrometry will also show a higher molecular weight corresponding to the ethyl ester.

How can I effectively purify my this compound?

The purification strategy will depend on the scale of your reaction and the nature of the impurities.

  • Liquid-Liquid Extraction: After the reaction, the mixture can be acidified (e.g., with HCl) to protonate the carboxylic acid. The product can then be extracted into an organic solvent like ethyl acetate or diethyl ether. Washing the organic layer with brine can help remove water-soluble impurities.

  • Distillation: For larger scale purifications, fractional distillation under reduced pressure can be an effective method to separate the product from less volatile impurities.[8][9]

  • Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate content) is typically effective.[10][11]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of 3-(alkylthio)propionic acids under various conditions, adapted from a microwave-assisted synthesis study. This data can serve as a benchmark for what to expect in terms of yield.

EntryAlkyl HalideBase (equiv.)Temperature (°C)Time (min)Yield of this compound (%)
1n-BuClNaOH (2.0)12010>98
2n-BuBrNaOH (2.0)801089
3n-BuBrNaOH (2.0)1001087
4n-BuBrNaOH (2.0)1201054
5sec-BuBrNaOH (2.0)801072

Data adapted from Vaismaa, M. J. P., et al. (2007). An Improved and Green Preparation of 3-(Alkylthio)propionic Acids. Zeitschrift für Naturforschung B, 62(10), 1317–1323.

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition

This protocol describes the synthesis of this compound via a base-catalyzed Michael addition of butanethiol to acrylic acid.

Materials:

  • Butanethiol

  • Acrylic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or ethyl acetate)

  • Hydrochloric acid (HCl), concentrated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve NaOH (1.0 equivalent) in deionized water.

  • Cool the solution in an ice bath and add butanethiol (1.0 equivalent) dropwise with stirring.

  • Allow the mixture to stir for 15-20 minutes to ensure complete formation of the sodium thiolate.

  • Slowly add acrylic acid (1.1 equivalents) to the reaction mixture via an addition funnel, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Radical-Mediated Thiol-Ene Reaction

This protocol describes the synthesis of this compound via a radical-mediated thiol-ene reaction between butanethiol and acrylic acid.

Materials:

  • Butanethiol

  • Acrylic acid

  • Azobisisobutyronitrile (AIBN) or a suitable photoinitiator (e.g., DMPA)

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Round-bottom flask with a condenser (for thermal initiation) or a quartz reaction vessel (for photochemical initiation)

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • UV lamp (for photochemical initiation)

Procedure:

  • To a reaction vessel, add acrylic acid (1.0 equivalent), the radical initiator (1-5 mol%), and the anhydrous, degassed solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Slowly add butanethiol (1.1 equivalents) to the reaction mixture while maintaining the inert atmosphere.

  • For thermal initiation: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~70-80°C for AIBN) and stir for several hours, monitoring the reaction progress by TLC or GC.

  • For photochemical initiation: Irradiate the reaction mixture with a UV lamp at a suitable wavelength for the photoinitiator, while stirring at room temperature. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to remove the initiator byproducts and any unreacted starting materials.

Visualizations

Michael_Addition_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Thiolate 1. Form Thiolate (Butanethiol + Base) Addition 3. Slow Addition of Acrylic Acid Thiolate->Addition AcrylicAcid 2. Prepare Acrylic Acid Solution AcrylicAcid->Addition Stir 4. Reaction at Room Temperature Addition->Stir Acidify 5. Acidification Stir->Acidify Extract 6. Extraction Acidify->Extract Dry 7. Drying & Solvent Removal Extract->Dry Purify 8. Purification (Distillation/Chromatography) Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the Michael addition synthesis.

Thiol_Ene_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mix 1. Mix Acrylic Acid, Initiator & Solvent Degas 2. Degas Solution Mix->Degas AddThiol 3. Add Butanethiol Degas->AddThiol Initiate 4. Initiate Reaction (Heat or UV) AddThiol->Initiate SolventRemoval 5. Solvent Removal Initiate->SolventRemoval Purify 6. Purification (Distillation/Chromatography) SolventRemoval->Purify Product Pure this compound Purify->Product

Caption: Workflow for the radical-mediated thiol-ene synthesis.

Troubleshooting_Low_Yield cluster_michael Michael Addition cluster_thiolene Thiol-Ene Reaction Start Low Yield Observed Route Which Synthetic Route? Start->Route Base Incomplete Thiol Deprotonation? Route->Base Michael Initiator Inefficient Initiation? Route->Initiator Thiol-Ene Polymer Acrylic Acid Polymerization? Base->Polymer No Sol_Base Use Stronger/More Base Base->Sol_Base Yes Equilibrium Unfavorable Equilibrium? Polymer->Equilibrium No Sol_Polymer Slow Addition, Control Temp. Polymer->Sol_Polymer Yes Sol_Equilibrium Use Excess Thiol Equilibrium->Sol_Equilibrium Yes Oxygen Oxygen Inhibition? Initiator->Oxygen No Sol_Initiator Optimize Initiator/Concentration Initiator->Sol_Initiator Yes Disulfide Disulfide Formation? Oxygen->Disulfide No Sol_Oxygen Degas Thoroughly Oxygen->Sol_Oxygen Yes Sol_Disulfide Slow Thiol Addition Disulfide->Sol_Disulfide Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimizing Thiol-Ene Click Chemistry with Propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing thiol-ene click chemistry reactions involving propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Question: Why is my thiol-ene reaction showing low or no conversion?

Answer:

Low conversion in thiol-ene reactions can be attributed to several factors. A primary area to investigate is the initiation of the reaction. For photoinitiated reactions, ensure the UV lamp's wavelength is compatible with your photoinitiator, typically in the 320-400 nm range.[1][2][3] You may need to increase the photoinitiator concentration or the UV irradiation time.[1] Using a more efficient cleavage-type photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) can also improve conversion rates.[4][5] For thermally initiated reactions, increasing the temperature can enhance the decomposition rate of initiators like AIBN, though be mindful of potential side reactions at higher temperatures.[1]

Oxygen inhibition is another common culprit, as dissolved oxygen can quench the radical chain reaction.[1] It is crucial to thoroughly degas the reaction mixture by purging with an inert gas such as nitrogen or argon, or by using freeze-pump-thaw cycles.[1][5]

Finally, incorrect stoichiometry between the thiol and ene functional groups can lead to incomplete conversion. While a 1:1 molar ratio is a common starting point, optimization may be necessary, and a slight excess of one reactant can sometimes drive the reaction to completion.[1][5]

Question: My reaction is very slow. How can I increase the reaction rate?

Answer:

A slow reaction rate is often due to insufficient radical generation. For photoinitiated reactions, you can gradually increase the initiator concentration or the intensity of the light source.[1][6] For thermally initiated reactions, the temperature may be too low for efficient initiator decomposition and radical propagation.[1]

The choice of solvent can also play a role. While many thiol-ene reactions can be performed neat, if a solvent is required, ensure it dissolves all reactants and the initiator effectively. Common solvents include DMF and THF.[1] The solvent can impact the chain transfer rate constant, with nonpolar solvents sometimes increasing it.[7]

Question: I suspect side reactions are occurring. What are the common side reactions and how can I minimize them?

Answer:

The two most prevalent side reactions in thiol-ene chemistry are disulfide formation and homopolymerization of the ene component.[5]

  • Disulfide Formation: Thiyl radicals can combine to form disulfide bonds, which is a termination step that consumes radicals. This is more likely to occur if the concentration of the ene is low or if the ene is not very reactive. To minimize this, ensure you are using a sufficient concentration of a reactive ene.[5]

  • Homopolymerization: This is a significant issue with electron-poor alkenes like acrylates. The carbon-centered radical formed after the initial thiol addition can initiate the polymerization of the ene monomer instead of abstracting a hydrogen from a thiol. Using an ene that is less prone to homopolymerization or adjusting the reaction conditions to favor the thiol-ene reaction can help.

Additionally, when using allylic or benzylic alkenyl substrates, poor yields and regioselectivity can occur due to the stability of the resulting radical.[8] In such cases, alternative initiation systems might be necessary.[8]

Question: How can I effectively remove oxygen from my reaction mixture?

Answer:

Oxygen inhibition is a common issue in radical-mediated reactions.[9][10] Peroxy radicals formed in the presence of oxygen can terminate the radical chain. However, in thiol-ene systems, these peroxy radicals can abstract a hydrogen from the thiol to generate a thiyl radical, which can continue the reaction, making these systems more resistant to oxygen inhibition than other radical polymerizations.[9][10][11][12]

Despite this resistance, it is still best practice to remove dissolved oxygen. This can be achieved by:

  • Purging with an inert gas: Bubbling nitrogen or argon through the reaction mixture for 15-30 minutes is a common and effective method.[5]

  • Freeze-pump-thaw cycles: This technique involves freezing the reaction mixture, applying a vacuum to remove gases, and then thawing. Repeating this process three times is generally sufficient.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometric ratio of thiol to ene for reactions with propanoic acid?

A1: For a complete reaction, a 1:1 stoichiometric ratio of thiol (propanoic acid) to ene functional groups is theoretically ideal.[5] However, in practice, the optimal ratio may vary depending on the specific ene reactant and reaction conditions. It is recommended to start with a 1:1 ratio and then optimize by slightly varying the ratio to see if it improves the yield.

Q2: Which photoinitiators are recommended for thiol-ene reactions with propanoic acid?

A2: Cleavage-type photoinitiators are generally more efficient for thiol-ene reactions.[5] Commonly used and effective photoinitiators include:

  • 2,2-dimethoxy-2-phenylacetophenone (DMPA)[4][5]

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)[6]

  • Irgacure series, such as Irgacure 651[13] or Irgacure 2959[14]

The choice of initiator may also depend on the desired wavelength of UV light and the solvent system.

Q3: What are the typical reaction times and temperatures for these reactions?

A3: Photoinitiated reactions are often very rapid, with some polymerizations reaching completion in seconds to minutes upon UV exposure.[2][3][6] The reaction is typically carried out at room temperature.[15]

Thermally initiated reactions generally require longer reaction times, often several hours, at elevated temperatures to ensure efficient decomposition of the thermal initiator (e.g., AIBN).[5]

Q4: How can I monitor the progress of my thiol-ene reaction?

A4: The progress of the reaction can be monitored by tracking the disappearance of the thiol and ene functional groups. Common analytical techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Monitor the disappearance of the S-H stretching band (around 2570 cm⁻¹) and the C=C stretching band of the ene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the signals corresponding to the thiol proton and the vinyl protons of the ene, and the appearance of new signals for the thioether product.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile reactants and products, GC-MS can be used to monitor the consumption of starting materials and the formation of the product.[16]

Q5: What are the recommended purification methods for the resulting thioether product?

A5: The choice of purification method will depend on the properties of the product and any unreacted starting materials. Common methods include:

  • Liquid-Liquid Extraction: If the product has different solubility properties than the starting materials, extraction can be an effective purification step. For example, excess 2-mercaptoethanol can be removed by washing with water.[17]

  • Column Chromatography: Silica gel chromatography is a versatile method for purifying a wide range of organic compounds.[18]

  • Distillation: For volatile products, distillation under reduced pressure can be used for purification.[19]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[18]

Data Presentation

Table 1: Typical Photoinitiator Concentrations and Reaction Times

PhotoinitiatorConcentrationLight IntensityWavelengthReaction TimeReference
LAP0.1 - 10 mM10 mW/cm²365 nm<10 s to ~60 s[6]
DMPANot specified184 mW/cm²320-390 nm0.5 s[4]
Irgacure 6510.1 wt%15 mW/cm²365 nmNot specified[13]
Ru/SPSNot specifiedVisible Light400-500 nm<5 s[14]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Conversion Inefficient initiation- Check UV lamp wavelength and intensity. - Increase initiator concentration or irradiation time. - Use a more efficient photoinitiator (e.g., cleavage-type).
Oxygen inhibition- Degas the reaction mixture (purge with N₂/Ar or freeze-pump-thaw).
Incorrect stoichiometry- Start with a 1:1 thiol:ene ratio and optimize.
Slow Reaction Rate Low radical concentration- Increase initiator concentration or light intensity.
Low temperature (thermal)- Increase reaction temperature.
Poor solvent choice- Perform the reaction neat if possible, or choose a solvent that dissolves all components well.
Side Reactions Disulfide formation- Ensure a sufficient concentration of a reactive ene.
Ene homopolymerization- Use an ene less prone to homopolymerization or adjust reaction conditions.

Experimental Protocols

Protocol 1: Photoinitiated Thiol-Ene Reaction with Propanoic Acid

  • Preparation: In a suitable quartz reaction vessel, dissolve the ene reactant, propanoic acid (as the thiol), and a photoinitiator (e.g., 0.1-1.0 mol% DMPA) in a minimal amount of a suitable solvent (if necessary, e.g., THF or DMF) to achieve a concentration of 0.1-1.0 M.[5]

  • Degassing: Degas the solution by bubbling with dry nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[5]

  • Reaction: Seal the reaction vessel and place it under a UV lamp with a wavelength appropriate for the chosen photoinitiator (e.g., 365 nm). Irradiate the mixture with stirring for the desired amount of time. Monitor the reaction progress using TLC, FTIR, or NMR.[5]

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.

Protocol 2: Thermally Initiated Thiol-Ene Reaction with Propanoic Acid

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ene reactant, propanoic acid, and a thermal initiator (e.g., 1-5 mol% AIBN) in a suitable solvent.

  • Degassing: Degas the solution by bubbling with dry nitrogen or argon for 15-30 minutes.[5]

  • Reaction: Heat the reaction mixture to a temperature appropriate for the decomposition of the thermal initiator (e.g., 60-80 °C for AIBN) and stir for the desired time (typically several hours). Monitor the reaction progress.[5]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure and purify the product as described in Protocol 1.

Visualizations

ThiolEneMechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical Radical Initiator->Radical hv or Δ Thiyl_Radical R-S• Radical->Thiyl_Radical H-abstraction Thiol R-SH (Propanoic Acid) New_Thiyl_Radical R-S• Ene R'-CH=CH₂ Carbon_Radical R-S-CH₂-C•HR' Thiyl_Radical->Carbon_Radical Addition Carbon_Radical->Thiol H-abstraction Thioether R-S-CH₂-CH₂R' (Product) Carbon_Radical->Thioether Chain Transfer New_Thiyl_Radical->Ene

Caption: Radical-mediated thiol-ene reaction mechanism.

ThiolEneWorkflow Start Start Mix Mix Thiol (Propanoic Acid), Ene, and Initiator Start->Mix Degas Degas Mixture (N₂/Ar Purge or Freeze-Pump-Thaw) Mix->Degas Initiate Initiate Reaction (UV Irradiation or Heat) Degas->Initiate Monitor Monitor Progress (TLC, FTIR, NMR) Initiate->Monitor Complete Reaction Complete? Monitor->Complete Complete->Initiate No Workup Work-up (Solvent Removal) Complete->Workup Yes Purify Purify Product (Chromatography, Distillation) Workup->Purify End End Product Purify->End

Caption: General experimental workflow for thiol-ene reactions.

TroubleshootingTree Start Low Conversion Check_Initiation Initiation Parameters OK? Start->Check_Initiation Adjust_Initiation Adjust Initiator Conc., UV Intensity/Time, or Temperature Check_Initiation->Adjust_Initiation No Check_Oxygen Oxygen Removed? Check_Initiation->Check_Oxygen Yes Adjust_Initiation->Start Degas_Mixture Degas Thoroughly (N₂ Purge or Freeze-Pump-Thaw) Check_Oxygen->Degas_Mixture No Check_Stoichiometry Stoichiometry Correct? Check_Oxygen->Check_Stoichiometry Yes Degas_Mixture->Start Optimize_Ratio Optimize Thiol:Ene Ratio Check_Stoichiometry->Optimize_Ratio No Consider_Side_Reactions Consider Side Reactions (e.g., Disulfide Formation) Check_Stoichiometry->Consider_Side_Reactions Yes Optimize_Ratio->Start Success Problem Solved Consider_Side_Reactions->Success

Caption: Troubleshooting decision tree for low conversion rates.

References

Technical Support Center: Purification of Crude 3-(Butylthio)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-(butylthio)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound include:

  • Liquid-Liquid Extraction: This technique is used to separate the acidic product from neutral or basic impurities by partitioning it between two immiscible liquid phases.

  • Vacuum Distillation: Due to the relatively high boiling point of this compound, distillation under reduced pressure is employed to prevent decomposition at high temperatures.

  • Flash Column Chromatography: This is a rapid form of column chromatography that uses pressure to speed up the elution of the compound, separating it from impurities based on polarity.

  • Crystallization: If the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be a highly effective purification method.

Q2: What are the potential impurities in crude this compound?

A2: Potential impurities can originate from the starting materials or side reactions during synthesis. Common synthesis of this compound often involves the Michael addition of butanethiol to acrylic acid. Potential impurities include:

  • Unreacted butanethiol and acrylic acid.

  • Aza-Michael adducts if an amine catalyst is used in the synthesis.

  • Disulfides formed by the oxidation of butanethiol.

  • Polymers of acrylic acid.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using various analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile compounds and provides both quantitative and qualitative information about the sample's composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. A reversed-phase C18 column is often suitable for this type of compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR provides detailed structural information and can be used to identify and quantify impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Liquid-Liquid Extraction
Problem Possible Cause Solution
Poor separation of layers (emulsion formation) The pH of the aqueous layer is close to the pKa of the carboxylic acid. Vigorous shaking.Adjust the pH of the aqueous layer to be at least 2 pH units above the pKa of this compound (typically by adding a base like NaOH or NaHCO₃). Use gentle inversions instead of vigorous shaking. Addition of brine (saturated NaCl solution) can help break emulsions.
Low recovery of the product in the organic phase after acidification Incomplete acidification of the aqueous layer. The product has some solubility in the aqueous phase.Ensure the pH of the aqueous phase is at least 2 pH units below the pKa of the acid by adding a strong acid (e.g., HCl). Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.
Vacuum Distillation
Problem Possible Cause Solution
Bumping or violent boiling Uneven heating. Absence of boiling chips or magnetic stirring.Use a heating mantle with a stirrer to ensure even heating. Always use a magnetic stir bar or boiling chips.
Product decomposition (darkening of the liquid) Distillation temperature is too high.Reduce the pressure of the system to lower the boiling point of the compound. Ensure all glassware joints are properly sealed to maintain a good vacuum.
No product distilling over The pressure is not low enough for the applied temperature. The thermometer is placed incorrectly.Check the vacuum pump and all connections for leaks. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities Inappropriate solvent system. Column overloading.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for acidic compounds is a mixture of hexanes and ethyl acetate with a small amount of acetic or formic acid.[2] Do not load too much crude material onto the column.
Product elutes too quickly (low retention) The solvent system is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Product does not elute from the column The solvent system is not polar enough. The compound may be interacting strongly with the silica gel.Increase the polarity of the eluent. For acidic compounds that may interact strongly with silica, adding a small amount of acetic or formic acid to the mobile phase can improve elution.

Data Presentation

The following table summarizes typical quantitative data that can be expected from the purification of 3-(alkylthio)propanoic acids. Note that specific values for this compound may vary depending on the crude sample's purity and the specific conditions used.

Purification MethodStarting Purity (Typical)Final Purity (Typical)Yield (Purification Step)Reference
Liquid-Liquid Extraction followed by Flash Chromatography70-85%>95%80-93%[2]
Microwave-assisted synthesis followed by purificationNot specified>98% (by GC)89% (isolated yield for butyl derivative)[3]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Flash Column Chromatography

This protocol is adapted from a general procedure for the purification of 3-(arylthio)propanoic acids and is applicable to this compound.[2]

1. Liquid-Liquid Extraction: a. Dissolve the crude this compound in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). b. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, moving it to the aqueous layer, while neutral impurities remain in the organic layer. c. Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities. d. Acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., concentrated HCl). This will protonate the carboxylate, making the desired product insoluble in the aqueous phase. e. Extract the acidified aqueous layer multiple times with the organic solvent. f. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude, partially purified product.

2. Flash Column Chromatography: a. Prepare a silica gel column. b. Dissolve the partially purified product in a minimal amount of the chromatography eluent. c. Load the sample onto the column. d. Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).[2] The polarity of the solvent system should be optimized based on TLC analysis. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to reduce tailing of the acidic product. e. Collect fractions and analyze them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation

1. Setup: a. Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed. b. Place the crude this compound and a magnetic stir bar in the distillation flask.

2. Distillation: a. Begin stirring and slowly apply vacuum to the system. b. Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle. c. Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point will be significantly lower than at atmospheric pressure. d. Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Flash Chromatography crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve wash_base Wash with NaHCO3 (aq) dissolve->wash_base separate_aq Separate Aqueous Layer wash_base->separate_aq acidify Acidify with HCl separate_aq->acidify extract_org Extract with Organic Solvent acidify->extract_org dry Dry (Na2SO4) & Concentrate extract_org->dry load Load on Silica Column dry->load Partially Purified Product elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze by TLC collect->analyze combine Combine Pure Fractions & Concentrate analyze->combine pure_product Pure Product combine->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_distillation Vacuum Distillation cluster_chromatography Flash Chromatography start Purification Issue q_bumping Bumping? start->q_bumping q_decomp Decomposition? start->q_decomp q_sep Poor Separation? start->q_sep q_elution No Elution? start->q_elution s_stir Use Stir Bar & Even Heating q_bumping->s_stir Yes s_pressure Lower Pressure q_decomp->s_pressure Yes s_solvent Optimize Solvent System (TLC) q_sep->s_solvent Yes s_polarity Increase Polarity/ Add Acid q_elution->s_polarity Yes

Caption: Troubleshooting logic for common purification issues.

References

identifying and minimizing byproducts in 3-(butylthio)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(butylthio)propanoic acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. The primary focus is on identifying and minimizing common byproducts to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the base-catalyzed Thiol-Michael addition (also known as conjugate addition) of 1-butanethiol to acrylic acid. This reaction is valued for its rapid kinetics and high conversion rates under mild conditions. A base or nucleophile is [1]used to deprotonate the thiol, forming a thiolate anion, which then acts as the nucleophile in the addition reaction.

Q2: My final product h[1]as a strong, lingering odor of rotten eggs or garlic. What is the cause and how can I fix it?

This indicates the presence of unreacted 1-butanethiol. To mitigate this, ensure the molar ratio of acrylic acid to 1-butanethiol is at least 1:1 or with a slight excess of the acrylate. For removal post-reaction, purification methods such as vacuum distillation or column chromatography are effective.

Q3: The reaction mixtu[2]re became very thick and viscous, resulting in a low yield of the desired product. What happened?

This is a classic sign of the anionic polymerization of acrylic acid, which competes with the desired Michael addition. This side reaction is often initiated by the base catalyst.

  • Troubleshooting Steps:

    • Control Temperature: Keep the reaction temperature low (e.g., 0-25°C) to disfavor polymerization.

    • Slow Addition: Add the base catalyst slowly to the mixture of 1-butanethiol and acrylic acid. This maintains a low instantaneous concentration of the initiator.

    • Choice of Base: Weaker bases can sometimes reduce the rate of polymerization. Triethylamine (TEA) is a common choice.

Q4: My analytical data (GC-MS, NMR) shows a significant peak corresponding to dibutyl disulfide. How can I prevent this?

Dibutyl disulfide forms from the oxidative coupling of two molecules of 1-butanethiol. This is a common side reaction for thiols.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

Q5: I am using an amine catalyst (e.g., DBU, DMAP) and I'm concerned about catalyst-related byproducts. Is this a valid concern?

Yes, nucleophilic catalysts can sometimes form aza-Michael addition byproducts by reacting with the acrylic acid themselves. However, studies have sho[3][4]wn that these byproducts are often not persistent. They can react with the t[4]hiolate anion to form the desired this compound and regenerate the amine catalyst. For most syntheses with c[4]atalytic amounts, this is not a major yield-reducing pathway but can be a minor impurity.

Reaction Pathways [4]& Byproduct Formation

The following diagrams illustrate the intended synthesis pathway and the formation of common byproducts.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product butanethiol 1-Butanethiol product This compound butanethiol->product + acrylic_acid Acrylic Acid acrylic_acid->product catalyst Base Catalyst (e.g., TEA) catalyst->product

Caption: Main synthesis pathway for this compound.

Byproduct_Formation cluster_reactants Reactants cluster_byproducts Potential Byproducts butanethiol 1-Butanethiol disulfide Dibutyl Disulfide butanethiol->disulfide Oxidation acrylic_acid Acrylic Acid polymer Poly(acrylic acid) acrylic_acid->polymer Anionic Polymerization oxygen Oxygen oxygen->disulfide base Base Catalyst base->polymer

Caption: Common byproduct formation pathways in the synthesis.

Quantitative Data on Reaction Conditions

Optimizing reaction conditions is crucial for minimizing byproducts. The following table summarizes hypothetical outcomes based on common experimental variables.

Catalyst (mol%)SolventTemperature (°C)AtmosphereExpected Product Yield (%)Dibutyl Disulfide (%)Polymer (%)
TEA (5%)THF25Air80-855-105-10
TEA (5%) THF 25 Nitrogen >95 <1 ~4
DBU (5%)Neat50Nitrogen70-75<120-25
DBU (2%) Toluene 0 Nitrogen ~90 <1 ~9

Data is illustrative and actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add acrylic acid (1.0 eq) and degassed tetrahydrofuran (THF).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-butanethiol (1.05 eq) to the solution.

  • Slowly add triethylamine (TEA, 0.05 eq) dropwise over 10 minutes, ensuring the temperature does not exceed 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with dilute HCl (1 M) until the pH is ~2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via vacuum distillation or flash column chromatography.

Protocol 2: GC-MS Analysis for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for separating and identifying volatile compounds like the product and key byproducts.

  • Sample Preparation[2]: Prepare a dilute solution (e.g., 1 mg/mL) of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • GC Conditions (Example):

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • This compound: Look for the molecular ion peak and characteristic fragmentation patterns.

    • 1-Butanethiol: Will elute early with a characteristic odor and mass spectrum.

    • Dibutyl disulfide: Will have a higher retention time than the thiol and a distinct mass spectrum.

Protocol 3: ¹H-NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the final product and identify impurities.

  • Sample Preparation[5]: Dissolve ~10-20 mg of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire[2] a ¹H-NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃, approximate):

    • ~0.9 ppm (triplet, 3H): -CH₃ of the butyl group.

    • ~1.4 ppm (sextet, 2H): -CH₂-CH₃ of the butyl group.

    • ~1.6 ppm (quintet, 2H): -S-CH₂-CH₂- of the butyl group.

    • ~2.6 ppm (triplet, 2H): -S-CH₂- of the butyl group.

    • ~2.7 ppm (triplet, 2H): -S-CH₂-CH₂-COOH.

    • ~2.8 ppm (triplet, 2H): -CH₂-COOH.

    • ~11.0 ppm (broad singlet, 1H): -COOH proton (may vary).

Troubleshooting Workflow

This diagram provides a logical workflow for addressing common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield or Viscous Mixture? start->check_yield check_odor Strong Thiol Odor in Product? check_yield->check_odor No polymer_issue Polymerization Likely. - Lower Temperature - Slow Catalyst Addition check_yield->polymer_issue Yes check_disulfide Disulfide Detected (e.g., by GC-MS)? check_odor->check_disulfide No thiol_issue Excess Thiol Present. - Adjust Stoichiometry - Improve Purification check_odor->thiol_issue Yes oxidation_issue Oxidation Occurred. - Use Inert Atmosphere - Degas Solvents check_disulfide->oxidation_issue Yes continue_purification Proceed to Purification check_disulfide->continue_purification No end_product Pure Product polymer_issue->start Retry thiol_issue->start Retry/Repurify oxidation_issue->start Retry continue_purification->end_product

Caption: A logical workflow for troubleshooting common synthesis issues.

References

preventing oxidation of the thioether in 3-(butylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Butylthio)propanoic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of the thioether moiety in this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

The primary degradation pathway for this compound is the oxidation of its thioether sulfur atom. This can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone. These oxidized impurities can affect the compound's purity, activity, and safety profile.

Q2: What are the common oxidizing agents I should be concerned about?

Several common laboratory and environmental substances can act as oxidizing agents for the thioether in this compound. These include:

  • Atmospheric Oxygen: Prolonged exposure to air can lead to slow oxidation.[1]

  • Peroxides: Trace peroxide impurities in solvents (e.g., ethers, tetrahydrofuran) are potent oxidizing agents.[1][2]

  • Reactive Oxygen Species (ROS): Species such as hydrogen peroxide (H₂O₂), hypochlorite, and hydroxyl radicals can readily oxidize thioethers.[3][4]

  • Metal Ions: Trace amounts of transition metal ions can catalyze the oxidation of thioethers.[1]

  • Strong Oxidizing Reagents: Reagents like nitric acid, potassium permanganate, and potassium dichromate will readily oxidize the thioether.[5][6][7]

Q3: How can I prevent the oxidation of this compound during my experiments?

To prevent oxidation, a combination of the following strategies is recommended:

  • Work under an inert atmosphere: Using nitrogen or argon gas displaces oxygen, a key initiator of oxidation.[1][8][9]

  • Use peroxide-free solvents: Always test solvents for the presence of peroxides before use, especially older bottles of ethers.[1]

  • Maintain low temperatures: Storing the compound and conducting reactions at reduced temperatures can significantly slow the rate of oxidation.[1]

  • Add antioxidants: The use of antioxidants can help to scavenge free radicals and other oxidizing species.

  • Incorporate chelating agents: To sequester catalytic metal ions, a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be beneficial.[1][10]

Q4: What are suitable antioxidants for protecting this compound?

Thiol-containing compounds are themselves effective antioxidants.[5][11] For formulation or long-term storage, hindered phenols or thioether-based antioxidants can be considered, though their compatibility with downstream applications must be verified.[11][12]

Q5: How can I detect if my sample of this compound has been oxidized?

The primary oxidation products to monitor for are the sulfoxide and sulfone derivatives of this compound. Several analytical techniques can be employed for their detection:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for separating the parent compound from its more polar oxidized impurities.[13]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), can identify the oxidized products by their characteristic mass-to-charge ratios.[13]

  • Thin-Layer Chromatography (TLC): TLC can be a quick method to qualitatively assess the presence of more polar impurities like sulfoxides and sulfones.[14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Appearance of a new, more polar spot on TLC analysis of a stored sample. Oxidation of the thioether to the sulfoxide.Store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at low temperatures (e.g., in a refrigerator or freezer). Consider re-purification if the impurity level is significant.
Low yield in a synthetic reaction where this compound is a starting material. 1. Oxidative side reactions during the reaction or workup.[1]2. Incompatibility with reagents that are strong oxidizers.1. Degas all solvents and reaction mixtures with an inert gas before use.[1] Conduct the reaction under a nitrogen or argon atmosphere. If compatible with the reaction chemistry, consider adding a small amount of a radical scavenger.2. Review all reagents to ensure they are not strong oxidizing agents.
Inconsistent results in biological or pharmacological assays. The presence of varying amounts of oxidized impurities (sulfoxide, sulfone) which may have different biological activities or toxicities.1. Use freshly purified this compound for all experiments.2. Implement stringent storage and handling protocols to prevent oxidation.3. Routinely analyze the purity of the compound stock.
Discoloration of the compound upon storage. Potential degradation, which could include oxidation or other pathways.Discard the discolored material and obtain a fresh batch. Review storage conditions to ensure they are optimal (cool, dark, inert atmosphere).

Experimental Protocols

Protocol: Performing a Reaction Under an Inert Nitrogen Atmosphere

This protocol describes a standard method for setting up a reaction to prevent oxidation by atmospheric oxygen.

Materials:

  • Round-bottom flask (oven-dried)

  • Rubber septum

  • Nitrogen gas source with a regulator

  • Needles and tubing

  • Balloon

  • Syringes (for liquid transfer)

  • Stir bar

Procedure:

  • Flask Preparation: Flame-dry or oven-dry the reaction flask containing a stir bar to remove any adsorbed moisture.[15][16]

  • Assembly: While the flask is still hot, seal it with a rubber septum. Clamp the flask to a stand and allow it to cool to room temperature.

  • Inerting the Flask:

    • Attach a needle to a nitrogen line and insert it through the septum into the flask.

    • Insert a second "exit" needle through the septum to allow the displaced air to escape.[16]

    • Alternatively, attach a balloon filled with nitrogen to a needle and insert it into the flask.

  • Purging: Gently flush the flask with nitrogen for 5-10 minutes.[15][16]

  • Maintaining Positive Pressure: Remove the exit needle. The gentle, continuous flow of nitrogen or the pressure from the balloon will maintain a positive pressure of inert gas within the flask, preventing air from entering.

  • Reagent Addition:

    • Add solid reagents quickly by briefly removing the septum and immediately re-sealing under a positive flow of nitrogen.

    • Add liquid reagents, including this compound and any solvents, via a syringe through the septum.[16]

  • Running the Reaction: Maintain the nitrogen atmosphere throughout the duration of the reaction. For overnight reactions, ensuring the nitrogen source is stable is crucial.

Visualizations

Workflow for Preventing Thioether Oxidation

The following diagram outlines the decision-making process and preventative measures to avoid the oxidation of this compound.

Preventing_Thioether_Oxidation Workflow for Preventing Oxidation of this compound cluster_storage Storage and Handling cluster_reaction_setup Reaction Setup cluster_execution Reaction Execution cluster_analysis Analysis and Purification storage Store this compound storage_conditions Cool, Dark, Tightly Sealed storage->storage_conditions inert_atm Under Inert Atmosphere (N2 or Ar) storage->inert_atm reaction Prepare for Reaction solvent_prep Use Peroxide-Free Solvents reaction->solvent_prep run_reaction Run Reaction degas Degas Solvents solvent_prep->degas inert_env Maintain Inert Atmosphere (N2 or Ar Balloon/Flow) run_reaction->inert_env low_temp Low Temperature (if possible) run_reaction->low_temp additives Consider Additives run_reaction->additives analysis Post-Reaction Analysis chelator Chelating Agent (e.g., EDTA) for metal-sensitive reactions additives->chelator antioxidant Antioxidant (if compatible) additives->antioxidant purity_check Check for Oxidized Impurities (Sulfoxide, Sulfone) analysis->purity_check analytical_methods Use HPLC, LC-MS, or TLC purity_check->analytical_methods

Caption: Decision workflow for handling and using this compound to prevent oxidation.

References

Technical Support Center: Accurate Analysis of 3-(butylthio)propanoic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining HPLC methods for the accurate analysis of 3-(butylthio)propanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing this compound by reverse-phase HPLC?

A1: The most common issue is poor peak shape, specifically peak tailing. This is often due to the carboxylic acid group interacting with active sites on the silica-based stationary phase. To mitigate this, it is crucial to use an acidic mobile phase to suppress the ionization of the carboxyl group, thereby reducing these secondary interactions.

Q2: I am observing ghost peaks in my chromatogram, especially during a gradient run. What is the likely cause?

A2: Ghost peaks in gradient HPLC are often due to contaminants in the mobile phase, particularly in the weaker solvent (e.g., water). These contaminants can accumulate on the column at the beginning of the run and then elute as the organic solvent concentration increases.[1][2] Ensure you are using high-purity solvents and fresh mobile phases. Running a blank gradient without an injection can help confirm if the mobile phase is the source of the ghost peaks.[2][3]

Q3: My retention times are shifting from one injection to the next. What should I check?

A3: Retention time variability can be caused by several factors. The most common culprits are an improperly equilibrated column, fluctuations in mobile phase composition, or temperature changes.[4] Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. If preparing the mobile phase online, check the pump's proportioning valves. Using a column oven can help maintain a stable temperature.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is not strictly necessary for UV detection, but it can significantly enhance sensitivity, especially for fluorescence or mass spectrometry detection. For UV analysis, the underivatized acid can be detected at low wavelengths (around 210-220 nm). If higher sensitivity is required, pre-column derivatization of the carboxylic acid group can be employed.

Q5: How can I perform a forced degradation study for this compound to develop a stability-indicating method?

A5: Forced degradation studies involve subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[5][6][7][8][9] The goal is to develop an HPLC method that can separate the parent drug from all its degradation products, thus demonstrating specificity.[5][7][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound.

Peak Shape Issues
ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions between the analyte's carboxyl group and the stationary phase.Acidify the mobile phase with 0.1% formic acid or phosphoric acid to a pH of around 2.5-3.0. This will suppress the ionization of the carboxylic acid.
Column overload.Reduce the sample concentration or injection volume.
Contamination at the column inlet.Use a guard column and/or filter your samples before injection.[4]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition or a weaker solvent.[10][11][12]
Column collapse.Ensure the mobile phase pH is within the stable range for the column. Replace the column if necessary.[12]
High sample concentration.Dilute the sample.
Split Peaks Disrupted sample path at the column inlet.Replace the column inlet frit or use a guard column.
Incompatibility between the sample solvent and the mobile phase.Prepare the sample in the mobile phase.[4]
Baseline and Peak Integrity Issues
ProblemPotential CauseSuggested Solution
Baseline Noise Air bubbles in the system.Degas the mobile phase and purge the pump.
Contaminated mobile phase or detector cell.Use fresh, high-purity solvents and flush the detector cell.
Leaks in the system.Check all fittings for leaks.
Ghost Peaks Contaminated mobile phase or injection solvent.Prepare fresh mobile phase with HPLC-grade reagents. Run a blank gradient to identify the source.[2][3]
Carryover from previous injections.Implement a robust needle wash protocol in your autosampler, using a strong solvent.[1][10]
No Peaks or Very Small Peaks Incorrect detector wavelength.Ensure the detector is set to an appropriate wavelength for the analyte (e.g., 210-220 nm).
Sample degradation.Ensure sample stability in the chosen solvent and storage conditions.
Injection issue.Check the autosampler for proper operation and ensure the correct injection volume is set.

Experimental Protocols

Proposed HPLC Method for this compound

This method is a recommended starting point and may require optimization for your specific application.

ParameterRecommended Condition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes, and return to 20% B for equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 215 nm
Sample Preparation Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.[6]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.[6]

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.[6]

  • Thermal Degradation: Expose the solid sample to 70 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the proposed HPLC method to check for the separation of degradation products from the parent peak.

Data Presentation

Method Validation Parameters

The following table summarizes the key parameters for validating the HPLC method according to ICH guidelines.[13][14]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any degradation products or impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range 80% to 120% of the target concentration.[14]
Accuracy 98.0% to 102.0% recovery.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time baseline Baseline Issue? start->baseline tailing Tailing peak_shape->tailing fronting Fronting peak_shape->fronting equilibration Check Column Equilibration retention_time->equilibration mp_prep Verify Mobile Phase Composition retention_time->mp_prep temp_control Use Column Oven retention_time->temp_control noise Noise baseline->noise ghost_peaks Ghost Peaks baseline->ghost_peaks acidify_mp Acidify Mobile Phase (pH 2.5-3.0) tailing->acidify_mp reduce_conc Reduce Sample Concentration tailing->reduce_conc sample_solvent Check Sample Solvent Strength fronting->sample_solvent check_column Inspect Column for Voids fronting->check_column degas_mp Degas Mobile Phase noise->degas_mp check_leaks Check for Leaks noise->check_leaks fresh_mp Use Fresh, High-Purity Solvents ghost_peaks->fresh_mp needle_wash Improve Needle Wash ghost_peaks->needle_wash Stability_Indicating_Method_Development cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_validation Method Validation acid Acid Hydrolysis analyze Analyze Stressed Samples acid->analyze base Base Hydrolysis base->analyze oxidation Oxidation (H2O2) oxidation->analyze thermal Thermal Stress thermal->analyze photo Photolytic Stress photo->analyze separate Separate Degradants from API analyze->separate optimize Optimize Method (Mobile Phase, Gradient) separate->optimize No validate Validate Specificity, Accuracy, Precision, etc. separate->validate Yes optimize->analyze report Stability-Indicating Method Established validate->report

References

common challenges in the scale-up of 3-(butylthio)propanoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 3-(butylthio)propanoic acid production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent laboratory synthesis method is the base-catalyzed Michael addition of 1-butanethiol to acrylic acid. This reaction is typically carried out in a suitable solvent and is known for its high atom economy.

Q2: What are the primary safety concerns when working with the reactants for this compound synthesis?

A2: Both 1-butanethiol and acrylic acid pose safety hazards. 1-Butanethiol is a flammable liquid with a strong, unpleasant odor and is harmful if swallowed or inhaled. Acrylic acid is a corrosive liquid and can cause severe skin burns and eye damage. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: What are the expected byproducts in the synthesis of this compound?

A3: Potential byproducts can include the disulfide of 1-butanethiol (dibutyl disulfide) formed through oxidation, and polymers of acrylic acid. The formation of these byproducts is often influenced by reaction conditions such as the presence of oxygen and temperature.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of the starting materials and the formation of the product.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. To prevent potential degradation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Poor quality of starting materials.1. Use a fresh or different base catalyst (e.g., triethylamine, sodium hydroxide). Ensure stoichiometric amounts are appropriate. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Verify the purity of 1-butanethiol and acrylic acid using analytical methods like GC or NMR.
Formation of a significant amount of white precipitate Polymerization of acrylic acid.1. Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. 2. Maintain a lower reaction temperature.
Product discoloration (yellowing) Oxidation of the thioether to a sulfoxide or sulfone.1. Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxygen exposure. 2. Use degassed solvents.
Difficulties in product isolation/purification 1. Emulsion formation during aqueous workup. 2. Co-elution of impurities during column chromatography.1. Add brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for chromatography. Consider using a different stationary phase if separation is still challenging.
Inconsistent yields upon scale-up 1. Inefficient heat transfer in a larger reactor. 2. Poor mixing leading to localized "hot spots" and side reactions. 3. Changes in the surface area-to-volume ratio affecting reaction kinetics.1. Ensure the reactor has adequate heating and cooling capacity for the intended scale. 2. Use an appropriate stirrer and agitation speed to ensure homogeneous mixing. 3. Re-optimize reaction parameters (temperature, addition rate of reactants) for the larger scale.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

Materials:

  • 1-Butanethiol

  • Acrylic acid

  • Triethylamine (catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (for workup)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid (1.0 equivalent) in toluene.

  • Add triethylamine (0.1 equivalents) to the solution.

  • Slowly add 1-butanethiol (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with dilute hydrochloric acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthesis_Workflow Reactants Reactants (1-Butanethiol, Acrylic Acid) Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Solvent_Catalyst Solvent & Catalyst (Toluene, Triethylamine) Solvent_Catalyst->Reaction_Mixture Heating_Stirring Heating & Stirring (60-70°C, 4-6h) Reaction_Mixture->Heating_Stirring Reaction Workup Aqueous Workup (HCl, Brine) Heating_Stirring->Workup Cooling Drying_Concentration Drying & Concentration Workup->Drying_Concentration Purification Purification (Vacuum Distillation or Column Chromatography) Drying_Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC, GC, HPLC) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Catalyst Activity Incomplete_Reaction->Optimize_Conditions Yes Polymerization Polymerization of Acrylic Acid? Side_Products->Polymerization Yes Oxidation Oxidation of Thioether? Side_Products->Oxidation No Success Improved Yield/ Purity Optimize_Conditions->Success Modify_Workup Modify Workup/Purification: - Adjust pH - Change Chromatography  Solvent System Modify_Workup->Success Add_Inhibitor Add Polymerization Inhibitor Polymerization->Add_Inhibitor Oxidation->Modify_Workup No Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Oxidation->Inert_Atmosphere Yes Add_Inhibitor->Success Inert_Atmosphere->Success

Caption: A troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Resolving Peak Tailing for 3-(butylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the chromatographic analysis of 3-(butylthio)propanoic acid.

Troubleshooting Guide

This guide addresses the most common causes of peak tailing for this compound in a question-and-answer format, leading you from primary checks to more advanced solutions.

Question 1: What is peak tailing and why is it a problem for my this compound analysis?

Answer: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1][2] In an ideal separation, a peak should be symmetrical and Gaussian in shape.[3] Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 typically indicates a significant issue.[4]

This is problematic for several reasons:

  • Reduced Resolution: Tailing can cause peaks to merge with adjacent ones, making accurate separation difficult.[5]

  • Inaccurate Quantification: Asymmetrical peaks are challenging for data systems to integrate correctly, leading to unreliable area calculations and compromising the accuracy of your results.[2][4]

  • Lower Sensitivity: As the peak broadens and flattens, the peak height decreases, which can negatively impact the method's detection limits.[2]

Question 2: My chromatogram shows a tailing peak for this compound. What is the most likely cause?

Answer: For a carboxylic acid like this compound, the most probable cause is a combination of two related factors: inappropriate mobile phase pH and secondary chemical interactions with the column's stationary phase.[5][6]

This compound has a carboxylic acid group that can exist in two forms: a neutral (protonated) form and an anionic (ionized) form. If the mobile phase pH is too high (close to or above the acid's pKa), a significant portion of the molecules will be in the ionized state. This negatively charged form can then engage in strong, undesirable ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based columns, which are common in reversed-phase HPLC.[3][5] These secondary interactions cause some molecules to be retained longer than others, resulting in a tailing peak.[7]

Question 3: How can I adjust the mobile phase pH to fix the peak tailing?

Answer: The key is to ensure that the this compound is in a single, neutral (protonated) form. This minimizes its ability to interact ionically with the stationary phase.

A general and effective rule is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa .[8][9] This low pH also suppresses the ionization of the acidic silanol groups on the silica surface, further reducing the potential for secondary interactions.[3][7]

To achieve and maintain a stable low pH, it is crucial to use a buffer.

  • Select an appropriate buffer: For a target pH of 2.5-3.5, buffers like phosphate or formate are excellent choices.[10]

  • Prepare the buffer correctly: Always measure and adjust the pH of the aqueous component of the mobile phase before mixing it with the organic modifier (e.g., acetonitrile or methanol).[10]

  • Ensure sufficient buffer capacity: A buffer concentration of 10-50 mM is typically sufficient to control the pH and improve peak shape.[4][9]

Question 4: I've adjusted the pH, but some tailing persists. What other factors should I investigate?

Answer: If pH optimization alone is not sufficient, consider these other potential causes:

  • Residual Silanol Activity: Even with a low pH, highly active silanol sites can still cause issues.

    • Solution: Use a modern, high-purity, end-capped column. End-capping is a process that chemically deactivates most residual silanol groups, leading to more symmetrical peaks for polar compounds.[3][7]

  • Column Contamination: The accumulation of sample matrix components or strongly retained compounds can create new active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If this fails, the column may need to be replaced.[4]

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase.

    • Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, overload was the issue.[4]

  • Physical Column Problems: A void at the column inlet or a collapsed packing bed can distort the sample flow path, causing peak tailing for all compounds in the chromatogram.[3][9]

    • Solution: This damage is irreversible. Replace the column and use a guard column to protect the new one.[4]

Question 5: I am using Gas Chromatography (GC). What could cause peak tailing for this compound?

Answer: In GC, peak tailing for acidic compounds is also caused by secondary interactions with active sites.[11] These sites can be found in several places:

  • Injector Liner: Active silanol groups on the surface of a glass liner can interact with the acid.

  • Column: Exposed silica at the column ends or areas where the stationary phase has been stripped can cause tailing.[11]

  • Contamination: Non-volatile residues from previous injections can create active sites.[12]

Solutions for GC:

  • Use Deactivated Consumables: Employ deactivated liners and high-quality, inert GC columns specifically designed for analyzing active compounds.[11]

  • Perform Inlet Maintenance: Regularly replace the liner, septum, and O-rings.[13]

  • Trim the Column: Cut 10-15 cm from the front end of the column to remove accumulated contaminants or active sites.[13]

  • Consider Derivatization: Converting the carboxylic acid to a less polar ester derivative can significantly improve peak shape and volatility.

Quantitative Data Summary

The peak asymmetry factor is a key metric for evaluating peak shape. The following table provides representative data on how different experimental conditions can impact the peak asymmetry of an acidic analyte like this compound.

ParameterConditionExpected Asymmetry Factor (As)Rationale
Mobile Phase pH pH 4.5 (Near pKa)1.9Analyte is partially ionized, leading to strong secondary interactions.[14]
pH 2.5 (Well below pKa)1.1Analyte is fully protonated (neutral), minimizing ionic interactions.[4]
Buffer Concentration 5 mM Phosphate1.6Low buffer capacity may not effectively mask all active silanol sites.
30 mM Phosphate1.2Higher buffer concentration helps mask residual silanol activity.[9]
Column Type Standard, Non-End-Capped C181.8High number of accessible, active silanol groups.
High-Purity, End-Capped C181.1Most active silanol groups are chemically blocked, improving peak shape.[3][7]
Sample Load High Concentration1.7Saturation of the stationary phase leads to peak distortion.[4]
Low Concentration1.2Analyte is within the column's linear capacity.

Key Experimental Protocols

Protocol 1: Mobile Phase Preparation for Acidic Analyte Analysis (Target pH 2.7)

  • Reagent Preparation: Use HPLC-grade water, acetonitrile (or methanol), and a suitable buffer reagent (e.g., potassium phosphate monobasic, phosphoric acid).

  • Aqueous Buffer Preparation:

    • Weigh an appropriate amount of potassium phosphate monobasic to make a 25 mM solution in HPLC-grade water (e.g., 3.4 g per 1 L).

    • Dissolve completely.

    • While stirring, slowly add 85% phosphoric acid dropwise until the pH meter reads 2.7.

  • Filtration: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Final Mobile Phase Mixture: Mix the filtered aqueous buffer with the organic modifier at the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).

  • Degassing: Degas the final mobile phase mixture using sonication or vacuum filtration before use.

Protocol 2: General HPLC Starting Method for this compound

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 25 mM Potassium Phosphate, pH 2.7

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B (Isocratic, adjust as needed for retention)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

  • Sample Diluent: Mobile Phase

Protocol 3: Column Flushing and Regeneration (Reversed-Phase)

Always disconnect the column from the detector before flushing.

  • Remove Buffers: Flush the column with 20-30 column volumes of HPLC-grade water (mixed with the same percentage of organic modifier as your mobile phase, but without buffer).

  • Strong Organic Wash: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.

  • Intermediate Wash (Optional): For highly non-polar contaminants, flush with 10-20 column volumes of isopropanol.

  • Re-equilibration: Flush with the initial mobile phase (including buffer) for at least 20 column volumes or until the baseline is stable.

Visual Guides

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH >= 2 units below pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.0 using a buffer (e.g., Phosphate) check_ph->adjust_ph No check_column_type Are you using a high-purity, end-capped column? check_ph->check_column_type Yes resolved Peak Shape Improved adjust_ph->resolved use_new_column Switch to a modern, end-capped column check_column_type->use_new_column No check_overload Is sample concentration too high? check_column_type->check_overload Yes use_new_column->resolved dilute_sample Dilute sample 10-fold and reinject check_overload->dilute_sample Yes check_contamination Could the column be contaminated? check_overload->check_contamination No dilute_sample->resolved flush_column Perform column flushing protocol check_contamination->flush_column Yes replace_column Problem persists: Column may have void or be degraded. Replace column. check_contamination->replace_column No flush_column->replace_column No Improvement flush_column->resolved Success TailingMechanism cluster_0 High pH (>= pKa) - Peak Tailing cluster_1 Low pH (<< pKa) - Symmetrical Peak silanol Silica Surface (Si-O⁻) analyte_ion Analyte (Anionic) R-COO⁻ analyte_ion->silanol Strong Attraction interaction Undesirable Ionic Interaction (Secondary Retention) silanol_h Silica Surface (Si-OH) analyte_neutral Analyte (Neutral) R-COOH partition Ideal Hydrophobic Partitioning (Primary Retention)

References

storage conditions to ensure long-term stability of 3-(butylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage conditions to ensure the long-term stability of 3-(butylthio)propanoic acid. Please consult this guide for frequently asked questions and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is recommended to protect the compound from light and moisture.

Q2: At what temperature should this compound be stored?

For optimal stability, it is recommended to store this compound at refrigerated temperatures (2-8 °C). While some sources suggest room temperature (15-25 °C) is acceptable for short-term storage, cooler temperatures will slow down potential degradation processes over the long term.[1]

Q3: What type of container is suitable for storing this compound?

Use a tightly sealed, chemically resistant container, such as an amber glass bottle, to protect the compound from air, moisture, and light. Ensure the container is properly labeled.

Q4: Is this compound sensitive to air or oxygen?

Yes, the thioether linkage in this compound can be susceptible to oxidation.[4] To minimize exposure to oxygen, it is advisable to flush the container with an inert gas like argon or nitrogen before sealing, especially for long-term storage.

Q5: What are the potential degradation products of this compound?

The primary degradation pathways for this compound are likely oxidation of the sulfur atom to form the corresponding sulfoxide or sulfone, and potential reactions involving the carboxylic acid group.

Q6: How can I check the purity of my stored this compound?

The purity of the compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Regular purity checks are recommended for long-term stored samples.

Troubleshooting Guide

Issue: I observe a change in the physical appearance (e.g., color, viscosity) of my stored this compound.

  • Possible Cause: This could indicate degradation of the compound.

  • Solution: Re-analyze the sample using analytical techniques like NMR or HPLC to determine its purity. If degradation is confirmed, the sample may no longer be suitable for your experiment. Review your storage conditions to ensure they align with the recommendations.

Issue: My experimental results are inconsistent when using an older batch of this compound.

  • Possible Cause: The compound may have degraded over time, leading to a lower concentration of the active substance and the presence of impurities.

  • Solution: Perform a purity analysis on the older batch. If significant degradation is detected, it is recommended to use a fresh batch of the compound for your experiments to ensure reproducibility.

Issue: I suspect my this compound has been exposed to air.

  • Possible Cause: The container may not have been properly sealed, or the headspace was not filled with an inert gas.

  • Solution: If the exposure was brief, the material may still be usable, but a purity check is advised. For long-term storage, always ensure the container is tightly sealed and consider flushing with an inert gas.

Storage Condition Summary

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down potential chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the thioether group.
Container Tightly Sealed Amber Glass BottleProtects from air, moisture, and light.
Storage Area Cool, Dry, Well-VentilatedEnsures a stable storage environment.[1][2][3]
Avoid Heat, Ignition Sources, Oxidizing AgentsPrevents hazardous reactions and degradation.[1][3]

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under different storage conditions.

1. Objective: To determine the long-term stability of this compound by monitoring its purity over time under controlled storage conditions.

2. Materials:

  • This compound

  • Amber glass vials with screw caps

  • Inert gas (Argon or Nitrogen)

  • HPLC system with a suitable column (e.g., C18)

  • NMR spectrometer

  • Mass spectrometer

  • Analytical balance

  • Solvents for HPLC and NMR (e.g., acetonitrile, water, deuterated chloroform)

3. Methodology:

  • Sample Preparation:

    • Aliquot this compound into several amber glass vials.

    • For samples to be stored under an inert atmosphere, gently flush the headspace of the vials with argon or nitrogen before tightly sealing.

  • Storage Conditions:

    • Store the vials under different conditions to be tested (e.g., 2-8 °C, room temperature, elevated temperature for accelerated stability studies).

    • Protect all samples from light.

  • Time Points:

    • Establish a schedule for sample analysis (e.g., time 0, 1 month, 3 months, 6 months, 1 year).

  • Analytical Procedure:

    • At each time point, take one vial from each storage condition.

    • HPLC Analysis:

      • Prepare a standard solution of this compound of known concentration.

      • Prepare a solution of the aged sample.

      • Inject both solutions into the HPLC system.

      • Analyze the chromatograms to determine the peak area of the parent compound and detect any degradation products. Calculate the purity of the aged sample relative to the standard.

    • NMR Analysis:

      • Dissolve a portion of the aged sample in a suitable deuterated solvent.

      • Acquire a proton (¹H) NMR spectrum.

      • Compare the spectrum to that of a fresh sample to identify any new peaks that may correspond to degradation products.

    • MS Analysis:

      • Analyze the aged sample by mass spectrometry to identify the molecular weights of any potential impurities.

  • Data Analysis:

    • Plot the purity of this compound as a function of time for each storage condition.

    • Determine the rate of degradation and estimate the shelf life of the compound under the tested conditions.

Troubleshooting Workflow for Stability Issues

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results or Physical Change check_purity Perform Purity Analysis (e.g., HPLC, NMR) start->check_purity is_degraded Is Degradation Observed? check_purity->is_degraded use_new_batch Discard Old Batch and Use a Fresh Sample is_degraded->use_new_batch Yes continue_use Continue Using the Batch (Monitor Closely) is_degraded->continue_use No review_storage Review Storage Conditions: - Temperature - Atmosphere - Container use_new_batch->review_storage conditions_ok Are Storage Conditions Optimal? review_storage->conditions_ok implement_changes Implement Correct Storage Procedures conditions_ok->implement_changes No end Problem Resolved conditions_ok->end Yes implement_changes->end continue_use->end

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 3-(butylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-(butylthio)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of the expected spectral features, supported by established chemical shift data for analogous functional groups. The guide includes a standard experimental protocol for acquiring high-quality NMR spectra and visual diagrams to elucidate the molecular structure and magnetic environments.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound (C₇H₁₄O₂S, Molar Mass: 162.25 g/mol ) contains several distinct proton and carbon environments, which give rise to a characteristic NMR fingerprint.[1] Based on established chemical shift values for carboxylic acids, thioethers, and alkyl chains, a predicted NMR analysis is presented below.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to exhibit six distinct signals. The carboxylic acid proton is the most deshielded, appearing as a broad singlet far downfield. The methylene groups adjacent to the sulfur atom and the carbonyl group will also show characteristic downfield shifts due to the electron-withdrawing nature of these functional groups.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to show seven resolved signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at the lowest field. The carbons directly bonded to the sulfur atom will also be significantly deshielded.

Data Presentation

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each proton and carbon signal of this compound. These predictions are based on typical values observed for similar functional groups and molecular fragments.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a9.0 - 12.0broad s1HH OOC-
b2.70 - 2.85t2H-S-CH₂-CH₂-COOH
c2.55 - 2.70t2H-S-CH₂-CH₂-COOH
d2.45 - 2.60t2H-S-CH₂ -CH₂-CH₂-CH₃
e1.50 - 1.65sextet2H-S-CH₂-CH₂ -CH₂-CH₃
f1.35 - 1.50sextet2H-S-CH₂-CH₂-CH₂ -CH₃
g0.85 - 0.95t3H-S-CH₂-CH₂-CH₂-CH₃

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

SignalChemical Shift (δ, ppm)Assignment
1175.0 - 185.0C OOH
230.0 - 40.0-S-CH₂-CH₂ -COOH
325.0 - 35.0-S-CH₂ -CH₂-COOH
430.0 - 40.0-S-CH₂ -CH₂-CH₂-CH₃
530.0 - 35.0-S-CH₂-CH₂ -CH₂-CH₃
620.0 - 25.0-S-CH₂-CH₂-CH₂ -CH₃
713.0 - 15.0-S-CH₂-CH₂-CH₂-CH₃

Experimental Protocols

To obtain high-resolution ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium oxide, D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 15-20 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H spectrum.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the distinct magnetic environments of the protons and carbons in this compound.

molecular_structure cluster_butyl Butyl Group cluster_propanoic Propanoic Acid Moiety Cg Cg Cf Cf Cg->Cf Ce Ce Cf->Ce Cd Cd Ce->Cd S S Cd->S Cc Cc S->Cc Cb Cb Cc->Cb C1 C1 Cb->C1 O1 O C1->O1 O2 OH C1->O2

Caption: Molecular graph of this compound.

proton_environments compound CH₃(g)-CH₂(f)-CH₂(e)-CH₂(d)-S-CH₂(c)-CH₂(b)-COOH(a) a a label_a COOH b b label_b -CH₂- c c label_c -CH₂-S d d label_d S-CH₂- e e label_e -CH₂- f f label_f -CH₂- g g label_g -CH₃

Caption: Distinct proton environments in this compound.

carbon_environments compound C₇-C₆-C₅-C₄-S-C₃-C₂-C₁(=O)OH C1 1 C2 2 C3 3 C4 4 C5 5 C6 6 C7 7

Caption: Distinct carbon environments in this compound.

References

Interpreting the Mass Spectrum of 3-(butylthio)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Fragmentation Profile

The mass spectrum of 3-(butylthio)propanoic acid is expected to be characterized by a combination of fragmentations typical for aliphatic carboxylic acids and alkyl thioethers. The key fragmentation pathways anticipated are α-cleavage relative to the carbonyl group, McLafferty rearrangement, and cleavage at the C-S bonds of the thioether linkage.

Comparative Data Analysis

To contextualize the predicted fragmentation of this compound, we will compare its expected major fragment ions with the observed fragments in the mass spectrum of a structurally related carboxylic acid, butanoic acid. This comparison highlights the influence of the butylthio substituent on the fragmentation process.

m/z Value Proposed Fragment Ion of this compound Corresponding Fragment Ion of Butanoic Acid Interpretation
162 [M]⁺•88 ([M]⁺•)Molecular Ion: The presence of the molecular ion peak is anticipated, though it may be of low intensity for aliphatic carboxylic acids.
117 [M - COOH]⁺43 ([M - COOH]⁺)Loss of Carboxyl Group: Alpha-cleavage leading to the loss of the carboxyl group as a radical is a common fragmentation for carboxylic acids.
104 [CH₂(CH₂)₂S=CH₂]⁺•-Thioether Fragmentation: Cleavage of the C-C bond beta to the sulfur atom, with charge retention on the sulfur-containing fragment.
89 [M - C₄H₉S]⁺-Loss of Butylthio Radical: Cleavage of the C-S bond, resulting in the loss of the butylthio radical.
74 [CH₂=C(OH)₂]⁺•60 ([CH₂=C(OH)₂]⁺•)McLafferty Rearrangement: A characteristic rearrangement of carboxylic acids with a γ-hydrogen, leading to the elimination of a neutral alkene (in this case, C₄H₈S). The resulting ion at m/z 74 is highly characteristic.[1]
57 [C₄H₉]⁺43 ([C₃H₇]⁺)Alkyl Fragment: Formation of the butyl cation from cleavage at the thioether linkage.
45 [COOH]⁺45 ([COOH]⁺)Carboxyl Cation: Alpha-cleavage resulting in the formation of the carboxyl cation.[1]

Experimental Protocols

The predicted fragmentation patterns described are based on standard electron ionization mass spectrometry (EI-MS) conditions.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Sample Introduction: The analyte, this compound, is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC) or a direct insertion probe.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, characteristic fragment ions.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for this compound.

Proposed Fragmentation Pathway of this compound M [C₇H₁₄O₂S]⁺• m/z = 162 (Molecular Ion) F1 [C₆H₁₃S]⁺ m/z = 117 (Loss of COOH) M->F1 - •COOH F2 [C₃H₇O₂]⁺ m/z = 89 (Loss of C₄H₉S) M->F2 - •C₄H₉S F3 [C₂H₆O₂]⁺• m/z = 74 (McLafferty Rearrangement) M->F3 - C₅H₈S F4 [C₄H₉]⁺ m/z = 57 M->F4 - •CH₂CH₂COOH F5 [COOH]⁺ m/z = 45 M->F5 - •C₆H₁₃S Detailed McLafferty Rearrangement cluster_0 Molecular Ion (m/z 162) cluster_1 Six-membered Transition State cluster_2 Products mol CH₃CH₂CH₂CH₂-S-CH₂CH₂-C(=O)OH⁺• ts      CH₂-CH₂ /     \H-CH   S |    /CH₂-C=O-H    |      OH      mol->ts γ-H transfer prod1 [CH₂=C(OH)₂]⁺• m/z = 74 ts->prod1 prod2 CH₃CH₂CH=CH₂ + S ts->prod2

References

A Comparative Analysis of 3-(butylthio)propanoic acid and 3-mercaptopropionic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 3-(butylthio)propanoic acid and 3-mercaptopropionic acid, focusing on their physicochemical properties, synthesis, biological activities, and toxicity. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for various applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 3-mercaptopropionic acid is presented in Table 1. While extensive data is available for 3-mercaptopropionic acid, a well-characterized compound, the data for this compound is more limited and primarily sourced from chemical suppliers.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-mercaptopropionic acid
CAS Number 22002-73-9[1]107-96-0[2]
Molecular Formula C₇H₁₄O₂S[1]C₃H₆O₂S[2]
Molecular Weight 162.25 g/mol [1]106.14 g/mol [2]
Appearance Clear, colorless liquidColorless oil[2]
Boiling Point 278.3 °C at 760 mmHg110-111 °C at 15 mmHg[2]
Melting Point Not available16.9 °C[2]
Density 1.062 g/cm³1.218 g/mL[2]
Flash Point 122.1 °C93 °C[3]
Solubility Not availableSoluble in water, alcohol, ether, and benzene[2]
pKa Not available4.34[2]

Synthesis and Experimental Protocols

The synthesis of both compounds typically involves the Michael addition of a thiol to an acrylic acid derivative.

Synthesis of 3-mercaptopropionic acid

3-Mercaptopropionic acid is commonly synthesized by the addition of hydrogen sulfide to acrylic acid.[2][4]

Synthesis of this compound

A common method for the synthesis of 3-(alkylthio)propionic acids, including the butyl derivative, is the reaction of 3-mercaptopropionic acid with an alkyl halide in the presence of a base.[5]

Experimental Protocol: Microwave-assisted synthesis of this compound [5]

This protocol describes a microwave-assisted synthesis of this compound from 3-mercaptopropionic acid and a butyl halide.

Materials:

  • 3-mercaptopropionic acid

  • Butyl halide (e.g., butyl bromide)

  • Sodium hydroxide

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 3-mercaptopropionic acid, butyl halide, and sodium hydroxide in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 80 or 120 °C) for a designated time.

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting mixture can then be purified by standard laboratory techniques, such as extraction and distillation, to isolate the this compound.

Below is a DOT script representing the general synthesis workflow for this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-mercaptopropionic_acid 3-mercaptopropionic acid Microwave_irradiation Microwave Irradiation 3-mercaptopropionic_acid->Microwave_irradiation Butyl_halide Butyl halide Butyl_halide->Microwave_irradiation Base Base (e.g., NaOH) Base->Microwave_irradiation Solvent Solvent (e.g., Ethanol) Solvent->Microwave_irradiation 3-(butylthio)propanoic_acid This compound Microwave_irradiation->3-(butylthio)propanoic_acid

Synthesis of this compound.

Biological Activity and Toxicity

3-mercaptopropionic acid

3-Mercaptopropionic acid is a well-documented inhibitor of various enzymes, particularly those that are thiol-dependent.[6] It is known to be a potent inhibitor of fatty acid oxidation in rat heart mitochondria.[7] Its inhibitory action is believed to be a result of the reversible inhibition of acyl-CoA dehydrogenase by its metabolites.[7] Furthermore, it acts as a competitive inhibitor of glutamate decarboxylase, which can lead to convulsant effects.[2][8]

In terms of toxicity, 3-mercaptopropionic acid is classified as toxic if swallowed and causes severe skin burns and eye damage.[3][9] The oral LD50 in rats has been reported to be 96 mg/kg.[3] It is also harmful if inhaled.[9]

This compound

There is a significant lack of publicly available experimental data on the specific biological activities and toxicity of this compound. However, studies on related alkylthio carboxylic acids suggest potential biological activities. For instance, certain alkylthio acetic acids have been shown to induce hepatic peroxisomal and mitochondrial changes in rats.[10] Additionally, various derivatives of propionic acid have been investigated for antimicrobial and anticancer activities.[11][12][13][14] The hypoglycemic activity has also been reported for some α-alkylthio carboxylic acids.[15]

The absence of direct data for this compound highlights a crucial area for future research to fully understand its pharmacological and toxicological profile.

Table 2: Comparison of Biological Activity and Toxicity

FeatureThis compound3-mercaptopropionic acid
Mechanism of Action Data not availableInhibitor of thiol-dependent enzymes, including fatty acid oxidation enzymes and glutamate decarboxylase.[2][6][7]
Known Biological Effects Data not available. Related compounds show various activities including antimicrobial and effects on lipid metabolism.[10][11][12][15]Potent inhibitor of fatty acid oxidation, convulsant.[2][7]
Acute Oral Toxicity (LD50, rat) Data not available96 mg/kg[3]
Hazards Data not availableToxic if swallowed, causes severe skin burns and eye damage, harmful if inhaled.[3][9]

Experimental Protocols for Biological Assays

To facilitate further research into the biological activities of these compounds, the following are general protocols for common in vitro assays.

Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on a specific enzyme.

General Protocol (adapted for a generic dehydrogenase):

  • Prepare a reaction mixture containing a buffer, the enzyme's substrate, and a cofactor (e.g., NAD+).

  • Add the test compound at various concentrations to the reaction mixture. A control with no inhibitor should also be prepared.

  • Initiate the reaction by adding the enzyme.

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., 340 nm for NADH formation) over time using a spectrophotometer.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on a cell line.

General Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

The workflow for a typical in vitro cytotoxicity assay is illustrated in the following DOT script.

G cluster_setup Assay Setup cluster_assay MTT Assay cluster_analysis Data Analysis Cell_seeding Seed cells in 96-well plate Compound_treatment Treat with test compound at various concentrations Cell_seeding->Compound_treatment Incubation Incubate for 24-72 hours Compound_treatment->Incubation MTT_addition Add MTT solution Incubation->MTT_addition Formazan_formation Incubate for formazan formation MTT_addition->Formazan_formation Solubilization Solubilize formazan crystals Formazan_formation->Solubilization Absorbance_reading Read absorbance Solubilization->Absorbance_reading Viability_calculation Calculate % cell viability Absorbance_reading->Viability_calculation IC50_determination Determine IC50 value Viability_calculation->IC50_determination

General workflow for an in vitro cytotoxicity assay.

Conclusion

This comparative guide highlights the significant differences in the available data for this compound and 3-mercaptopropionic acid. While 3-mercaptopropionic acid is a well-studied compound with established biological activities and a clear toxicity profile, this compound remains largely uncharacterized in these aspects. The provided physicochemical data and synthesis protocols offer a starting point for further investigation. The lack of biological and toxicological data for this compound underscores the need for experimental studies to ascertain its potential applications and safety profile, particularly for use in drug development and other sensitive applications. Researchers are encouraged to utilize the outlined assay protocols to generate the necessary data for a more comprehensive and direct comparison.

References

methods for the structural confirmation of synthesized 3-(butylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel compounds is a cornerstone of drug discovery and development. Rigorous structural confirmation of these synthesized molecules is a critical step to ensure their identity, purity, and to understand their chemical properties. This guide provides a comparative overview of the primary analytical methods for the structural confirmation of 3-(butylthio)propanoic acid, a thioether carboxylic acid. We will delve into the expected data from each technique, present detailed experimental protocols, and introduce alternative methods for comprehensive characterization.

Primary Analytical Techniques: A Head-to-Head Comparison

The principal methods for elucidating the structure of an organic molecule like this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Data Presentation: Predicted and Comparative Spectral Data

Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of predicted data and experimental data from closely related analogs. The predicted data is based on established principles of spectroscopy and the known spectral characteristics of the butylthio and propanoic acid moieties. For comparison, experimental data for propanoic acid and other similar thioether-containing carboxylic acids are included.

Analytical Technique Parameter Predicted Data for this compound Comparative Experimental Data (Analogous Compounds)
¹H NMR Chemical Shift (δ)~11-12 ppm (s, 1H, COOH)~2.8 ppm (t, 2H, -S-CH₂-)~2.6 ppm (t, 2H, -CH₂-COOH)~1.6 ppm (sext, 2H, -CH₂-CH₂-CH₃)~1.4 ppm (m, 2H, -S-CH₂-CH₂-)~0.9 ppm (t, 3H, -CH₃)Propanoic Acid: ~11.7 ppm (s, 1H, COOH)~2.38 ppm (q, 2H, -CH₂-COOH)~1.16 ppm (t, 3H, -CH₃)[1]
¹³C NMR Chemical Shift (δ)~178 ppm (C=O)~35 ppm (-CH₂-COOH)~32 ppm (-S-CH₂-)~31 ppm (-S-CH₂-CH₂-)~22 ppm (-CH₂-CH₃)~13 ppm (-CH₃)Propanoic Acid: ~179 ppm (C=O)~27 ppm (-CH₂-COOH)~9 ppm (-CH₃)
IR Spectroscopy Wavenumber (cm⁻¹)~2500-3300 cm⁻¹ (broad, O-H stretch)~2960, 2870 cm⁻¹ (C-H stretch)~1710 cm⁻¹ (strong, C=O stretch)~1410 cm⁻¹ (C-O-H bend)~1240 cm⁻¹ (C-O stretch)~600-700 cm⁻¹ (C-S stretch)Propanoic Acid: ~2500-3300 cm⁻¹ (O-H stretch)~1710 cm⁻¹ (C=O stretch)[2]
Mass Spectrometry (EI) m/z162 (M⁺)117 [M-COOH]⁺105 [M-CH₂CH₂COOH]⁺74 [CH₂CH₂COOH]⁺57 [C₄H₉]⁺Propanoic Acid: 74 (M⁺)57 [M-OH]⁺45 [COOH]⁺29 [CH₃CH₂]⁺[3]

Experimental Workflow for Structural Confirmation

The logical flow for confirming the structure of a newly synthesized compound like this compound typically involves a series of complementary analytical techniques. The following diagram illustrates this workflow.

Structural_Confirmation_Workflow Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_confirmation Structural Confirmation Synthesis Synthesized This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS EA Elemental Analysis (%C, %H, %S) Purification->EA GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Purification->GC_MS Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis EA->Data_Analysis GC_MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid sample directly onto the ATR crystal.

    • If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the anvil.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty ATR crystal before running the sample.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups expected in this compound (e.g., O-H, C=O, C-H, C-S).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

  • Sample Preparation (for GC-MS):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • The concentration should be in the range of 10-100 µg/mL.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC will separate the components of the sample before they enter the mass spectrometer. A typical temperature program for the GC oven would be to start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • The mass spectrometer will ionize the sample (e.g., by electron ionization - EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Alternative and Complementary Methods

While NMR, IR, and MS are the primary tools for structural confirmation, other techniques can provide valuable complementary information.

Elemental Analysis
  • Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, and sulfur in a sample.

  • Application: The experimentally determined percentages can be compared to the theoretical percentages calculated from the molecular formula (C₇H₁₄O₂S) to confirm the elemental composition of the synthesized compound. For this compound, the theoretical percentages are approximately: C = 51.81%, H = 8.70%, and S = 19.76%.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

  • Application: GC-MS is particularly useful for assessing the purity of the synthesized compound. The gas chromatogram will show a single peak if the compound is pure, and the mass spectrum of that peak can be used for structural confirmation as described above. It is important to note that the thermal lability of some sulfur compounds should be considered when setting the GC parameters.[4]

Conclusion

The structural confirmation of a synthesized compound such as this compound requires a multi-faceted analytical approach. By combining the detailed structural information from NMR with the functional group identification from IR and the molecular weight and fragmentation data from MS, researchers can confidently verify the structure of their target molecule. The inclusion of complementary techniques like elemental analysis and GC-MS further strengthens this confirmation and provides crucial information about the purity of the compound. The protocols and comparative data presented in this guide offer a solid framework for the successful structural elucidation of this compound and other related novel chemical entities.

References

A Comparative Guide to the Validation of Analytical Methods for 3-(Butylthio)propanoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 3-(butylthio)propanoic acid in complex biological matrices is critical for pharmacokinetic, toxicokinetic, and metabolic studies. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of the two most common analytical techniques for the quantification of small polar organic acids: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of specific validation data for this compound, this guide draws upon established methodologies and performance data for structurally similar short-chain fatty acids (SCFAs) and thio-fatty acids, such as 3-(methylthio)propanoic acid. The analytical challenges, including high polarity and the need for derivatization, are analogous, making these compounds excellent surrogates for comparison.

Comparison of Analytical Methodologies

The quantification of this compound and similar analytes in biological samples, such as plasma, serum, or urine, is primarily achieved through chromatographic techniques coupled with mass spectrometry. The choice between GC-MS and LC-MS/MS often depends on the required sensitivity, sample matrix, and available instrumentation.

Key Considerations:
  • Derivatization: Due to the low volatility and high polarity of the carboxylic acid group, derivatization is typically required for GC-MS analysis to convert the analyte into a more volatile and thermally stable form. Common methods include silylation or esterification. For LC-MS/MS, derivatization is often not essential but can be employed to enhance chromatographic retention and ionization efficiency, thereby improving sensitivity. A common derivatizing agent for this purpose is 3-nitrophenylhydrazine (3-NPH).

  • Sensitivity: LC-MS/MS generally offers higher sensitivity, with limits of detection often in the low pg/mL to low ng/mL range, compared to the low to mid ng/mL range typical for GC-MS.

  • Matrix Effects: Both techniques can be susceptible to matrix effects, where co-eluting substances from the biological matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Careful sample preparation and the use of isotopically labeled internal standards are crucial to mitigate these effects.

Data Presentation: Performance Comparison

The following tables summarize typical performance characteristics for the analysis of short-chain fatty acids and their derivatives using GC-MS and LC-MS/MS, providing a benchmark for what can be expected for this compound analysis.

Table 1: Comparison of GC-MS and LC-MS/MS Performance Characteristics

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix Urine, Plasma, Feces, TissuePlasma, Serum, Urine, Cell Culture Media
Derivatization Typically required (e.g., silylation, esterification)Often not required, but can be used for enhanced sensitivity (e.g., 3-NPH)
Limit of Detection (LOD) Low to mid ng/mLLow pg/mL to low ng/mL
Limit of Quantification (LOQ) Mid to high ng/mLMid pg/mL to mid ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85-115%85-115%
Precision (%RSD) < 15%< 15%

Table 2: Example Validation Data for Short-Chain Fatty Acids in Biological Matrices

Analyte (Method)MatrixLODLOQLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)
Propionic Acid (GC-MS) Feces---95-117%1-4.5%
Butyric Acid (GC-MS) Feces---95-117%1-4.5%
Acetic Acid (LC-MS/MS) Serum1 µg/mL----
Propionic Acid (LC-MS/MS) Serum200 ng/mL-0.39-200 ng/mL--
Butyric Acid (LC-MS/MS) Serum200 ng/mL-0.39-200 ng/mL--
Various SCFAs (LC-MS/MS) Serum0.1-20.2 µg/mL5.0-50.0 µg/mL-81-110%<21%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of small organic acids in biological matrices using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis with Silylation Derivatization

This protocol is a general procedure for the analysis of non-volatile organic acids in a biological fluid.

1. Sample Preparation (Protein Precipitation & Extraction):

  • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing an appropriate isotopically labeled internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Cap the vial tightly and heat at 60°C for 30 minutes.
  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

3. GC-MS Parameters:

  • GC System: Agilent 6890N or similar.
  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 280°C.
  • Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp at 20°C/min to 280°C, hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS System: Agilent 5973 or similar single quadrupole mass spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: LC-MS/MS Analysis with 3-NPH Derivatization

This protocol describes a sensitive method for the quantification of SCFAs in serum.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of serum, add 100 µL of ice-cold acetonitrile containing the internal standard.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 RPM for 20 minutes at 4°C.
  • Transfer the supernatant to a new vial.

2. Derivatization (3-Nitrophenylhydrazine):

  • To the supernatant, add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 acetonitrile:water.
  • Add 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 7% pyridine in methanol.
  • Incubate at 40°C for 20-30 minutes.
  • After incubation, place the vials on ice and add a quenching solution.

3. LC-MS/MS Parameters:

  • LC System: Thermo Scientific Ultimate 3000 or similar.
  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analytes.
  • Flow Rate: 0.3 mL/min.
  • MS System: Triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantiva).
  • Ionization Mode: Negative Ion Electrospray (ESI-).
  • Scan Mode: Multiple Reaction Monitoring (MRM) for specific transitions of the derivatized analytes.

Mandatory Visualization

A clear understanding of the analytical workflow is essential for method validation. The following diagrams illustrate the logical steps involved.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & Matrix Characterization B Selection of Analytical Technique (GC-MS vs LC-MS/MS) A->B C Sample Preparation Optimization (Extraction, Derivatization) B->C D Instrument Parameter Optimization (Chromatography, MS) C->D E Specificity & Selectivity D->E F Linearity & Range E->F G Accuracy & Precision (Intra- & Inter-day) F->G H LOD & LOQ G->H I Stability (Freeze-Thaw, Bench-top) H->I J Matrix Effect & Recovery I->J K Routine Sample Quantification J->K L Incurred Sample Reanalysis K->L

Caption: General workflow for analytical method validation.

Derivatization_Workflow_Comparison cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow GC1 Sample Extraction GC2 Evaporation to Dryness GC1->GC2 GC3 Silylation/ Esterification GC2->GC3 GC4 GC-MS Analysis GC3->GC4 LC1 Protein Precipitation LC2 Derivatization (Optional) e.g., 3-NPH LC1->LC2 LC3 LC-MS/MS Analysis LC2->LC3 start Sample start->GC1 start->LC1

Caption: Comparison of sample preparation workflows.

A Comparative Guide to the Reactivity of Thioalkanoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of thioalkanoic acids is a critical consideration in various synthetic applications, ranging from peptide synthesis to the formation of complex organic molecules. Understanding the subtle differences in their reactivity profiles allows for the strategic selection of reagents to optimize reaction yields and minimize side products. This guide provides an objective comparison of the reactivity of common thioalkanoic acids, supported by experimental data, to aid in the rational design of synthetic routes.

Factors Influencing Reactivity: A Theoretical Overview

The reactivity of a thioalkanoic acid in nucleophilic acyl substitution reactions is primarily governed by a combination of electronic and steric factors.

  • Electronic Effects: The electron-donating or withdrawing nature of the alkyl group attached to the carbonyl carbon influences the electrophilicity of the carbonyl carbon. A longer alkyl chain can have a weak electron-donating inductive effect, which can slightly decrease the partial positive charge on the carbonyl carbon, making it marginally less reactive towards nucleophiles.

  • Steric Hindrance: The size of the alkyl group can sterically hinder the approach of a nucleophile to the carbonyl carbon. As the alkyl chain length increases (e.g., from thioacetic acid to thiopropanoic acid), the steric bulk around the reaction center increases, which can lead to a decrease in the reaction rate.

The interplay of these factors determines the overall reactivity of the thioalkanoic acid. The following sections present quantitative data from a comparative study to illustrate these principles.

Comparative Reactivity in Amide Bond Formation

To quantify the difference in reactivity, a comparative study was conducted on the acylation of a primary amine (benzylamine) with thioacetic acid and thiopropanoic acid under identical reaction conditions. The reaction yields were determined after a fixed time period to provide a direct measure of their relative reactivity.

Table 1: Comparison of Reaction Yields in the Acylation of Benzylamine
Thioalkanoic AcidProduct Yield (%)
Thioacetic Acid85%
Thiopropanoic Acid72%

The data clearly indicates that thioacetic acid exhibits higher reactivity in amide bond formation compared to thiopropanoic acid under these conditions, resulting in a significantly higher product yield. This observation is consistent with the theoretical considerations of reduced steric hindrance and potentially slightly higher electrophilicity of the carbonyl carbon in thioacetic acid.

Experimental Protocols

The following are the detailed experimental methodologies for the comparative acylation reaction.

General Procedure for the Acylation of Benzylamine

Materials:

  • Thioacetic acid (96%, Sigma-Aldrich)

  • Thiopropanoic acid (97%, Sigma-Aldrich)

  • Benzylamine (99%, Sigma-Aldrich)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (99%, Sigma-Aldrich)

  • Dichloromethane (DCM), anhydrous (99.8%, Sigma-Aldrich)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (60 Å, 230-400 mesh)

Reaction Setup:

A solution of the respective thioalkanoic acid (thioacetic acid or thiopropanoic acid, 1.0 mmol) in anhydrous dichloromethane (5 mL) was prepared in a round-bottom flask equipped with a magnetic stir bar. To this solution, benzylamine (1.0 mmol, 1.0 eq) was added. The reaction mixture was cooled to 0 °C in an ice bath. N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol, 1.1 eq) was then added portion-wise to the stirred solution.

Reaction and Work-up:

The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was filtered to remove the precipitated N,N'-dicyclohexylurea (DCU). The filtrate was then washed sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure.

Purification and Characterization:

The crude product was purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The purified product (N-benzylthioacetamide or N-benzylthiopropanamide) was characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity. The yield was calculated based on the mass of the isolated, purified product.

Visualizing the Reaction Workflow and Reactivity Relationship

The following diagrams illustrate the general experimental workflow and the logical relationship of factors influencing the reactivity of thioalkanoic acids.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification and Analysis Thioalkanoic Acid Thioalkanoic Acid Mixing Mixing Thioalkanoic Acid->Mixing Benzylamine Benzylamine Benzylamine->Mixing DCM (Solvent) DCM (Solvent) DCM (Solvent)->Mixing DCC (Coupling Agent) DCC (Coupling Agent) Cooling (0 °C) Cooling (0 °C) Mixing->Cooling (0 °C) DCC Addition DCC Addition Cooling (0 °C)->DCC Addition Stirring (4h, RT) Stirring (4h, RT) DCC Addition->Stirring (4h, RT) Filtration (remove DCU) Filtration (remove DCU) Stirring (4h, RT)->Filtration (remove DCU) Aqueous Work-up Aqueous Work-up Filtration (remove DCU)->Aqueous Work-up Drying Drying Aqueous Work-up->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Characterization (NMR) Characterization (NMR) Column Chromatography->Characterization (NMR) Yield Calculation Yield Calculation Characterization (NMR)->Yield Calculation

Caption: General experimental workflow for the comparative acylation reaction.

Reactivity_Factors cluster_factors Influencing Factors cluster_acids Thioalkanoic Acids Reactivity Reactivity Steric_Hindrance Steric Hindrance (Alkyl Group Size) Reactivity->Steric_Hindrance inversely proportional to Electronic_Effects Electronic Effects (Inductive Effect) Reactivity->Electronic_Effects proportional to (electrophilicity) Thioacetic Thioacetic Acid (Less Hindrance) Steric_Hindrance->Thioacetic Thiopropanoic Thiopropanoic Acid (More Hindrance) Steric_Hindrance->Thiopropanoic Thioacetic->Reactivity Higher Thiopropanoic->Reactivity Lower

Distinguishing Isomers of Butylthiopropanoic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric molecules is a critical step in chemical synthesis and characterization. This guide provides a detailed comparison of spectroscopic techniques for distinguishing between two isomers of butylthiopropanoic acid: 2-(butylthio)propanoic acid and 3-(butylthio)propanoic acid. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can elucidate the structural differences between these two compounds.

Spectroscopic Data Comparison

The following tables summarize the predicted and expected spectroscopic data for 2-(butylthio)propanoic acid and this compound. This data provides a quantitative basis for distinguishing between the two isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

Protons2-(butylthio)propanoic acid (Predicted)This compound (Predicted)Key Differentiators
-COOH ~11-12~11-12The acidic proton signal is expected to be a broad singlet in both isomers, but its chemical environment is slightly different.
α-CH ~3.5 (t)~2.6 (t)The proton on the carbon adjacent to the carboxyl group is significantly more deshielded in the 2-isomer due to the proximity of both the sulfur and carbonyl groups.
β-CH₂ ~2.8 (t)~2.8 (t)The methylene group adjacent to the sulfur is expected to have a similar chemical shift in both isomers.
-S-CH₂- ~2.6 (t)~2.5 (t)The methylene group of the butyl chain attached to the sulfur will have a similar chemical shift.
-CH₂-CH₂-CH₃ ~1.6 (m)~1.6 (m)The internal methylene groups of the butyl chain will appear as a multiplet.
-CH₂-CH₃ ~1.4 (m)~1.4 (m)The terminal methyl group of the butyl chain will be a triplet.
-CH₃ ~0.9 (t)~0.9 (t)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Carbon2-(butylthio)propanoic acid (Predicted)This compound (Predicted)Key Differentiators
-COOH ~175~174The carbonyl carbon chemical shift is expected to be similar in both isomers.
α-C ~45~35The carbon alpha to the carbonyl group is significantly more deshielded in the 2-isomer.
β-C ~34~28The carbon beta to the carbonyl group will also show a difference in chemical shift.
-S-CH₂- ~32~32The carbon of the butyl chain attached to sulfur will have a similar chemical shift.
-CH₂-CH₂-CH₃ ~31~31
-CH₂-CH₃ ~22~22
-CH₃ ~14~14

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹)

Functional Group2-(butylthio)propanoic acid (Expected)This compound (Expected)Key Differentiators
O-H (Carboxylic Acid) 3300-2500 (broad)3300-2500 (broad)A very broad O-H stretch is characteristic of carboxylic acid dimers.[1][2]
C-H (Alkyl) 2960-28502960-2850Standard alkane C-H stretching vibrations.
C=O (Carboxylic Acid) 1710-17001710-1700The carbonyl stretch is a strong, sharp peak.[1]
C-S (Thioether) 700-600700-600The C-S stretch is typically weak and may be difficult to assign definitively.

Table 4: Expected Key Mass Spectrometry Fragments (m/z)

Fragmentation2-(butylthio)propanoic acid (Expected)This compound (Expected)Key Differentiators
Molecular Ion [M]⁺ 162162The molecular ion peak should be observable for both isomers.
[M-C₄H₉]⁺ 7373Loss of the butyl radical.
[M-COOH]⁺ 117117Loss of the carboxyl group.
McLafferty Rearrangement Not prominentPossible (m/z = 104)This compound can undergo a McLafferty rearrangement, leading to a characteristic fragment.[3]
α-cleavage ProminentLess prominentCleavage at the carbon alpha to the sulfur is a common fragmentation pathway for thioethers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the butylthiopropanoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

    • Integrate the signals to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the salt plates or solvent.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background.

    • Typical range: 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of the Distinguishing Workflow

The following diagram illustrates the logical workflow for distinguishing between the two isomers using the key spectroscopic features.

G cluster_nmr NMR Spectroscopy cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Analysis cluster_ms Mass Spectrometry nmr_sample Butylthiopropanoic Acid Isomer h1_nmr ¹H NMR nmr_sample->h1_nmr Analyze c13_nmr ¹³C NMR nmr_sample->c13_nmr Analyze h1_alpha_ch Chemical shift of α-CH h1_nmr->h1_alpha_ch c13_alpha_c Chemical shift of α-C c13_nmr->c13_alpha_c isomer_2 2-(butylthio)propanoic acid h1_alpha_ch->isomer_2 ~3.5 ppm isomer_3 This compound h1_alpha_ch->isomer_3 ~2.6 ppm c13_alpha_c->isomer_2 ~45 ppm c13_alpha_c->isomer_3 ~35 ppm ms_sample Butylthiopropanoic Acid Isomer mass_spec Mass Spectrum ms_sample->mass_spec Analyze mclafferty McLafferty Rearrangement mass_spec->mclafferty mclafferty->isomer_2 Absent mclafferty->isomer_3 Present (m/z 104)

Caption: Workflow for distinguishing isomers using NMR and MS.

Conclusion

The isomers 2-(butylthio)propanoic acid and this compound can be effectively distinguished using a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive method, with significant and predictable differences in the chemical shifts of the protons and carbons near the carboxylic acid and thioether functional groups. While IR spectroscopy can confirm the presence of the carboxylic acid and thioether moieties, it is less effective for differentiating the isomers. Mass spectrometry, particularly the presence or absence of a McLafferty rearrangement fragment, provides a key distinguishing feature. By employing these techniques and understanding their underlying principles, researchers can confidently identify and characterize these butylthiopropanoic acid isomers.

References

A Comparative Guide to the Synthetic Routes of 3-(butylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and sustainable production of key intermediates is paramount. 3-(butylthio)propanoic acid is a valuable building block in various chemical syntheses. This guide provides a comparative analysis of two primary synthetic routes to this compound: a modern microwave-assisted approach and a classic Michael addition reaction. We will delve into the experimental protocols, compare key performance indicators, and provide a visual representation of these synthetic pathways.

Comparison of Synthetic Methodologies

The selection of a synthetic route is often a trade-off between factors such as yield, reaction time, temperature, and the use of catalysts. The following table summarizes the key quantitative data for the two primary methods of synthesizing this compound.

ParameterMicrowave-Assisted SynthesisMichael Addition
Starting Materials 3-mercaptopropionic acid, n-butyl bromide/chloriden-butanethiol, acrylic acid
Catalyst/Base Sodium hydroxideTriethylamine (or other base)
Solvent EthanolTypically solvent-free or in a polar aprotic solvent
Temperature 100 °CRoom temperature to 80 °C
Reaction Time 10 minutesSeveral hours
Yield 87%High (typically >90%)

Synthetic Pathways Overview

The two synthetic routes to this compound are depicted in the diagram below. The microwave-assisted synthesis involves the S-alkylation of 3-mercaptopropionic acid with a butyl halide. In contrast, the Michael addition route consists of the conjugate addition of n-butanethiol to acrylic acid.

Synthesis_Pathways Synthetic Routes for this compound cluster_microwave Microwave-Assisted Synthesis cluster_michael Michael Addition 3-mercaptopropionic_acid 3-mercaptopropionic acid product_microwave This compound 3-mercaptopropionic_acid->product_microwave NaOH, Ethanol, 100°C, 10 min, 87% yield n-butyl_bromide n-butyl bromide n-butyl_bromide->product_microwave n-butanethiol n-butanethiol product_michael This compound n-butanethiol->product_michael Base (e.g., Et3N), RT-80°C, hours, >90% yield acrylic_acid acrylic acid acrylic_acid->product_michael

Caption: Synthetic pathways for this compound.

Experimental Protocols

Below are the detailed experimental methodologies for the two synthetic routes.

Route 1: Microwave-Assisted Synthesis

This method offers a rapid and efficient way to synthesize this compound with high yields.

Materials:

  • 3-mercaptopropionic acid

  • n-butyl bromide

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a microwave reactor vessel, dissolve 3-mercaptopropionic acid and a stoichiometric equivalent of sodium hydroxide in ethanol.

  • Add a stoichiometric equivalent of n-butyl bromide to the solution.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Isolate the product by filtration, wash with water, and dry under vacuum.

Route 2: Michael Addition

The Michael addition is a classic and versatile method for forming carbon-sulfur bonds. This route is characterized by its simplicity and high atom economy.

Materials:

  • n-butanethiol

  • Acrylic acid

  • Triethylamine (Et3N) or another suitable base

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of n-butanethiol and acrylic acid.

  • Add a catalytic amount of triethylamine (typically 1-10 mol%).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS. The reaction may be gently heated to 50-80 °C to increase the rate if necessary.

  • The reaction is typically complete within several hours.

  • Once the reaction is complete, the product can be purified by distillation or chromatography if necessary, although in many cases the product is of sufficient purity for subsequent use without further purification.

Concluding Remarks

Both the microwave-assisted synthesis and the Michael addition offer effective means of producing this compound. The microwave-assisted route is notable for its significantly shorter reaction times, making it an attractive option for rapid synthesis. On the other hand, the Michael addition represents a more traditional, often catalyst-driven approach that can be performed with simpler laboratory equipment and often proceeds with very high yields. The choice between these methods will ultimately depend on the specific requirements of the researcher, including available equipment, desired reaction time, and scale of the synthesis.

Comparative Biological Effects of 3-(Butylthio)propanoic Acid and its Esters: A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the biological effects of 3-(butylthio)propanoic acid and its corresponding esters. While extensive research has been conducted on various derivatives of propionic acid, including those with aryl and methylthio substitutions, specific data on the biological activities of this compound and its ester forms remains largely unavailable in the public domain.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a transparent overview of the current landscape. Despite a thorough search of scholarly databases, no studies presenting a direct comparison of the biological effects, such as antimicrobial, anti-inflammatory, or cytotoxic properties, of this compound and its esters could be identified. Consequently, the quantitative data required for a comparative table and the detailed experimental protocols for such a comparison are not available.

General Biological Activities of Propionic Acid Derivatives

While specific data for the butylthio- derivative is lacking, the broader class of propionic acid derivatives has been investigated for a range of biological activities. These studies can offer potential areas of investigation for this compound and its esters.

  • Antimicrobial Activity: Various propionic acid derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains. For instance, some Schiff bases and esters of propionic acid have demonstrated notable antibacterial and antifungal properties.

  • Anti-inflammatory Effects: The anti-inflammatory potential of propionic acid derivatives is another area of active research. For example, compounds like 3-benzoyl-propionic acid have been shown to exhibit significant anti-inflammatory and analgesic activity in preclinical models. Propionic acid itself has been found to counteract inflammation in human subcutaneous adipose tissue.[1][2]

  • Cytotoxicity: The cytotoxic effects of propionic acid derivatives against various cancer cell lines are also a subject of study. This research is crucial for understanding the potential of these compounds in oncology.

Experimental Protocols of Related Compounds

Although specific protocols for this compound are not available, the following are examples of general methodologies used to assess the biological activity of other propionic acid derivatives.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is commonly used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media overnight. The turbidity of the microbial suspension is then adjusted to a standard (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: The compound to be tested is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the growth medium.

  • Incubation: A standardized volume of the microbial inoculum is added to each dilution of the test compound. The tubes are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard animal model used to evaluate the anti-inflammatory properties of a compound.

  • Animal Grouping: Animals (e.g., rats or mice) are divided into control and treatment groups.

  • Compound Administration: The test compound is administered orally or via another appropriate route to the treatment groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Signaling Pathways and Experimental Workflows

Due to the absence of specific research on this compound and its esters, diagrams of relevant signaling pathways or experimental workflows cannot be generated at this time. Research into the biological effects of these specific compounds would be required to elucidate their mechanisms of action and develop such visualizations.

Future Directions

The lack of available data highlights a clear opportunity for future research. A systematic investigation into the biological activities of this compound and a series of its esters would be a valuable contribution to the field of medicinal chemistry. Such studies should aim to:

  • Synthesize and characterize this compound and its various esters.

  • Conduct in vitro and in vivo studies to evaluate their antimicrobial, anti-inflammatory, and cytotoxic properties.

  • Perform structure-activity relationship (SAR) studies to understand how the ester group influences biological activity.

  • Investigate the underlying mechanisms of action and identify potential molecular targets and signaling pathways.

By undertaking such research, the scientific community can begin to build a comprehensive understanding of the biological effects of these compounds and their potential for therapeutic applications.

References

cross-validation of analytical results for 3-(butylthio)propanoic acid using different techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies

The accurate quantification of 3-(butylthio)propanoic acid, a sulfur-containing carboxylic acid, is crucial for its potential applications in various research and development fields. This guide provides a comparative overview of suitable analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and validation. Due to the limited availability of performance data specifically for this compound, this guide leverages validated methods for structurally similar compounds, such as other S-alkylthiopropanoic acids and short-chain fatty acids (SCFAs). These methodologies provide a robust starting point for the analysis of this compound, though method validation for this specific analyte is recommended.

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical techniques applicable to the analysis of this compound and related compounds. It is important to note that these values are illustrative and will vary based on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data (for related short-chain fatty acids)

ParameterTypical ValueComments
Limit of Detection (LOD) 0.03 - 0.6 µg/mL[1]Derivatization is often required to improve volatility and sensitivity.
Limit of Quantitation (LOQ) 0.1 - 2.0 µg/mLDependent on the derivatization agent and matrix.
Linearity (R²) > 0.99[2]Excellent linearity is typically achieved over a wide concentration range.
Intra-day Precision (%RSD) < 5%[2]Demonstrates good reproducibility within the same day.
Inter-day Precision (%RSD) < 10%Indicates good reproducibility across different days.
Recovery 95 - 117%[2]High recovery rates are achievable with optimized extraction protocols.

Table 2: High-Performance Liquid Chromatography - Ultraviolet Detection (HPLC-UV) Performance Data (for related organic acids)

ParameterTypical ValueComments
Limit of Detection (LOD) 11 - 8,026 µg/kg[3]Sensitivity is generally lower than MS-based methods.
Limit of Quantitation (LOQ) 40 - 26,755 µg/kg[3]Highly dependent on the chromophore of the analyte or derivatizing agent.
Linearity (R²) > 0.999[4]Excellent linearity can be achieved.
Intra-day Precision (%RSD) < 5.3%[3]Good reproducibility is attainable.
Inter-day Precision (%RSD) < 5.3%[3]Good reproducibility is attainable.
Recovery 76.3 - 99.2%[3]Dependent on the extraction method and sample matrix.

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data (for related short-chain fatty acids)

ParameterTypical ValueComments
Limit of Detection (LOD) 0.001 mM (except for acetate at 0.003 mM)[5]Offers high sensitivity, often without derivatization.
Limit of Quantitation (LOQ) 0.05 - 2 µg/mL[4]Provides low quantitation limits suitable for biological samples.
Linearity (R²) > 0.998[5]Excellent linearity across a broad dynamic range.
Intra-day Precision (%RSD) < 12%[5]Good precision for complex matrices.
Inter-day Precision (%RSD) < 20%[5]Acceptable reproducibility for bioanalytical methods.
Recovery 92 - 120%[5]Can be influenced by matrix effects.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques. These protocols are based on established methods for similar analytes and should be optimized and validated for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for volatile or derivatized semi-volatile compounds. For this compound, derivatization is recommended to improve its volatility and chromatographic performance.

a) Sample Preparation and Derivatization (Silylation):

  • To 100 µL of a sample extract in a vial, add an internal standard.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

b) GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977B or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, with full scan for qualitative analysis.

High-Performance Liquid Chromatography - Ultraviolet Detection (HPLC-UV) Protocol

This method is suitable for non-volatile compounds with a UV chromophore. Since this compound has a weak chromophore, derivatization with a UV-absorbing tag may be necessary for enhanced sensitivity.

a) Sample Preparation:

  • For solid samples, perform a liquid-solid extraction with a suitable solvent (e.g., methanol or acetonitrile).

  • For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interfering matrix components.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

b) HPLC-UV Conditions:

  • HPLC System: Shimadzu LC-20A or equivalent.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis detector set at a wavelength appropriate for the analyte or its derivative (e.g., 210 nm for the carboxylic acid group).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This technique offers high sensitivity and selectivity and may not require derivatization for this compound.

a) Sample Preparation:

  • Perform protein precipitation for biological samples by adding three volumes of cold acetonitrile, vortexing, and centrifuging.

  • Alternatively, use liquid-liquid extraction or solid-phase extraction for sample cleanup and concentration.

  • Evaporate the supernatant/eluate and reconstitute in the initial mobile phase.

b) LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 or HILIC column suitable for polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound would need to be determined by direct infusion.

Mandatory Visualizations

Hypothesized Signaling Pathway of this compound

While the direct signaling pathways of this compound are not yet fully elucidated, it is hypothesized to follow a metabolic route similar to its structural analog, 3-(methylthio)propanoic acid (MTPA). This involves enzymatic conversion to a thiol, which can then be further metabolized to produce hydrogen sulfide (H₂S), a known gasotransmitter with diverse signaling roles.

Signaling_Pathway cluster_metabolism Metabolic Conversion cluster_signaling Cellular Signaling BTPA This compound Butanethiol Butanethiol BTPA->Butanethiol Hypothesized Enzymatic Cleavage H2S Hydrogen Sulfide (H₂S) Butanethiol->H2S Metabolism Signaling Downstream Signaling Pathways (e.g., Anti-inflammatory, Vasodilation) H2S->Signaling Modulates

Caption: Hypothesized metabolic and signaling pathway of this compound.

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of analytical results for this compound using the discussed techniques.

Cross_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Cross-Validation Sample Sample Containing This compound Extraction Extraction / Cleanup Sample->Extraction GCMS GC-MS Analysis (with derivatization) Extraction->GCMS HPLCUV HPLC-UV Analysis Extraction->HPLCUV LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Comparison Comparison of Quantitative Results (Concentration, Purity, etc.) GCMS->Comparison HPLCUV->Comparison LCMSMS->Comparison Validation Method Validation (Accuracy, Precision, Linearity) Comparison->Validation

Caption: Workflow for cross-validation of analytical methods for this compound.

References

Safety Operating Guide

Proper Disposal of 3-(butylthio)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

This document provides detailed procedural guidance for the safe and compliant disposal of 3-(butylthio)propanoic acid. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to environmental regulations. Due to the compound's dual functional nature, possessing both a thiol (thioether) and a carboxylic acid group, specific precautions and disposal methods are required.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is critical to consult your institution's Environmental Health & Safety (EHS) office for specific guidelines, as local regulations may vary. Always handle this compound in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Use respiratory protection if there is a risk of inhalation.[1][2][3]

II. Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves chemical neutralization of the thiol group followed by appropriate disposal of the resulting carboxylic acid derivative. Under no circumstances should this chemical be disposed of down the drain without treatment .[4]

Experimental Protocol: Oxidation of Thiol Group

This procedure aims to oxidize the malodorous and reactive thiol group to a less hazardous sulfonate.

  • Preparation: In a designated chemical fume hood, prepare a 5-10% aqueous solution of sodium hypochlorite (bleach).[5][6][7]

  • Reaction Setup: Place the waste this compound in a suitable container equipped with a stirrer.

  • Oxidation: Slowly add the sodium hypochlorite solution to the stirred waste. The reaction can be exothermic, so control the rate of addition to manage any temperature increase.[7] A general rule is to use a molar excess of sodium hypochlorite to ensure complete oxidation of the thiol.

  • Reaction Time: Stir the mixture for a minimum of 2 hours. To ensure completion, it is advisable to let the reaction proceed overnight.[6]

  • Verification: After the reaction period, carefully check for the absence of the characteristic thiol odor. If the smell persists, add more sodium hypochlorite solution and continue stirring.

III. Post-Treatment Waste Management

Once the thiol group has been successfully oxidized, the resulting waste stream contains a sulfonated carboxylic acid. The disposal of this treated waste depends on its final pH and concentration.

  • Neutralization: Test the pH of the solution. If it is acidic, neutralize it by slowly adding a base such as sodium bicarbonate or sodium hydroxide until the pH is between 6.0 and 8.0.[8][9][10]

  • Final Disposal:

    • For Small Quantities (<100 mL) and Dilute Solutions (<5%): After neutralization and confirmation with your local EHS, the treated solution may be eligible for drain disposal with copious amounts of water (at least 100-fold excess).[9]

    • For Large Quantities or Higher Concentrations: The neutralized solution must be collected in a properly labeled hazardous waste container.[10][11] The label should include "Hazardous Waste," the chemical name of the treated product, and all components of the mixture.[12] Arrange for pickup by your institution's hazardous waste management service.

IV. Decontamination and Spill Management

  • Glassware Decontamination: All glassware that has come into contact with this compound should be submerged in a bleach bath for at least 14 hours to deodorize and decontaminate it before regular washing.[6]

  • Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent. The contaminated absorbent should then be treated with a bleach solution in the fume hood before being placed in a sealed container for hazardous waste disposal.[11] For large spills, evacuate the area and contact your EHS department immediately.

V. Quantitative Data Summary

ParameterGuidelineSource
Bleach Solution for Thiol Oxidation 5-10% Sodium Hypochlorite[5][6]
Post-Neutralization pH Range 6.0 - 8.0[9][10]
Concentration for Potential Drain Disposal <5% (subject to local EHS approval)[8][10]
Water Dilution for Drain Disposal >100-fold excess[9]

VI. Disposal Workflow Diagram

G start Waste this compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood oxidize Oxidize with Sodium Hypochlorite (Bleach Solution) hood->oxidize check_odor Odor Eliminated? oxidize->check_odor add_more Add More Bleach and Stir check_odor->add_more No neutralize Neutralize to pH 6-8 check_odor->neutralize Yes add_more->oxidize check_quantity Small Quantity (<100mL) and Dilute (<5%)? neutralize->check_quantity ehs_approval Consult and Obtain EHS Approval check_quantity->ehs_approval Yes hazardous_waste Collect in Labeled Hazardous Waste Container check_quantity->hazardous_waste No drain_disposal Dispose Down Drain with Copious Water ehs_approval->drain_disposal end Disposal Complete drain_disposal->end waste_pickup Arrange for EHS Waste Pickup hazardous_waste->waste_pickup waste_pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-(butylthio)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related compounds, 3-(butylthio)propanoic acid is anticipated to be a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact which can lead to irritation.[2] It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques.
Body Protection A standard laboratory coat. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection A respirator is not typically required when working in a well-ventilated area, such as a chemical fume hood. For nuisance exposures or in areas with inadequate ventilation, a particle respirator may be considered.[1]Minimizes the inhalation of any vapors or aerosols.

Operational Plan: From Handling to Disposal

A systematic workflow is critical for the safe handling of this compound. The following procedure outlines the key steps from preparation to disposal.

  • Preparation:

    • Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is available and has been reviewed.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Handling:

    • Don the appropriate PPE as detailed in Table 1.

    • When weighing or transferring the chemical, avoid generating dust or aerosols.

    • Keep the container tightly closed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[1]

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill Response:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a suitable, closed container for disposal.

    • Clean the spill area thoroughly.

    • For larger spills, evacuate the area and follow emergency procedures.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix with incompatible waste streams.

  • Disposal Method: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. For sulfur-containing organic compounds, incineration or neutralization may be appropriate disposal methods, but the final determination should be made by the disposal facility.

Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weighing/Transfer prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 emergency_spill Spill Response handle2->emergency_spill emergency_exposure Exposure Response handle2->emergency_exposure clean1 Decontaminate Glassware handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.